molecular formula C5H10O2 B1360277 2-Butanone, 4-methoxy- CAS No. 6975-85-5

2-Butanone, 4-methoxy-

Cat. No.: B1360277
CAS No.: 6975-85-5
M. Wt: 102.13 g/mol
InChI Key: DRWOJIIXBYNGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 4-methoxy- is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butanone, 4-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20545. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butanone, 4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWOJIIXBYNGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220045
Record name 2-Butanone, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-85-5
Record name 2-Butanone, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6975-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybutan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butanone, 4-methoxy-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butanone, 4-methoxy-, a valuable intermediate in various chemical syntheses. This document details a robust synthetic pathway, including a thorough experimental protocol, quantitative data, and visual representations of the chemical transformations and workflows involved.

Introduction

2-Butanone, 4-methoxy-, also known as 4-methoxy-2-butanone, is a ketone that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a ketone carbonyl group and a methoxy ether, allows for a range of chemical modifications, making it a key precursor in the preparation of more complex molecules, including pharmaceuticals and other fine chemicals. This guide focuses on a well-established two-step synthesis culminating in the formation of the target compound.

Synthetic Pathway Overview

The synthesis of 2-Butanone, 4-methoxy- is achieved through a two-step process. The first step involves the Williamson ether synthesis to form ethyl α-(methoxymethyl)acetoacetate from the sodium salt of ethyl acetoacetate and chloromethyl methyl ether. The subsequent step is the ketonic hydrolysis of the resulting β-keto ester to yield the final product, 2-Butanone, 4-methoxy-.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ketonic Hydrolysis ethyl_acetoacetate Ethyl Acetoacetate enolate Sodium Enolate of Ethyl Acetoacetate ethyl_acetoacetate->enolate Deprotonation sodium_ethoxide Sodium Ethoxide (NaOEt) sodium_ethoxide->enolate intermediate Ethyl α-(methoxymethyl)acetoacetate enolate->intermediate SN2 Alkylation chloromethyl_ether Chloromethyl Methyl Ether (ClCH₂OCH₃) chloromethyl_ether->intermediate nacl NaCl intermediate->nacl Byproduct intermediate2 Ethyl α-(methoxymethyl)acetoacetate final_product 2-Butanone, 4-methoxy- intermediate2->final_product Hydrolysis & Decarboxylation hydrolysis_reagents Dilute NaOH (aq) then Dilute H₂SO₄ (aq), Heat hydrolysis_reagents->final_product co2 CO₂ final_product->co2 Byproducts ethanol Ethanol final_product->ethanol

Caption: Overall synthetic pathway for 2-Butanone, 4-methoxy-.

Experimental Protocols

The following protocols are detailed for the synthesis of 2-Butanone, 4-methoxy-.

Step 1: Synthesis of Ethyl α-(methoxymethyl)acetoacetate

This procedure involves the formation of the sodium enolate of ethyl acetoacetate, followed by its alkylation with chloromethyl methyl ether.

Materials:

  • Ethyl acetoacetate

  • Anhydrous ethanol

  • Sodium metal

  • Chloromethyl methyl ether

  • Anhydrous ether

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 11.5 g (0.5 gram atom) of sodium in 200 mL of absolute ethanol.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add 65 g (0.5 mole) of ethyl acetoacetate dropwise with stirring.

  • Alkylation: Cool the reaction mixture and add a solution of 40.3 g (0.5 mole) of chloromethyl methyl ether in 50 mL of anhydrous ether. The addition should be done at a rate that maintains a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, reflux the mixture for 2 hours. Cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • Purification: Wash the filtrate with water, dry over anhydrous sodium sulfate, and distill under reduced pressure to obtain ethyl α-(methoxymethyl)acetoacetate.

Step 2: Ketonic Hydrolysis of Ethyl α-(methoxymethyl)acetoacetate

This step involves the hydrolysis and decarboxylation of the β-keto ester to yield the target ketone.

Materials:

  • Ethyl α-(methoxymethyl)acetoacetate

  • 5% Sodium hydroxide solution

  • 10% Sulfuric acid solution

  • Ether

Procedure:

  • Hydrolysis: Add 87 g (0.5 mole) of ethyl α-(methoxymethyl)acetoacetate to 500 mL of 5% sodium hydroxide solution. Allow the mixture to stand at room temperature for 24 hours.

  • Acidification and Decarboxylation: Acidify the reaction mixture with 10% sulfuric acid and then heat under a reflux condenser for 4 hours to effect decarboxylation.

  • Extraction: Cool the reaction mixture and extract with three 100 mL portions of ether.

  • Purification: Combine the ethereal extracts, wash with a saturated sodium bicarbonate solution, and then with water. Dry the ether solution over anhydrous sodium sulfate. Remove the ether by distillation and distill the residue under reduced pressure to yield 2-Butanone, 4-methoxy-.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-Butanone, 4-methoxy-.

Table 1: Physical and Chemical Properties of 2-Butanone, 4-methoxy-

PropertyValue
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Boiling Point 137-138 °C (at 740 mm Hg)
Density 0.956 g/mL at 25 °C
Refractive Index (n²⁵D) 1.4080

Table 2: Reaction Parameters and Yields

StepReactant Ratios (molar)Reaction TimeReaction TemperatureYield (%)
1. Ethyl α-(methoxymethyl)acetoacetate Ethyl acetoacetate:Na:Chloromethyl methyl ether (1:1:1)2 hoursReflux65
2. 2-Butanone, 4-methoxy- Ethyl α-(methoxymethyl)acetoacetate:NaOH (1:excess)24h (hydrolysis) + 4h (decarboxylation)Room Temp then Reflux70

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of 2-Butanone, 4-methoxy-.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start step1 Step 1: Alkylation of Ethyl Acetoacetate start->step1 step2 Step 2: Ketonic Hydrolysis step1->step2 filtration Filtration (remove NaCl) extraction Solvent Extraction (Ether) step2->extraction washing Washing (H₂O, NaHCO₃) extraction->washing drying Drying (Na₂SO₄) washing->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation final_product Pure 2-Butanone, 4-methoxy- distillation->final_product

Caption: Workflow for the synthesis of 2-Butanone, 4-methoxy-.

Conclusion

The described two-step synthesis provides a reliable and well-documented method for the preparation of 2-Butanone, 4-methoxy-. The experimental protocols are straightforward and utilize common laboratory reagents and techniques. The provided quantitative data and visual aids are intended to support researchers and professionals in the successful replication and potential optimization of this synthetic procedure for applications in drug development and other areas of chemical research.

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-butanone, a colorless liquid, is an organic compound with significant applications as an intermediate and solvent in organic synthesis. Its chemical structure, comprising a ketone functional group and an ether linkage, imparts a unique combination of reactivity and solubility characteristics. This guide provides a comprehensive overview of the core physicochemical properties of 4-methoxy-2-butanone, detailed experimental protocols for their determination, and a summary of its spectroscopic profile and synthetic pathways.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of 4-methoxy-2-butanone are summarized in the table below. These properties are crucial for its application in chemical reactions, purification processes, and formulation development.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 122-123 °C[1]
Melting Point Approximately -86 °C[1]
Density Approximately 0.89 g/mL[1]
Solubility Soluble in many common organic solvents (e.g., ethanol, ether)[1]

Synthesis and Reactivity

Synthetic Pathway

A common method for the synthesis of 4-methoxy-2-butanone involves the reaction of 1-butanol with acetic anhydride in the presence of a hydrofluoric acid catalyst.[1] The resulting product is then purified by distillation.[1]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product 1-Butanol 1-Butanol Reaction Reaction 1-Butanol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Ether (Solvent) Ether (Solvent) Ether (Solvent)->Reaction Hydrofluoric Acid (Catalyst) Hydrofluoric Acid (Catalyst) Hydrofluoric Acid (Catalyst)->Reaction Washing Washing Reaction->Washing Distillation Distillation Washing->Distillation 4-Methoxy-2-butanone 4-Methoxy-2-butanone Distillation->4-Methoxy-2-butanone

A representative synthetic route for 4-methoxy-2-butanone.
Reactivity Profile

The reactivity of 4-methoxy-2-butanone is primarily dictated by its ketone functional group. Ketones are susceptible to nucleophilic addition reactions at the carbonyl carbon.[2] Common reactions include:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.[3]

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbonyl carbon to form tertiary alcohols after acidic workup.[4][5]

  • Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines.[3][4]

  • Alpha-Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the alpha-carbon.[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and spectroscopic properties of 4-methoxy-2-butanone.

G cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis Purification (Distillation) Purification (Distillation) Synthesis->Purification (Distillation) Boiling Point Boiling Point Purification (Distillation)->Boiling Point Density Density Boiling Point->Density NMR (1H, 13C) NMR (1H, 13C) Boiling Point->NMR (1H, 13C) Refractive Index Refractive Index Density->Refractive Index FTIR FTIR NMR (1H, 13C)->FTIR Data Interpretation Data Interpretation NMR (1H, 13C)->Data Interpretation Mass Spectrometry Mass Spectrometry FTIR->Mass Spectrometry Final Report Final Report Data Interpretation->Final Report

Experimental workflow for the characterization of 4-methoxy-2-butanone.
Determination of Boiling Point

The boiling point is determined using a distillation apparatus or a Thiele tube setup.[6][7][8]

  • Apparatus Setup: For a simple distillation, assemble a distillation flask, a condenser, a thermometer, and a receiving flask.[8] For the Thiele tube method, attach a small test tube containing the sample and an inverted capillary tube to a thermometer.[7]

  • Heating: Gently heat the distillation flask or the Thiele tube using a heating mantle or a Bunsen burner.[9]

  • Observation (Distillation): Record the temperature at which a steady flow of distillate is collected. This temperature range represents the boiling point.[8]

  • Observation (Thiele Tube): Heat until a steady stream of bubbles emerges from the capillary tube.[9] Then, allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[9]

Measurement of Density

The density of liquid samples like 4-methoxy-2-butanone can be accurately measured using a digital density meter or a pycnometer.[10][11]

  • Calibration: Calibrate the digital density meter with a standard of known density.

  • Sample Introduction: Introduce a small, bubble-free volume of 4-methoxy-2-butanone into the oscillating sample tube of the density meter.[10]

  • Measurement: The instrument measures the change in the oscillating frequency of the tube caused by the sample's mass and calculates the density.[11]

  • Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.[11]

Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer.[12][13]

  • Calibration: Clean the prisms of the refractometer and calibrate with a standard of known refractive index.[14]

  • Sample Application: Place a few drops of 4-methoxy-2-butanone onto the prism surface.[12]

  • Measurement: Close the prisms and allow the sample to spread into a thin film.

  • Reading: Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[12] Read the refractive index from the scale.[14]

  • Temperature and Wavelength: Record the temperature and the wavelength of the light source used for the measurement (typically the sodium D-line, 589 nm).[14]

Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-20 mg of 4-methoxy-2-butanone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15] Add a small amount of an internal standard like tetramethylsilane (TMS).[15]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans may be necessary due to the low natural abundance of the isotope.[15]

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.[15]

  • Interpretation:

    • ¹H NMR: Protons on the carbon alpha to the carbonyl group are expected to appear in the range of 2.0-2.5 ppm.[16][17]

    • ¹³C NMR: The carbonyl carbon signal is highly deshielded and typically appears at 190 ppm or further downfield.[16]

  • Sample Preparation: As a neat liquid, a thin film of 4-methoxy-2-butanone can be prepared between two salt plates (e.g., NaCl or KBr).[18][19] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[20][21]

  • Background Spectrum: Obtain a background spectrum of the clean salt plates or the empty ATR crystal.[15]

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.[15]

  • Interpretation: The most prominent feature in the IR spectrum of a ketone is the strong C=O stretching absorption, which typically appears in the range of 1650-1800 cm⁻¹.[16]

  • Sample Preparation: Prepare a dilute solution of 4-methoxy-2-butanone in a volatile organic solvent such as methanol or acetonitrile.[22] The typical concentration is in the range of 10-100 µg/mL.[22]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for small molecules.[22]

  • Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z).[23]

  • Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide structural information. A common fragmentation for ketones is α-cleavage.[16][24]

References

An In-depth Technical Guide to 4-Methoxy-2-butanone (CAS: 6975-85-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-butanone, with the CAS registry number 6975-85-5, is a colorless liquid and an organic compound with the chemical formula C5H10O2.[1][2] It belongs to the ketone family and is recognized for its utility as an intermediate and solvent in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and an ether group, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methoxy-2-butanone is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

PropertyValueReference
Molecular Formula C5H10O2[1]
Molecular Weight 102.13 g/mol [1]
Appearance Colorless liquid[1][2]
Boiling Point 122-123 °C[1][2]
Melting Point Approximately -86 °C[1][2]
Density Approximately 0.89 g/mL[1][2]
Solubility Soluble in many common organic solvents such as ethanol, ether, and ketone.[1][2]

Synthesis of 4-Methoxy-2-butanone

The primary and most plausible method for the synthesis of 4-methoxy-2-butanone is the Michael addition of methanol to methyl vinyl ketone. This reaction involves the conjugate addition of a nucleophile (methanol) to an α,β-unsaturated carbonyl compound (methyl vinyl ketone).

General Experimental Protocol for Michael Addition

Materials:

  • Methyl vinyl ketone (MVK)

  • Methanol (MeOH)

  • Base catalyst (e.g., sodium methoxide, triethylamine)

  • Anhydrous solvent (e.g., methanol, THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • To a solution of methyl vinyl ketone in an excess of anhydrous methanol, a catalytic amount of a suitable base (e.g., sodium methoxide) is added at a controlled temperature (typically 0 °C to room temperature).

  • The reaction mixture is stirred for a period of time, monitoring the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a mild acid or a saturated aqueous solution of ammonium chloride.

  • The excess methanol is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

  • The solvent is evaporated, and the crude product is purified by distillation under reduced pressure to afford pure 4-methoxy-2-butanone.

Spectroscopic Data

The structural confirmation of 4-methoxy-2-butanone is typically achieved through various spectroscopic techniques.

Spectroscopy Key Features
¹H NMR Characteristic peaks corresponding to the methyl protons of the ketone, the methylene protons adjacent to the ketone and the ether oxygen, and the methyl protons of the methoxy group.
¹³C NMR Signals for the carbonyl carbon, the carbons of the methylene groups, the methyl carbon of the ketone, and the methoxy carbon.
IR Spectroscopy A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch, typically around 1715 cm⁻¹, and C-O stretching vibrations for the ether linkage.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns.

Applications in Organic Synthesis and Potential in Drug Development

4-Methoxy-2-butanone serves as a versatile intermediate in organic synthesis.[1] Its ketone and ether functionalities allow for a range of chemical modifications.

While direct applications of 4-methoxy-2-butanone in drug development are not widely documented, its structural relative, 4,4-dimethoxy-2-butanone, is a known key intermediate in the synthesis of the antiretroviral drug Nevirapine.[3][4] This suggests that 4-methoxy-2-butanone could serve as a valuable building block for the synthesis of novel pharmaceutical compounds and analogues of existing drugs. For instance, it could be used to introduce a methoxyethyl ketone side chain into a larger molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.

A study on a derivative, 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, which was synthesized and tested as a fruit fly attractant, demonstrates the potential for biological activity in molecules derived from this core structure.

Safety and Handling

4-Methoxy-2-butanone is a flammable liquid and should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and in case of contact, rinse immediately with plenty of water.[1] Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Visualization of Synthesis and Workflow

Synthesis of 4-Methoxy-2-butanone via Michael Addition

G MVK Methyl Vinyl Ketone Reaction Michael Addition MVK->Reaction MeOH Methanol MeOH->Reaction Base Base Catalyst (e.g., NaOMe) Base->Reaction Catalyst Product 4-Methoxy-2-butanone Reaction->Product

Caption: Synthesis of 4-methoxy-2-butanone.

General Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Reactant Mixing (MVK, MeOH, Catalyst) B Reaction Monitoring (TLC/GC) A->B C Quenching B->C D Solvent Removal C->D E Extraction D->E F Drying E->F G Distillation F->G H Spectroscopic Analysis (NMR, IR, MS) G->H

Caption: Experimental workflow for synthesis.

Conclusion

4-Methoxy-2-butanone is a valuable chemical intermediate with well-defined physical and chemical properties. While its primary application lies in organic synthesis as a building block, its structural similarity to intermediates used in the synthesis of established drugs suggests a potential for its use in the development of new pharmaceutical agents. Further research into the derivatization of 4-methoxy-2-butanone and the biological evaluation of the resulting compounds could unveil new therapeutic applications. This guide provides a foundational understanding of this compound for researchers and scientists to build upon in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to 2-Butanone, 4-methoxy-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butanone, 4-methoxy-, a versatile organic compound with applications in chemical synthesis. This document consolidates its chemical properties, synthesis protocols, and potential applications to support research and development activities.

Chemical Structure and Identifiers

2-Butanone, 4-methoxy- is a ketone with a methoxy functional group. Its chemical structure and key identifiers are detailed below.

  • IUPAC Name: 4-methoxybutan-2-one[1]

  • Molecular Formula: C₅H₁₀O₂[1][2][3][4][5]

  • SMILES: CC(=O)CCOC[1][6]

  • InChI: 1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3[1][2][3][6]

  • InChIKey: DRWOJIIXBYNGGW-UHFFFAOYSA-N[1][2][3]

Caption: Structural Formula of 2-Butanone, 4-methoxy-

Physicochemical Properties

The physical and chemical properties of 2-Butanone, 4-methoxy- are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 102.13 g/mol [1]
CAS Number 6975-85-5[1][2][3]
Appearance Colorless liquid[7]
Density 0.891 g/cm³[7][8]
Boiling Point 122-123 °C[7]
126.9 °C at 760 mmHg[7][8]
Melting Point approx. -86 °C[7]
Flash Point 25.5 °C[7][8]
Solubility Soluble in many common organic solvents (e.g., ethanol, ether, ketone)[7]
Refractive Index 1.387[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Butanone, 4-methoxy-. The following spectroscopic information has been reported:

  • Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST WebBook.[2]

  • NMR Spectroscopy: Both ¹H NMR and ¹³C NMR data are available.[5][6][8]

  • Infrared Spectroscopy: IR spectra from liquid film analysis have been documented.[5][8]

Synthesis Protocols

Several methods for the synthesis of methoxy-substituted butanones have been described in the literature. A general method for the preparation of 4-methoxy-2-butanone involves the reaction of 1-butanol with acetic anhydride in the presence of a hydrofluoric acid catalyst.[7]

A related compound, 4,4-dimethoxy-2-butanone, can be synthesized via a Claisen ester condensation reaction.[9][10] This involves the reaction of ethyl formate and acetone with a strong base like sodium methoxide to form sodium butanone enol, which is then reacted with a methanol solution containing concentrated sulfuric acid.[9]

Below is a generalized workflow for a Claisen condensation approach to synthesize a dimethoxy butanone derivative.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products acetone Acetone claisen Claisen Ester Condensation acetone->claisen ethyl_formate Ethyl Formate ethyl_formate->claisen sodium_methoxide Sodium Methoxide sodium_methoxide->claisen enol Sodium Butanone Enol claisen->enol Forms Intermediate neutralization Neutralization & Addition crude_product Crude 4,4-dimethoxy- 2-butanone neutralization->crude_product purification Distillation (Atmospheric & Vacuum) final_product Pure 4,4-dimethoxy- 2-butanone purification->final_product enol->neutralization Treated & added to acidic methanol crude_product->purification

Caption: Synthesis Workflow for a Dimethoxy Butanone Derivative.

Applications in Research and Drug Development

2-Butanone, 4-methoxy- is primarily utilized as an intermediate and solvent in organic synthesis.[7] It is often employed in the synthesis of other organic compounds such as alcohols, ketones, and amides.[7]

While direct pharmaceutical applications of 2-Butanone, 4-methoxy- are not extensively documented, structurally related compounds are of significant interest in drug development and other industries:

  • 4,4-Dimethoxy-2-butanone: This related compound is a crucial intermediate in the synthesis of the anti-HIV drug Nevirapine and certain herbicides.[10] It also finds use in the production of environmentally friendly water-based coatings.[10]

  • 4-(4-Methoxyphenyl)-2-butanone: Known as anisylacetone, this compound is used as a flavoring agent and fragrance.[11] It also serves as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science.[11]

  • 4-Hydroxy-2-Butanone: This analog is a vital pharmaceutical intermediate for synthesizing a wide range of medications, including antibiotics and vitamins, due to its bifunctional nature.[12]

The utility of these related structures highlights the potential of the methoxybutanone scaffold in the design and synthesis of novel bioactive molecules.

Safety Information

2-Butanone, 4-methoxy- is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, avoiding open flames and high temperatures.[7] It is reported to be a potential skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[7]

References

An In-depth Technical Guide to 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 4-methoxy-2-butanone, a ketone of interest in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its current known applications, primarily as a chemical intermediate. While direct biological activity and defined signaling pathways for 4-methoxy-2-butanone are not extensively documented in current literature, this guide explores the applications of structurally similar compounds to provide context for its potential utility in pharmaceutical and agrochemical research.

Introduction

4-Methoxy-2-butanone, with the CAS number 6975-85-5, is an organic compound characterized by a ketone functional group and a methoxy ether group. Its structure lends itself to a variety of chemical reactions, making it a versatile intermediate in organic synthesis. This guide aims to consolidate the available technical information on 4-methoxy-2-butanone, with a focus on its chemical properties, synthesis, and potential applications for professionals in drug development and scientific research. A significant portion of the available literature discusses the related compound, 4,4-dimethoxy-2-butanone, which serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-methoxy-2-butanone is presented in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of 4-Methoxy-2-butanone
PropertyValueSource(s)
Molecular FormulaC₅H₁₀O₂[2][3]
Molar Mass102.13 g/mol [2]
AppearanceColorless liquid[4]
Density0.891 g/cm³[4]
Boiling Point122-123 °C at 760 mmHg[4]
Melting PointApproximately -86 °C[4]
Flash Point25.5 °C[4]
SolubilitySoluble in many common organic solvents (e.g., ethanol, ether, ketone)[4]
Table 2: Spectroscopic and Computational Data for 4-Methoxy-2-butanone
PropertyValueSource(s)
NMR Spectroscopy
¹H NMRData available in CDCl₃[3]
¹³C NMRData available in CDCl₃[3]
Mass Spectrometry
Monoisotopic Mass102.068079557 Da[2]
Computational Data
XLogP3-AA-0.3[2]
Topological Polar Surface Area26.3 Ų[2]
Rotatable Bond Count3[3]
Hydrogen Bond Acceptor Count2[3]

Experimental Protocols

Synthesis of 4-Methoxy-2-butanone

One documented method for the synthesis of 4-methoxy-2-butanone involves the reaction of 1-butanol with acetic anhydride in the presence of a hydrofluoric acid catalyst.[4]

Materials:

  • 1-Butanol

  • Acetic anhydride

  • Ether (solvent)

  • Hydrofluoric acid (catalyst)

  • Water (for washing)

Procedure:

  • Dissolve 1-butanol and acetic anhydride in ether to create the reaction mixture.

  • Carefully add the hydrofluoric acid catalyst to the reaction mixture.

  • Cool the reaction mixture to the appropriate temperature and allow the reaction to proceed.

  • Upon completion of the reaction, wash the product with water.

  • Purify the crude product by distillation to obtain 4-methoxy-2-butanone.[4]

Note: This is a generalized procedure. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions, particularly when handling hydrofluoric acid.

A related and well-documented synthesis is that of 4,4-dimethoxy-2-butanone , which is a key intermediate in several industrial processes.[1][5] This synthesis involves the Claisen ester condensation of acetone and methyl formate to produce sodium enolate of butenone, followed by an aldehyde condensation reaction with methanol in the presence of a strong acid.[1]

Materials:

  • Acetone

  • Methyl formate (or ethyl formate)[5]

  • Sodium methoxide (or metallic sodium in methanol)[1]

  • Methanol (solvent)

  • Concentrated sulfuric acid[5]

  • Chloroform (for extraction)

  • Sodium sulfate (for drying)

Procedure for 4,4-dimethoxy-2-butanone Synthesis:

  • Prepare a solution of sodium methoxide in methanol.

  • React acetone and methyl formate via Claisen ester condensation to form the sodium enolate of butenone.[1]

  • In a separate flask, prepare a solution of concentrated sulfuric acid in methanol.

  • Slowly add the sodium enolate solution to the acidic methanol solution to facilitate the aldehyde condensation.[5]

  • After the reaction is complete, neutralize the mixture.

  • Extract the crude product with a suitable solvent such as chloroform.

  • Dry the organic layer over sodium sulfate.

  • Purify the product by distillation under reduced pressure.[5]

Biological Activity and Signaling Pathways

There is a notable lack of specific data in the public domain regarding the biological activity, mechanism of action, and any associated signaling pathways for 4-methoxy-2-butanone.

However, its structural analog, 4,4-dimethoxy-2-butanone , is a significant intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine , an important anti-HIV drug.[1][6] This highlights the utility of the butanone backbone in the development of biologically active molecules.

The synthesis of Nevirapine from 4,4-dimethoxy-2-butanone involves a multi-step process to construct the final heterocyclic drug molecule.

Nevirapine_Synthesis_Intermediate 4,4-dimethoxy-2-butanone 4,4-dimethoxy-2-butanone Multi-step_synthesis Multi-step_synthesis 4,4-dimethoxy-2-butanone->Multi-step_synthesis Key Intermediate Nevirapine Nevirapine Multi-step_synthesis->Nevirapine HIV_Reverse_Transcriptase_Inhibition HIV_Reverse_Transcriptase_Inhibition Nevirapine->HIV_Reverse_Transcriptase_Inhibition

Role of 4,4-dimethoxy-2-butanone in Nevirapine Synthesis.

Additionally, 4,4-dimethoxy-2-butanone is an intermediate in the synthesis of certain herbicides, specifically 5-Methyl-N-aryl-1,2,4-triazol-2-ylsulfonamide.[1]

Herbicide_Synthesis_Intermediate 4,4-dimethoxy-2-butanone 4,4-dimethoxy-2-butanone Chemical_synthesis Chemical_synthesis 4,4-dimethoxy-2-butanone->Chemical_synthesis Precursor Herbicide 5-Methyl-N-aryl-1,2,4-triazol- 2-ylsulfonamide Chemical_synthesis->Herbicide Weed_Control Weed_Control Herbicide->Weed_Control

Use of 4,4-dimethoxy-2-butanone in Herbicide Synthesis.

The biological activities of other structurally related compounds, such as 4-(p-hydroxyphenyl)-2-butanone (Raspberry Ketone), have been studied, but these findings cannot be directly extrapolated to 4-methoxy-2-butanone.

Applications in Research and Development

The primary application of 4-methoxy-2-butanone is as a chemical intermediate and solvent in organic synthesis.[4] Its functional groups allow for a range of chemical transformations, making it a potentially valuable building block for the synthesis of more complex molecules. Given the role of the closely related 4,4-dimethoxy-2-butanone in the pharmaceutical and agrochemical industries, 4-methoxy-2-butanone may hold potential for similar applications.

Conclusion

4-Methoxy-2-butanone is a simple ketone with well-defined chemical and physical properties. While its direct biological effects are not well-documented, its utility as a synthetic intermediate is evident. The established role of the related compound, 4,4-dimethoxy-2-butanone, in the synthesis of the HIV medication Nevirapine and certain herbicides suggests that the butanone scaffold is of significant interest in applied chemistry. Further research is required to elucidate any intrinsic biological activities of 4-methoxy-2-butanone and to explore its full potential as a building block in the development of novel therapeutic agents and other functional molecules. This guide serves as a foundational resource for researchers and professionals, summarizing the current state of knowledge and highlighting areas for future investigation.

References

Unveiling the History of 2-Butanone, 4-methoxy-: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of the organic compound 2-Butanone, 4-methoxy-, also known as 4-methoxy-2-butanone. While information on its close relative, 4,4-dimethoxy-2-butanone, is more prevalent, this paper focuses on the distinct history and synthesis of the mono-methoxy variant. The seminal synthesis, as reported in 1952, will be examined in detail, including a comprehensive breakdown of the experimental protocol. This guide will also touch upon the broader historical context of ketone synthesis during the mid-20th century, providing a comprehensive resource for researchers in organic chemistry and drug development.

Introduction

2-Butanone, 4-methoxy- (CAS 6975-85-5) is a ketone with the molecular formula C₅H₁₀O₂. Its structure features a methoxy group on the terminal carbon of a butanone chain. While it serves as a valuable intermediate in various organic syntheses, its history is not as extensively documented as that of other ketones from the same period. This guide aims to rectify this by providing a detailed account of its first reported synthesis and the scientific landscape in which this discovery was made.

The First Reported Synthesis: A Landmark in 1952

The first documented synthesis of 2-Butanone, 4-methoxy- appeared in a 1952 publication in The Journal of Organic Chemistry by C. D. Gutsche. At the time, Gutsche's research was heavily focused on the synthesis of complex cyclic ketones and ring-enlargement reactions, often with the goal of creating steroid and other natural product analogues. The synthesis of 4-methoxy-2-butanone was likely a part of this broader investigation into novel ketone structures and their reactivity.

The synthesis reported by Gutsche involved the reaction of 3-methoxypropionyl chloride with diazomethane to form the corresponding diazoketone, which was then treated with hydrogen iodide to yield 4-methoxy-2-butanone.

Quantitative Data

The following table summarizes the key quantitative data from the synthesis reported by C. D. Gutsche in 1952.

ParameterValue
Starting Material3-Methoxypropionyl chloride
ReagentDiazomethane (in ether)
Intermediate1-Diazo-4-methoxy-2-butanone
Final ReagentHydrogen Iodide (57%)
Product 2-Butanone, 4-methoxy-
Yield 55%
Boiling Point68-69 °C at 20 mmHg
Experimental Protocol: Synthesis of 2-Butanone, 4-methoxy-

The following is a detailed methodology based on the 1952 publication by C. D. Gutsche.

Materials:

  • 3-Methoxypropionyl chloride

  • Diazomethane in ethereal solution

  • Anhydrous ether

  • 57% Hydrogen iodide

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of 1-Diazo-4-methoxy-2-butanone: A solution of 3-methoxypropionyl chloride in anhydrous ether was added dropwise to a stirred, cooled (ice bath) ethereal solution of diazomethane. The reaction mixture was allowed to stand at room temperature for several hours. The excess diazomethane and ether were then removed under reduced pressure to yield the crude diazoketone.

  • Conversion to 2-Butanone, 4-methoxy-: The crude 1-diazo-4-methoxy-2-butanone was dissolved in anhydrous ether and cooled in an ice bath. A solution of 57% hydrogen iodide was added dropwise with stirring. The reaction was allowed to proceed until the evolution of nitrogen ceased.

  • Work-up and Purification: The ethereal solution was washed successively with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution. The organic layer was then dried over anhydrous magnesium sulfate. The ether was removed by distillation, and the residue was distilled under reduced pressure to afford pure 2-Butanone, 4-methoxy-.

Historical Context: Ketone Synthesis in the Mid-20th Century

The synthesis of 2-Butanone, 4-methoxy- by Gutsche in 1952 should be viewed within the broader context of organic chemistry at the time. The mid-20th century was a period of significant advancement in synthetic methodology. The use of diazomethane for the homologation of carboxylic acids, a key step in Gutsche's synthesis, was a well-established but still hazardous technique. This reaction is a variation of the Arndt-Eistert synthesis, which was developed in the 1930s and had become a powerful tool for extending carbon chains.

The Wolff rearrangement, the underlying mechanism of the Arndt-Eistert synthesis where a diazoketone rearranges to a ketene, was a subject of intense study. These methods were instrumental in the total synthesis of numerous complex natural products, a major focus of organic chemistry research during this era. Gutsche's work on ketone synthesis, including that of 4-methoxy-2-butanone, contributed to the growing arsenal of synthetic transformations available to organic chemists.

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathway and a conceptual workflow for the synthesis of 2-Butanone, 4-methoxy-.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3-Methoxypropionyl_chloride 3-Methoxypropionyl chloride Diazoketone 1-Diazo-4-methoxy-2-butanone 3-Methoxypropionyl_chloride->Diazoketone Reaction with Diazomethane Diazomethane Diazomethane Diazomethane->Diazoketone Methoxybutanone 2-Butanone, 4-methoxy- Diazoketone->Methoxybutanone Treatment with HI

Caption: Reaction pathway for the synthesis of 2-Butanone, 4-methoxy-.

G Start Start Reaction_Setup Prepare cooled solution of diazomethane in ether Start->Reaction_Setup Addition Add 3-methoxypropionyl chloride dropwise to diazomethane solution Reaction_Setup->Addition Stirring Allow reaction to proceed at room temperature Addition->Stirring Solvent_Removal Remove excess diazomethane and ether under vacuum Stirring->Solvent_Removal Redissolve Dissolve crude diazoketone in anhydrous ether Solvent_Removal->Redissolve HI_Addition Add hydrogen iodide dropwise Redissolve->HI_Addition Workup Wash with water, NaHCO3, and NaCl solutions HI_Addition->Workup Drying Dry organic layer with anhydrous MgSO4 Workup->Drying Purification Distill under reduced pressure Drying->Purification End Obtain pure 2-Butanone, 4-methoxy- Purification->End

Caption: Experimental workflow for the synthesis of 2-Butanone, 4-methoxy-.

Conclusion

The discovery of 2-Butanone, 4-methoxy-, as documented in 1952 by C. D. Gutsche, represents a small but significant step in the broader history of organic synthesis. While not as widely recognized as some of its contemporaries, its synthesis showcases the application of powerful synthetic methodologies of the era. For today's researchers, understanding the historical context and the foundational experimental work provides a richer appreciation of the evolution of organic chemistry and the tools that continue to underpin modern drug discovery and development. This guide has aimed to provide a comprehensive and technically detailed overview of this piece of chemical history.

An In-Depth Technical Guide to the Chemical Reactivity of 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Dual Functionality

4-Methoxy-2-butanone (CAS 6975-85-5), a structurally unassuming molecule, presents a fascinating case study in chemical reactivity, embodying the characteristics of both a ketone and an ether.[1] This bifunctionality makes it a versatile intermediate in organic synthesis, offering multiple avenues for molecular elaboration.[1] This guide, intended for the discerning chemist, moves beyond a cursory overview to provide a detailed exploration of the core principles governing its reactions, supported by mechanistic insights and practical considerations. The narrative is structured to elucidate the causality behind its chemical behavior, providing a framework for predicting its reactivity and harnessing its synthetic potential.

I. Molecular Architecture and Spectroscopic Signature

The reactivity of 4-methoxy-2-butanone is a direct consequence of its molecular structure. The presence of a carbonyl group at the 2-position and a methoxy group at the 4-position dictates the electronic landscape of the molecule, creating distinct sites for electrophilic and nucleophilic attack.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₅H₁₀O₂[2][3]
Molecular Weight102.13 g/mol [1]
Boiling Point122-123 °C[2]
Density~0.89 g/cm³[2]
AppearanceColorless liquid[2]
Spectroscopic Characterization

A thorough understanding of the spectroscopic data is paramount for reaction monitoring and product characterization.

  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the methyl ketone protons, a triplet for the methylene protons adjacent to the carbonyl, a triplet for the methylene protons adjacent to the methoxy group, and a singlet for the methoxy protons.[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two methylene carbons, the methyl ketone carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1720 cm⁻¹ is characteristic of the C=O stretch of the ketone. The C-O-C stretching of the ether will be visible in the fingerprint region, typically around 1100 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the C-C and C-O bonds.

II. Synthesis of 4-Methoxy-2-butanone: A Practical Approach

A reliable and scalable synthesis is the cornerstone of utilizing any building block. The most established method for the preparation of 4-methoxy-2-butanone is the Michael addition of methanol to methyl vinyl ketone (MVK).[1]

Protocol: Michael Addition of Methanol to Methyl Vinyl Ketone

This procedure outlines a general approach for the synthesis of 4-methoxy-2-butanone.

Diagram: Synthesis of 4-Methoxy-2-butanone via Michael Addition

G MVK Methyl Vinyl Ketone Intermediate Enolate/Protonated Carbonyl Intermediate MVK->Intermediate Nucleophilic attack Methanol Methanol Methanol->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Product 4-Methoxy-2-butanone Intermediate->Product Tautomerization/Proton Transfer G Ketone 4-Methoxy-2-butanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide Nucleophilic attack by H⁻ Hydride Hydride Source (e.g., NaBH₄) Hydride->Alkoxide Alcohol 4-Methoxy-2-butanol Alkoxide->Alcohol Protonation Protonation (H₂O or mild acid) Protonation->Alcohol G Ketone 4-Methoxy-2-butanone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

References

A Comprehensive Technical Guide to 2-Butanone, 4-methoxy-

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of 2-Butanone, 4-methoxy-, a chemical compound with applications in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Identity and Properties

2-Butanone, 4-methoxy-, also known as 4-methoxybutan-2-one, is a ketone and an ether.[1][2] It is a colorless liquid at room temperature.[3]

Synonyms

A variety of synonyms are used to identify this compound in chemical literature and databases:

  • 4-METHOXY-2-BUTANONE[1][4]

  • 4-methoxybutan-2-one[1][2]

  • 4-METHOXY-BUTAN-2-ONE[1]

  • 2-Methoxyethylmethyl ketone[5]

  • NSC 20545[2]

Physicochemical Data

The following table summarizes the key quantitative data for 2-Butanone, 4-methoxy-.

PropertyValueSource(s)
IUPAC Name 4-methoxybutan-2-one[2][6]
CAS Number 6975-85-5[1][2][6][7]
Molecular Formula C5H10O2[1][2][3][6][7]
Molecular Weight 102.133 g/mol [1][7]
Density 0.891 g/cm³[3]
Boiling Point 126.9°C at 760 mmHg[3]
Melting Point approx. -86°C[3]
Flash Point 25.5°C[3]
InChI Key DRWOJIIXBYNGGW-UHFFFAOYSA-N[6][7]
SMILES CC(=O)CCOC[2][7]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological application of 2-Butanone, 4-methoxy- are not extensively available in the public domain. However, synthesis methods for structurally related compounds, such as 4,4-dimethoxy-2-butanone, have been described. These methods often involve the reaction of a sodium butanone enol with a methanol solution containing a strong acid like concentrated sulfuric acid, followed by distillation to purify the product.[8] For instance, one patented method for synthesizing 4,4-dimethoxy-2-butanone involves the Claisen ester condensation of ethyl formate and acetone with liquid sodium methoxide to prepare the sodium butanone enol.[8]

Logical Relationship Diagram

The following diagram illustrates the key identifiers and structural representations for 2-Butanone, 4-methoxy-.

Identifiers for 2-Butanone, 4-methoxy- 2-Butanone, 4-methoxy- 2-Butanone, 4-methoxy- 4-methoxybutan-2-one 4-methoxybutan-2-one 2-Butanone, 4-methoxy-->4-methoxybutan-2-one IUPAC Name 6975-85-5 6975-85-5 2-Butanone, 4-methoxy-->6975-85-5 CAS Number C5H10O2 C5H10O2 2-Butanone, 4-methoxy-->C5H10O2 Molecular Formula CC(=O)CCOC CC(=O)CCOC C5H10O2->CC(=O)CCOC SMILES DRWOJIIXBYNGGW-UHFFFAOYSA-N DRWOJIIXBYNGGW-UHFFFAOYSA-N C5H10O2->DRWOJIIXBYNGGW-UHFFFAOYSA-N InChIKey

Key Identifiers and Structural Information

Biological Activity and Applications

Information regarding specific signaling pathways or extensive biological activities of 2-Butanone, 4-methoxy- is limited. It is primarily utilized as an intermediate and solvent in organic synthesis.[3] Research on related compounds, such as 4-(4-methoxyphenyl)-2-butanone, has explored their potential as antioxidant agents.[9] However, it is crucial to note that these findings do not directly extrapolate to 2-Butanone, 4-methoxy-. Further research is required to elucidate the biological profile and potential applications of this specific compound in drug development and other scientific fields.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of 4-Methoxy-2-butanone Synthesis

This guide provides a detailed overview of the fundamental principles and methodologies for the synthesis of 4-methoxy-2-butanone, a valuable intermediate in various chemical syntheses. The document outlines two primary synthetic pathways, including the preparation of a key precursor, and presents relevant quantitative data and experimental protocols.

Introduction

4-Methoxy-2-butanone is a ketone with a methoxy group, making it a bifunctional molecule with applications in organic synthesis. Its synthesis can be approached through several routes, with the most common and practical methods involving the methylation of a hydroxyketone precursor or the hydration of a methoxy-alkyne. This guide will focus on two main strategies:

  • Synthesis via 4-Hydroxy-2-butanone: This two-step approach involves the initial synthesis of 4-hydroxy-2-butanone followed by a Williamson ether synthesis to introduce the methyl group.

  • Synthesis via Hydration of 3-Methoxy-1-propyne: This method involves the acid-catalyzed hydration of an alkyne to yield the target ketone.

Pathway 1: Synthesis via 4-Hydroxy-2-butanone

This pathway is a robust method that proceeds in two distinct stages: the formation of 4-hydroxy-2-butanone and its subsequent methylation.

Step 1: Synthesis of 4-Hydroxy-2-butanone

The synthesis of the precursor, 4-hydroxy-2-butanone, is typically achieved through an aldol condensation reaction between acetone and formaldehyde.

Reaction: Acetone + Formaldehyde → 4-Hydroxy-2-butanone

Experimental Protocol: Aldol Condensation

A common method for the synthesis of 4-hydroxy-2-butanone involves the base-catalyzed reaction of acetone and formaldehyde.

  • Reaction Setup: A reaction vessel is charged with a dilute aqueous alkali solution (e.g., ~5% NaOH).

  • Reagent Addition: A significant excess of acetone is used, with a typical molar ratio of formaldehyde to acetone being around 1:30. Formaldehyde is added to the acetone and base solution.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often with cooling to manage the exothermic nature of the aldol condensation.

  • Work-up and Purification: After the reaction is complete, the excess acetone is removed, often by distillation. The resulting aqueous solution is then neutralized. The 4-hydroxy-2-butanone is purified by distillation. It is important to note that distillation can sometimes lead to the formation of butenone as a by-product.

Quantitative Data for 4-Hydroxy-2-butanone Synthesis

ParameterValueReference
Formaldehyde:Acetone Ratio1:30[1]
Catalyst~5% dilute alkali solution[1]
Distillation Purity (initial)~75%[1]
Step 2: Methylation of 4-Hydroxy-2-butanone (Williamson Ether Synthesis)

The hydroxyl group of 4-hydroxy-2-butanone can be methylated to yield 4-methoxy-2-butanone. This transformation is a classic example of the Williamson ether synthesis.[2][3]

Reaction: 4-Hydroxy-2-butanone + Methylating Agent → 4-Methoxy-2-butanone

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: 4-hydroxy-2-butanone is treated with a strong base (e.g., sodium hydride, sodium methoxide) in an appropriate aprotic solvent (e.g., THF, DMF) to deprotonate the hydroxyl group and form the corresponding alkoxide.

  • Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution containing the alkoxide.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, often with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product, 4-methoxy-2-butanone, is purified by distillation.

Logical Workflow for Williamson Ether Synthesis of 4-Methoxy-2-butanone

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Alkoxide Formation Alkoxide Formation 4-Hydroxy-2-butanone->Alkoxide Formation Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->Alkoxide Formation Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) Methylation Methylation Methylating Agent (e.g., CH3I)->Methylation Aprotic Solvent (e.g., THF) Aprotic Solvent (e.g., THF) Aprotic Solvent (e.g., THF)->Alkoxide Formation Alkoxide Formation->Methylation Quenching Quenching Methylation->Quenching Extraction & Washing Extraction & Washing Quenching->Extraction & Washing Drying & Solvent Removal Drying & Solvent Removal Extraction & Washing->Drying & Solvent Removal Purification (Distillation) Purification (Distillation) Drying & Solvent Removal->Purification (Distillation) 4-Methoxy-2-butanone 4-Methoxy-2-butanone Purification (Distillation)->4-Methoxy-2-butanone

Caption: Workflow for the synthesis of 4-methoxy-2-butanone via Williamson ether synthesis.

Pathway 2: Synthesis via Hydration of 3-Methoxy-1-propyne

An alternative route to 4-methoxy-2-butanone is the acid-catalyzed hydration of 3-methoxy-1-propyne. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that tautomerizes to the ketone.

Reaction: 3-Methoxy-1-propyne + H₂O --(H⁺, HgSO₄)--> [Enol Intermediate] → 4-Methoxy-2-butanone

Experimental Protocol: Acid-Catalyzed Alkyne Hydration

  • Reaction Setup: A reaction flask is charged with water, a strong acid catalyst (e.g., sulfuric acid), and a mercury(II) salt catalyst (e.g., mercury(II) sulfate).

  • Reagent Addition: 3-Methoxy-1-propyne is added to the acidic aqueous solution.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the hydration reaction. The temperature is controlled to prevent side reactions.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed to remove the acid and any remaining inorganic salts, then dried. The solvent is removed by evaporation, and the crude product is purified by distillation to yield 4-methoxy-2-butanone.

Reaction Pathway for the Hydration of 3-Methoxy-1-propyne

Alkyne_Hydration_Pathway 3-Methoxy-1-propyne 3-Methoxy-1-propyne Enol Intermediate Enol Intermediate 3-Methoxy-1-propyne->Enol Intermediate H2O, H2SO4, HgSO4 (Markovnikov Addition) 4-Methoxy-2-butanone 4-Methoxy-2-butanone Enol Intermediate->4-Methoxy-2-butanone Tautomerization

Caption: Reaction pathway for the synthesis of 4-methoxy-2-butanone from 3-methoxy-1-propyne.

Summary of Physicochemical Properties

The following table summarizes key physicochemical properties of 4-methoxy-2-butanone.

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O₂[4]
Molecular Weight102.13 g/mol [4]
Boiling Point122-123 °C[4]
Density~0.89 g/mL[4]
AppearanceColorless liquid[4]

Conclusion

The synthesis of 4-methoxy-2-butanone can be effectively achieved through multiple synthetic routes. The choice of method may depend on the availability of starting materials, desired scale of production, and safety considerations. The two primary pathways detailed in this guide, the Williamson ether synthesis from 4-hydroxy-2-butanone and the acid-catalyzed hydration of 3-methoxy-1-propyne, represent robust and well-established chemical transformations. Researchers and drug development professionals can leverage these principles to produce 4-methoxy-2-butanone for its use as a versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: 2-Butanone, 4-methoxy- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butanone, 4-methoxy-, and its closely related acetal, 4,4-dimethoxy-2-butanone, are versatile C5 building blocks in organic synthesis. Their bifunctional nature, possessing both a ketone and a methoxy or protected aldehyde group, allows for a variety of chemical transformations. These reagents serve as key intermediates in the synthesis of heterocyclic compounds, active pharmaceutical ingredients (APIs), and fragrance components. This document provides detailed application notes and experimental protocols for the use of 2-butanone, 4-methoxy- and its derivatives in several key organic transformations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-butanone, 4-methoxy- is provided below.

PropertyValue
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
Boiling Point122-123 °C
Density~0.89 g/mL
AppearanceColorless liquid
SolubilitySoluble in many common organic solvents.

Application 1: Synthesis of Pyrimidine Derivatives

2-Butanone, 4-methoxy- (in the form of its dimethyl acetal, 4,4-dimethoxy-2-butanone) is a valuable precursor for the synthesis of substituted pyrimidines, a core scaffold in many pharmaceutical agents.

Signaling Pathway and Logic

The synthesis of 4-methylpyrimidine from 4,4-dimethoxy-2-butanone and formamide illustrates a classic condensation and cyclization pathway to form the heterocyclic ring.

pyrimidine_synthesis 4,4-dimethoxy-2-butanone 4,4-dimethoxy-2-butanone Intermediate In situ generated 1,3-dicarbonyl equivalent 4,4-dimethoxy-2-butanone->Intermediate Hydrolysis Formamide Formamide Formamide->Intermediate Amine source 4-Methylpyrimidine 4-Methylpyrimidine Intermediate->4-Methylpyrimidine Condensation & Cyclization

Caption: Synthesis of 4-methylpyrimidine.

Experimental Protocol: Synthesis of 4-Methylpyrimidine

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • 4,4-dimethoxy-2-butanone

  • Formamide

  • Ammonium chloride

  • 1N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Equipment:

  • 2-L three-necked flask with stirrer, thermometer, addition funnel, and reflux condenser

  • Heating mantle

  • Liquid-liquid extractor

Procedure:

  • To a 2-L three-necked flask, add 750 mL of formamide, 25 mL of water, and 50 g of ammonium chloride.

  • Heat the mixture to 180–190 °C in an oil bath.

  • With stirring, add 400 g (3.02 moles) of 4,4-dimethoxy-2-butanone dropwise over 6 hours.

  • During the addition, adjust the cooling water flow in the reflux condenser to allow for the distillation of methanol and methyl formate.

  • After the addition is complete, continue heating for an additional hour.

  • Cool the reaction mixture and pour it into 1 L of 1N sodium hydroxide solution.

  • Extract the aqueous solution with chloroform for 24 hours using a liquid-liquid extractor.

  • Separate the chloroform layer, dry it over anhydrous sodium sulfate, and remove the chloroform by distillation.

  • Distill the residue under reduced pressure to obtain pure 4-methylpyrimidine.

Quantitative Data:

ProductYieldBoiling Point
4-Methylpyrimidine54–63%140–142 °C

Application 2: Intermediate in the Synthesis of Nevirapine

4,4-Dimethoxy-2-butanone is a key starting material in an efficient synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Synthetic Pathway Overview

The synthesis involves the construction of a pyrimidine ring, which is then elaborated to form the final tricyclic structure of Nevirapine.

nevirapine_synthesis 4,4-dimethoxy-2-butanone 4,4-dimethoxy-2-butanone Pyrimidine_intermediate Substituted Pyrimidine 4,4-dimethoxy-2-butanone->Pyrimidine_intermediate Guanidine_derivative Guanidine derivative Guanidine_derivative->Pyrimidine_intermediate Nevirapine Nevirapine Pyrimidine_intermediate->Nevirapine Pyridine_derivative Pyridine derivative Pyridine_derivative->Nevirapine

Caption: Synthetic route to Nevirapine.

Conceptual Protocol for Nevirapine Synthesis Intermediate

While a detailed, step-by-step protocol from the patent literature is extensive, the key transformation involving 4,4-dimethoxy-2-butanone is the formation of a substituted pyrimidine. A general procedure for this type of reaction is provided below.

Materials:

  • 4,4-dimethoxy-2-butanone

  • Guanidine nitrate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine nitrate to the stirred sodium ethoxide solution.

  • To this mixture, add a solution of 4,4-dimethoxy-2-butanone in ethanol.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Work up the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductYield
4,4-dimethoxy-2-butanoneGuanidine nitrate2-Amino-4-methylpyrimidine~66%
4,4-dimethoxy-2-butanoneBenzyl guanidine2-Benzylamino-4-methylpyrimidine~58%

Application 3: General Ketone Transformations

The ketone functionality of 2-butanone, 4-methoxy- allows for a range of standard ketone transformations, providing access to a variety of functionalized molecules.

Experimental Workflow for Ketone Reactions

The following diagram illustrates a general workflow for common reactions starting from 2-butanone, 4-methoxy-.

ketone_reactions cluster_start Starting Material cluster_reactions Reactions cluster_products Products start 2-Butanone, 4-methoxy- aldol Aldol Condensation start->aldol grignard Grignard Reaction start->grignard wittig Wittig Reaction start->wittig reductive_amination Reductive Amination start->reductive_amination aldol_product α,β-Unsaturated Ketone aldol->aldol_product grignard_product Tertiary Alcohol grignard->grignard_product wittig_product Alkene wittig->wittig_product reductive_amination_product Amine reductive_amination->reductive_amination_product

Caption: Common ketone transformations.

General Protocol for Aldol Condensation

Procedure:

  • Dissolve 2-butanone, 4-methoxy- and an aldehyde or ketone in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., NaOH or KOH) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Neutralize the reaction mixture with a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent and purify the product by chromatography or distillation.

General Protocol for Grignard Reaction

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent from an alkyl or aryl halide and magnesium turnings in anhydrous ether or THF.

  • In a separate flask, dissolve 2-butanone, 4-methoxy- in the same anhydrous solvent.

  • Cool the ketone solution in an ice bath and slowly add the Grignard reagent via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude tertiary alcohol.

  • Purify the product as necessary.

General Protocol for Wittig Reaction

Procedure:

  • Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent under an inert atmosphere.

  • To the ylide solution, add a solution of 2-butanone, 4-methoxy- in the same solvent at a low temperature (e.g., 0 °C or -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the resulting alkene by chromatography to remove the triphenylphosphine oxide byproduct.

General Protocol for Reductive Amination

Procedure:

  • In a suitable solvent (e.g., methanol, dichloroethane), combine 2-butanone, 4-methoxy-, an amine, and a mild acid catalyst (e.g., acetic acid).

  • Stir the mixture at room temperature to form the intermediate imine or enamine.

  • Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) portion-wise to the reaction mixture.

  • Stir until the reduction is complete.

  • Quench the reaction and adjust the pH to be basic.

  • Extract the amine product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by chromatography or distillation.

Conclusion

2-Butanone, 4-methoxy- and its derivatives are valuable and versatile intermediates in organic synthesis. Their utility is demonstrated in the construction of complex heterocyclic systems found in pharmaceuticals and as a key building block for a variety of other molecular scaffolds. The protocols provided herein offer a starting point for the application of this reagent in diverse synthetic strategies.

Application Notes and Protocols: 4-Methoxy-2-butanone as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the properties, potential applications, and general protocols for the use of 4-methoxy-2-butanone (CAS No. 6975-85-5) as a solvent in chemical reactions. While specific, detailed protocols for its use as a primary reaction solvent are not extensively documented in publicly available literature, these notes offer guidance based on its known chemical and physical properties.

Introduction

4-Methoxy-2-butanone is a colorless liquid with a chemical structure that combines a ketone and an ether functional group.[1] This bifunctionality suggests its potential as a polar aprotic solvent, capable of dissolving a range of organic compounds. Its moderate boiling point and miscibility with common organic solvents make it a candidate for various applications in organic synthesis.[1]

Physicochemical Properties

The physical and chemical properties of 4-methoxy-2-butanone are summarized in the table below. This data is essential for its proper handling, use in experimental setups, and for understanding its behavior as a solvent.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[2][3]
Molecular Weight 102.13 g/mol [3]
CAS Number 6975-85-5[2]
Appearance Colorless liquid[1]
Boiling Point approx. 122-123 °C[1]
Melting Point approx. -86 °C[1]
Density approx. 0.89 g/mL[1]
Solubility Soluble in many common organic solvents (e.g., ethanol, ether, ketones)[1]

Potential Applications in Chemical Synthesis

Given its polar aprotic nature, 4-methoxy-2-butanone could be a suitable solvent for a variety of organic reactions, particularly those involving polar reactants or intermediates. Its potential applications, though not yet widely documented, could include:

  • Nucleophilic Substitution Reactions: Its ability to solvate cations while leaving anions relatively free could facilitate SN2 reactions.

  • Base-Mediated Reactions: It is expected to be stable under moderately basic conditions, making it a potential medium for various base-catalyzed transformations.

  • As an Intermediate: Beyond its role as a solvent, it is used in the synthesis of other organic compounds, such as alcohols, ketones, and amides.[1]

Safety and Handling

4-Methoxy-2-butanone is a flammable liquid and an irritant.[1] Proper safety precautions are mandatory when handling this solvent.

HazardPrecaution
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.
Irritation May cause skin, eye, and respiratory irritation. Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.
First Aid In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air.

General Experimental Protocol for Use as a Solvent

The following is a general protocol for using 4-methoxy-2-butanone as a solvent in a chemical reaction. This should be adapted based on the specific requirements of the reaction being performed.

Materials:

  • 4-Methoxy-2-butanone (reagent grade)

  • Reactants and reagents for the specific chemical reaction

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Heating/cooling apparatus (e.g., heating mantle, ice bath)

  • Inert gas supply (e.g., nitrogen or argon), if required

  • Standard laboratory glassware for workup and purification

Procedure:

  • Solvent Preparation: Ensure the 4-methoxy-2-butanone is dry and of the appropriate purity for the intended reaction. If necessary, it can be dried over a suitable drying agent (e.g., molecular sieves) and distilled.

  • Reaction Setup:

    • Set up the reaction vessel with a stirring apparatus and, if necessary, a condenser and an inert gas inlet.

    • Add the reactants and any solid reagents to the reaction vessel.

    • Under stirring, add the required volume of 4-methoxy-2-butanone to the vessel to dissolve the reactants.

  • Reaction Conditions:

    • Bring the reaction mixture to the desired temperature using a heating mantle or cooling bath.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction, if necessary, by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and/or brine to remove any residual 4-methoxy-2-butanone and other water-soluble impurities.

    • Dry the organic layer over a drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using an appropriate technique, such as column chromatography, crystallization, or distillation.

Visualizations

The following diagrams illustrate a general workflow for a chemical reaction using 4-methoxy-2-butanone as a solvent and a logical diagram of its key properties.

G General Workflow for a Chemical Reaction Using 4-Methoxy-2-butanone A Reaction Setup (Reactants + 4-Methoxy-2-butanone) B Reaction (Heating/Cooling, Stirring) A->B C Monitoring (TLC, GC, etc.) B->C C->B Reaction Incomplete D Workup (Quenching, Extraction) C->D Reaction Complete E Purification (Chromatography, etc.) D->E F Product E->F

Caption: General experimental workflow.

G Key Properties of 4-Methoxy-2-butanone cluster_properties cluster_applications cluster_safety Solvent 4-Methoxy-2-butanone Properties Properties Solvent->Properties Applications Potential Applications Solvent->Applications Safety Safety Solvent->Safety Polar Aprotic Polar Aprotic Properties->Polar Aprotic Moderate Boiling Point Moderate Boiling Point Properties->Moderate Boiling Point Good Solubility Good Solubility Properties->Good Solubility Nucleophilic Substitutions Nucleophilic Substitutions Applications->Nucleophilic Substitutions Base-Mediated Reactions Base-Mediated Reactions Applications->Base-Mediated Reactions Synthesis Intermediate Synthesis Intermediate Applications->Synthesis Intermediate Flammable Flammable Safety->Flammable Irritant Irritant Safety->Irritant Ventilated Handling Ventilated Handling Safety->Ventilated Handling

Caption: Properties and applications overview.

References

Application Notes and Protocols for the Analytical Determination of 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-methoxy-2-butanone (CAS No. 6975-85-5), a key intermediate in various industrial and synthetic processes. The following protocols are designed to offer robust and reliable analytical approaches using common laboratory instrumentation.

Introduction

4-Methoxy-2-butanone is a volatile organic compound whose accurate quantification is crucial for process monitoring, quality control, and safety assessment. Due to its polarity and volatility, gas chromatography (GC) coupled with mass spectrometry (MS) is a highly suitable technique for its analysis. High-performance liquid chromatography (HPLC) can also be adapted for its determination. This document outlines detailed protocols for both GC-MS and HPLC-UV analysis, along with common sample preparation techniques.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like 4-methoxy-2-butanone. Coupling GC with a mass spectrometer allows for both identification and quantification with high selectivity and sensitivity.

2.1.1. Recommended GC-MS Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

  • Instrumentation: A standard gas chromatograph equipped with a mass selective detector (MSD).

  • Sample Preparation: The choice of sample preparation is matrix-dependent. For liquid samples, direct injection or headspace analysis is common. For solid samples, headspace or extraction followed by concentration may be necessary (see Section 3 for details).

  • GC Conditions:

    • Column: A polar stationary phase column is recommended due to the polarity of the ketone and ether functional groups. A common choice would be a polyethylene glycol (PEG) column (e.g., DB-WAX, HP-INNOWax) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Hold at 150 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Solvent Delay: 3 minutes.

  • Quantification:

    • An external or internal standard method can be used for quantification.

    • For SIM mode, characteristic ions of 4-methoxy-2-butanone should be monitored. Based on the NIST Mass Spectrometry Data Center, the top peak is at m/z 43.[1] Other potential ions for quantification and confirmation can be determined from the full scan mass spectrum.

2.1.2. Data Presentation: GC-MS

The following table summarizes typical performance characteristics for the GC-MS analysis of small ketones. These are representative values and should be determined for each specific application.

ParameterTypical Value
Limit of Detection (LOD)0.01 - 1 µg/L
Limit of Quantification (LOQ)0.05 - 5 µg/L
Linearity (R²)> 0.995
Recovery90 - 110%
Precision (%RSD)< 15%
High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile compounds, HPLC can be an alternative, especially for non-volatile matrices or when derivatization is employed. A reverse-phase HPLC method is suitable for the analysis of polar compounds like 4-methoxy-2-butanone. The following protocol is based on a method for a structurally similar compound, 4-(4-methoxyphenyl)-2-butanone, and may require modification.[2]

2.2.1. Recommended HPLC-UV Protocol

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water. A typical starting point could be a 50:50 (v/v) mixture of MeCN and water. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of 4-methoxy-2-butanone (typically around 210 nm for ketones without strong chromophores).

    • Injection Volume: 10 µL.

  • Quantification: An external standard calibration curve should be prepared using standards of known concentrations.

2.2.2. Data Presentation: HPLC-UV

ParameterTypical Value
Limit of Detection (LOD)0.1 - 5 mg/L
Limit of Quantification (LOQ)0.5 - 20 mg/L
Linearity (R²)> 0.99
Recovery95 - 105%
Precision (%RSD)< 5%

Sample Preparation Protocols

The choice of sample preparation technique is critical for accurate and precise results and depends on the sample matrix.

Headspace Sampling (for GC-MS)

Headspace analysis is ideal for the determination of volatile compounds in solid or liquid samples without the need for extraction.

  • Protocol:

    • Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a sealed headspace vial.

    • Heat the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

    • A heated, gas-tight syringe is used to withdraw a portion of the headspace gas.

    • Inject the gas directly into the GC-MS injector.

Liquid-Liquid Extraction (LLE)

LLE is a suitable method for extracting 4-methoxy-2-butanone from aqueous samples.

  • Protocol:

    • To a known volume of the aqueous sample, add a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Shake the mixture vigorously to facilitate the transfer of the analyte into the organic phase.

    • Allow the layers to separate and collect the organic layer.

    • The organic extract can be concentrated if necessary before GC-MS or HPLC analysis.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.

  • Protocol:

    • Expose the SPME fiber to the headspace of a heated sample or directly immerse it in a liquid sample for a defined period.

    • The analytes adsorb onto the fiber coating.

    • Retract the fiber and introduce it into the hot GC injector where the analytes are thermally desorbed onto the column.

Experimental Workflow

The following diagram illustrates a general workflow for the analytical determination of 4-methoxy-2-butanone.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Prep Extraction / Concentration (LLE, SPME, Headspace) Sample->Prep Separation Chromatographic Separation (GC or HPLC) Prep->Separation Detection Detection (MS or UV) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Quantification->Report

General analytical workflow for 4-methoxy-2-butanone.

References

Application Note: GC-MS Analysis of 4-methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-2-butanone is a volatile organic compound of interest in various fields, including flavor and fragrance, environmental analysis, and as an intermediate in pharmaceutical synthesis. Accurate and robust analytical methods are crucial for its identification and quantification in diverse matrices. This application note provides a detailed protocol for the analysis of 4-methoxy-2-butanone using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds. The methodologies outlined below cover sample preparation, GC-MS instrumentation parameters, and data analysis.

Experimental Protocols

A successful GC-MS analysis of 4-methoxy-2-butanone relies on appropriate sample preparation to isolate the analyte from the sample matrix and optimized instrument conditions to ensure good chromatographic separation and sensitive detection.

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. As a volatile compound, headspace and extraction techniques are highly suitable.[1]

1. Headspace Sampling (for liquid and solid samples)

Headspace analysis is ideal for isolating volatile compounds like 4-methoxy-2-butanone from a sample matrix without introducing non-volatile interferences into the GC-MS system.[1]

  • Static Headspace (SHS):

    • Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a sealed headspace vial.

    • Heat the vial at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

    • A heated, gas-tight syringe is used to withdraw a portion of the headspace gas.

    • Inject the gas directly into the GC-MS injector.

  • Dynamic Headspace (Purge and Trap):

    • Place the sample in a purging vessel.

    • An inert gas (e.g., helium or nitrogen) is passed through the sample, stripping the volatile compounds.

    • The stripped volatiles are collected on a sorbent trap.

    • The trap is then rapidly heated to desorb the analytes into the GC-MS system.

2. Liquid-Liquid Extraction (LLE) (for liquid samples)

LLE is a suitable method for extracting 4-methoxy-2-butanone from aqueous samples.[1]

  • Mix the liquid sample with an immiscible organic solvent (e.g., dichloromethane or hexane) in a separatory funnel.

  • Shake the funnel vigorously to facilitate the transfer of the analyte into the organic phase.

  • Allow the layers to separate and collect the organic layer.

  • The extract can be concentrated by gentle evaporation of the solvent under a stream of nitrogen.

  • The concentrated extract is then injected into the GC-MS.

3. Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.[1]

  • Expose the SPME fiber to the headspace of the sample or immerse it directly into a liquid sample for a defined period.

  • The analytes adsorb onto the fiber coating.

  • The fiber is then inserted into the hot GC injector, where the analytes are thermally desorbed onto the column.

GC-MS Instrumentation Parameters

The following parameters are a starting point for the analysis of 4-methoxy-2-butanone and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Energy 70 eV
Mass Scan Range 35-350 amu
Solvent Delay 3 minutes

Data Presentation

The primary identification of 4-methoxy-2-butanone is achieved by its retention time and mass spectrum. The quantitative analysis is typically performed using the peak area of a characteristic ion.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₅H₁₀O₂[2][3]
Molecular Weight 102.13 g/mol [2]
CAS Number 6975-85-5[2][3]
Retention Time Dependent on specific GC conditions.
Characteristic Mass Fragments (m/z) 43, 45, 55, 59, 102 (Molecular Ion)[2][4]

Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of 4-methoxy-2-butanone is characterized by several key fragment ions. The molecular ion peak ([M]⁺) is observed at m/z 102. The base peak is typically at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Other significant fragments and their relative intensities are summarized in the table below.

m/zProposed FragmentRelative Intensity
102[C₅H₁₀O₂]⁺ (Molecular Ion)Low
59[C₂H₃O₂]⁺Moderate
55[C₃H₃O]⁺Moderate
45[CH₃OCH₂]⁺High
43[CH₃CO]⁺100% (Base Peak)

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of 4-methoxy-2-butanone.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Headspace Headspace Sampling Sample->Headspace LLE Liquid-Liquid Extraction Sample->LLE SPME Solid-Phase Microextraction Sample->SPME Injection Injection into GC Headspace->Injection LLE->Injection SPME->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Library Search (NIST) MassSpectrum->LibrarySearch Quantification Quantification MassSpectrum->Quantification Fragmentation_Pathway cluster_frags Major Fragments Parent 4-methoxy-2-butanone [C₅H₁₀O₂]⁺˙ m/z = 102 Frag1 [CH₃CO]⁺ m/z = 43 (Base Peak) Parent->Frag1 α-cleavage Frag2 [CH₃OCH₂]⁺ m/z = 45 Parent->Frag2 cleavage Frag3 [C₂H₃O₂]⁺ m/z = 59 Parent->Frag3 rearrangement

References

Application Notes and Protocols for 2-Butanone, 4-methoxy- Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two related compounds: 4-methoxy-2-butanone and 4-(4-methoxyphenyl)-2-butanone . Due to the ambiguity of the common name "2-Butanone, 4-methoxy-", both compounds are addressed to ensure comprehensive coverage.

Part 1: 4-methoxy-2-butanone

Chemical Identity:

  • IUPAC Name: 4-methoxybutan-2-one

  • CAS Number: 6975-85-5

  • Molecular Formula: C₅H₁₀O₂

  • Molecular Weight: 102.13 g/mol

Application Notes:

4-methoxy-2-butanone is a versatile bifunctional organic molecule utilized as an intermediate and solvent in various synthetic applications. Its structure, containing both a ketone and an ether functional group, allows for a range of chemical transformations. It is primarily used as a building block in the synthesis of more complex molecules, including alcohols, ketones, and amides[1].

Physicochemical and Spectroscopic Data:

PropertyValueReference
AppearanceColorless liquid[1]
Boiling Point122-123 °C[1]
Melting Point-86 °C[1]
Density~0.89 g/mL[1]
SolubilitySoluble in common organic solvents (ethanol, ether, ketone)[1]
Experimental Protocols

1. Synthesis of 4-methoxy-2-butanone via Michael Addition

A plausible and chemically sound method for the synthesis of 4-methoxy-2-butanone is the Michael addition of methanol to methyl vinyl ketone.

Reaction Scheme:

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl vinyl ketone (1.0 eq) in an excess of methanol, which acts as both the reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (e.g., 0.1 eq), to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Purification: Remove the excess methanol by rotary evaporation. The resulting crude product can be purified by distillation to yield pure 4-methoxy-2-butanone.

Note: While this is a standard method for 1,4-conjugate addition, specific yields and reaction conditions would need to be optimized for large-scale synthesis.

Part 2: 4-(4-methoxyphenyl)-2-butanone

Chemical Identity:

  • IUPAC Name: 4-(4-methoxyphenyl)butan-2-one

  • Synonyms: Anisylacetone, Raspberry ketone methyl ether

  • CAS Number: 104-20-1

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

Application Notes:

4-(4-methoxyphenyl)-2-butanone is a significant compound in the flavor and fragrance industry and serves as a key intermediate in pharmaceutical synthesis[2][3]. It is a derivative of raspberry ketone and is noted for its sweet, fruity aroma[3]. In the realm of drug development, it is a precursor for the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) nabumetone[4][5].

Physicochemical and Spectroscopic Data:

PropertyValueReference
AppearanceColorless to pale yellow liquid[3]
Boiling Point152-153 °C at 15 mmHg
Melting Point8 °C
Density1.046 g/mL at 25 °C
Refractive Index (n20/D)1.519
Experimental Protocols

1. Synthesis of 4-(4-methoxyphenyl)-2-butanone

A common and effective method for the synthesis of 4-(4-methoxyphenyl)-2-butanone involves a two-step process: a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, followed by selective hydrogenation.

Step 1: Synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one (Claisen-Schmidt Condensation)

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve anisaldehyde (1.0 eq) and acetone (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate (30 mol %) to the mixture[6].

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC[6].

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate[6].

  • Purification: The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or chromatography. A yield of 96% has been reported for this step[6].

Step 2: Synthesis of 4-(4-methoxyphenyl)-2-butanone (Catalytic Hydrogenation)

Protocol:

  • Reaction Setup: In a high-pressure autoclave, dissolve (E)-4-(4-methoxyphenyl)but-3-en-2-one (1.0 eq) in a suitable solvent such as ethanol[5].

  • Catalyst Addition: Add a catalytic amount of Raney® Nickel (5-10 mol%)[5].

  • Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture at room temperature until the reaction is complete, as monitored by TLC or GC[5].

  • Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to yield 4-(4-methoxyphenyl)-2-butanone.

Experimental Workflow for the Synthesis of 4-(4-methoxyphenyl)-2-butanone

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Catalytic Hydrogenation anisaldehyde Anisaldehyde reaction1 Stir at RT, 24h anisaldehyde->reaction1 acetone Acetone acetone->reaction1 ethanol Ethanol ethanol->reaction1 na2wo4 Sodium Tungstate na2wo4->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 intermediate (E)-4-(4-methoxyphenyl)but-3-en-2-one workup1->intermediate reaction2 High-Pressure Autoclave intermediate->reaction2 h2 H₂ Gas h2->reaction2 raney_ni Raney® Ni raney_ni->reaction2 ethanol2 Ethanol ethanol2->reaction2 workup2 Filtration reaction2->workup2 product 4-(4-methoxyphenyl)-2-butanone workup2->product

Caption: Two-step synthesis of 4-(4-methoxyphenyl)-2-butanone.

2. Application in the Synthesis of Nabumetone

4-(4-methoxyphenyl)-2-butanone serves as a key building block in some synthetic routes to the anti-inflammatory drug Nabumetone. The synthesis involves the coupling of a naphthalene derivative with a four-carbon chain, for which 4-(4-methoxyphenyl)-2-butanone can be a precursor or analog in process development[4][5].

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of 4-(4-methoxyphenyl)-2-butanone are limited, significant insights can be drawn from the closely related natural compound, zingerone (4-(4-hydroxy-3-methoxyphenyl)-2-butanone). Zingerone has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects, through the modulation of key cellular signaling pathways.

1. Inhibition of the 5α-Reductase Pathway

Zingerone has been demonstrated to reduce the expression of 5α-reductase and androgen receptors, suggesting its potential in the management of androgen-dependent conditions. This pathway is critical in the conversion of testosterone to the more potent dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia.

Hypothesized 5α-Reductase Inhibitory Pathway

G compound 4-(4-methoxyphenyl)-2-butanone (Zingerone analog) five_alpha_reductase 5α-Reductase compound->five_alpha_reductase inhibits ar Androgen Receptor (AR) compound->ar downregulates dht Dihydrotestosterone (DHT) five_alpha_reductase->dht testosterone Testosterone testosterone->five_alpha_reductase dht->ar gene_expression Androgen-Responsive Gene Expression ar->gene_expression

Caption: Potential inhibition of the 5α-reductase pathway.

2. Modulation of the PI3K/AKT/mTOR and MAPK Signaling Pathways

Zingerone has been shown to suppress cancer cell proliferation by inducing apoptosis and inhibiting the PI3K/AKT/mTOR signaling pathway. Additionally, it can modulate the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer and inflammatory diseases.

Overview of PI3K/AKT/mTOR and MAPK Signaling Inhibition

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway compound 4-(4-methoxyphenyl)-2-butanone (Zingerone analog) pi3k PI3K compound->pi3k inhibits raf Raf compound->raf inhibits akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk inflammation Inflammation & Gene Expression erk->inflammation

Caption: Inhibition of pro-survival and inflammatory signaling.

Quantitative Data from Related Synthesis

The following table summarizes quantitative data from the synthesis of 4,4-dimethoxy-2-butanone, a structurally related compound, providing an indication of the expected yields and purity in similar chemical transformations.

ParameterValueReference
Synthesis of 4,4-dimethoxy-2-butanone
ReactantsEthyl formate, liquid sodium methoxide, acetone, concentrated sulfuric acid[7]
Reaction TypeClaisen ester condensation followed by acetalization[7]
Yield56.1% - 70.3%[7]
Purity (GC)95.09% - 95.23%[7]
Synthesis of 4-methylpyrimidine from 4,4-dimethoxy-2-butanone
Reactants4,4-dimethoxy-2-butanone, formamide, water, ammonium chloride[2]
Yield54-63%[2]
Purity (of starting material)95% by vapor-phase chromatography[2]

Disclaimer: The information on signaling pathways for 4-(4-methoxyphenyl)-2-butanone is inferred from studies on the structurally similar compound zingerone. Further research is required to confirm these specific biological activities for 4-(4-methoxyphenyl)-2-butanone. The provided experimental protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Always follow appropriate safety procedures when handling chemicals.

References

Application Notes and Protocols: 4-Methoxy-2-butanone in Flavor and Fragrance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(4-methoxyphenyl)-2-butanone, a key ingredient in the flavor and fragrance industry. Due to a general lack of comprehensive data on 4-methoxy-2-butanone, this document will focus on the closely related and commercially significant compound, 4-(4-methoxyphenyl)-2-butanone , also known by its synonyms Anisylacetone and Raspberry Ketone Methyl Ether. This compound is widely utilized for its sweet, fruity, and floral characteristics.

Organoleptic Properties and Applications

4-(4-methoxyphenyl)-2-butanone is a versatile aromatic ketone valued for its pleasant sensory profile. It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral aroma, often with nuances of raspberry, cherry, and vanilla.[1][2] Its flavor profile at low concentrations is described as cherry-raspberry-like.[1]

In the fragrance industry , it is used as a middle or base note in a variety of perfume compositions, including floral, oriental, and fougère types. It serves as a modifier for heliotropin, a sweetener for cyclamen aldehyde, and a blender in many fragrance formulations.[3][4] Its stability makes it suitable for use in a range of products, including personal care items like lotions, creams, shampoos, and soaps.[2][5]

In the flavor industry , it is employed as a flavoring agent in a wide array of food products. It imparts sweet, floral, and fruity notes to beverages, baked goods, candies, dairy products, and ice creams.[2][5] Its heat stability makes it particularly useful in products that undergo high-temperature processing, such as baked goods and hard candies.[3]

Quantitative Data

The following tables summarize key quantitative data for 4-(4-methoxyphenyl)-2-butanone.

Table 1: Physicochemical and Regulatory Information

PropertyValueReference
Synonyms Anisylacetone, Raspberry Ketone Methyl Ether, 4-(p-Methoxyphenyl)-2-butanone[4][6]
CAS Number 104-20-1[6]
FEMA Number 2672[4]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 152-153 °C at 15 mmHg[6]
Purity ≥98% (synthetic), ≥95% (natural)[2]

Table 2: Organoleptic Thresholds and Descriptors

ParameterDescriptionReference
Aroma Characteristics (at 5.0%) Sweet, fruity, woody, powdery, honey, vanilla, raspberry, and ionone-like.[1][7]
Taste Characteristics (at 40 ppm) Floral, woody, ionone, raspberry, fruity, spice, and berry.[1][7]

Table 3: Typical Usage Levels in Consumer Products

Product CategoryTypical ConcentrationReference
Beverages 10 ppm (max)[2][3]
Frozen Dairy 10 ppm (max)[2][3]
Hard Confectionery up to 100 ppm[2][3]
Soft Confectionery 30 ppm[2][3]
Desserts 25 ppm[2][3]
Baked Goods 10 - 30 ppm[3]
Perfume 0.2% - 30% (of fragrance concentrate)[8]
Skin Creams, Shampoos, Deodorant Sprays 0.2% - 1% (of fragrance concentrate)[8]
Deodorant Sticks 1% - 3% (of fragrance concentrate)[8]

Experimental Protocols

Sensory Evaluation Protocol: Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, such as a product formulated with 4-(4-methoxyphenyl)-2-butanone and a control.

Materials:

  • Three sample cups per panelist, coded with random three-digit numbers.

  • Two identical samples (A) and one different sample (B).

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • A panel of at least 20-30 trained or consumer panelists.

Procedure:

  • Sample Preparation: Prepare the samples (e.g., a beverage or lotion) with and without the addition of 4-(4-methoxyphenyl)-2-butanone at a predetermined concentration (e.g., 20 ppm in a beverage).

  • Presentation: Present each panelist with a tray containing the three coded samples. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Instruct panelists to evaluate the samples from left to right. They should be instructed to identify the sample that is different from the other two based on a specific attribute (e.g., aroma, flavor, or overall impression).

  • Data Collection: Panelists record their choice on a scoresheet.

  • Data Analysis: The number of correct identifications is tabulated. Statistical analysis (using a binomial distribution or chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (typically a one-third probability for a triangle test).

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis start Define Objective prep_samples Prepare Samples (Control & Test) start->prep_samples code_samples Code Samples (Random 3-digit numbers) prep_samples->code_samples present_samples Present Samples to Panelists (Randomized Order) code_samples->present_samples instruct_panel Instruct Panelists (Identify the odd sample) present_samples->instruct_panel palate_cleanse Palate Cleansing instruct_panel->palate_cleanse collect_data Collect Scoresheets instruct_panel->collect_data palate_cleanse->instruct_panel stat_analysis Statistical Analysis (Chi-squared Test) collect_data->stat_analysis end Conclusion on Perceptible Difference stat_analysis->end

Caption: Workflow for a Triangle Test Sensory Evaluation.

Fragrance Stability Testing Protocol

Objective: To evaluate the stability of 4-(4-methoxyphenyl)-2-butanone in a finished product (e.g., a cosmetic cream or fine fragrance) under various stress conditions.

Materials:

  • Finished product samples containing 4-(4-methoxyphenyl)-2-butanone at a target concentration.

  • Control samples (product base without the fragrance ingredient).

  • Appropriate packaging for the product.

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

  • UV light exposure chamber.

  • Instrumentation for physicochemical analysis (pH meter, viscometer, gas chromatograph).

  • Trained sensory panel.

Procedure:

  • Initial Analysis (Time 0): Analyze the initial samples for key parameters:

    • Organoleptic Properties: Color, odor, and appearance.

    • Physicochemical Properties: pH, viscosity, and concentration of 4-(4-methoxyphenyl)-2-butanone (by GC).

  • Storage Conditions: Store the samples under the following conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life of the product (e.g., 24 months).

    • Light Stability: Exposure to a controlled UV light source for a specified duration.

    • Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Time Points for Analysis: Evaluate the samples at predetermined intervals (e.g., for accelerated testing: 1, 2, and 3 months; for real-time testing: 3, 6, 12, 18, and 24 months).

  • Evaluation: At each time point, repeat the initial analysis (organoleptic and physicochemical properties).

  • Data Analysis: Compare the results at each time point to the initial data. Any significant changes in color, odor, pH, viscosity, or a decrease in the concentration of 4-(4-methoxyphenyl)-2-butanone may indicate instability.

Stability_Testing_Workflow cluster_setup Setup cluster_storage Storage Conditions cluster_evaluation Evaluation start Prepare Product Samples (with and without fragrance) initial_analysis Initial Analysis (Time 0) - Organoleptic - Physicochemical start->initial_analysis accelerated Accelerated (40°C/75% RH) initial_analysis->accelerated real_time Real-Time (25°C/60% RH) initial_analysis->real_time light UV Light initial_analysis->light freeze_thaw Freeze-Thaw Cycles initial_analysis->freeze_thaw periodic_analysis Periodic Analysis (e.g., 1, 2, 3 months) accelerated->periodic_analysis real_time->periodic_analysis light->periodic_analysis freeze_thaw->periodic_analysis data_comparison Compare to Time 0 Data periodic_analysis->data_comparison end Stability Assessment data_comparison->end

Caption: General Workflow for Fragrance Stability Testing.

Synthesis Pathway

The most common method for synthesizing 4-(4-methoxyphenyl)-2-butanone is through a Claisen-Schmidt condensation of anisaldehyde with acetone, followed by selective hydrogenation of the resulting enone.[1][7]

Synthesis_Pathway Anisaldehyde Anisaldehyde Intermediate Anisylidene acetone (4-(4-methoxyphenyl)-3-buten-2-one) Anisaldehyde->Intermediate Claisen-Schmidt Condensation Acetone Acetone Acetone->Intermediate Claisen-Schmidt Condensation Product 4-(4-methoxyphenyl)-2-butanone Intermediate->Product Selective Hydrogenation (e.g., Pd/C, H₂)

Caption: Synthesis of 4-(4-methoxyphenyl)-2-butanone.

Disclaimer: These protocols are intended as general guidelines. Researchers should adapt them to their specific product matrices and analytical capabilities, always adhering to good laboratory practices and safety procedures.

References

Application Notes and Protocols: Butanone Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of butanone derivatives as key intermediates in the synthesis of commercially significant pharmaceutical agents. While the initial query specified 4-methoxy-2-butanone, our comprehensive literature review indicates that 4,4-dimethoxy-2-butanone and derivatives of 4-aryl-2-butanone are the more prominently utilized synthons in the pharmaceutical industry.

Specifically, this document will focus on:

  • 4,4-Dimethoxy-2-butanone as a crucial building block in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.

  • The synthesis of Nabumetone , a non-steroidal anti-inflammatory drug (NSAID), which is itself a 4-(6-methoxy-2-naphthalenyl)-2-butanone and is synthesized from precursors that build the 4-aryl-2-butanone structure.

These examples highlight the strategic importance of butanone derivatives in constructing complex pharmaceutical molecules.

Section 1: 4,4-Dimethoxy-2-butanone in the Synthesis of Nevirapine

Application: 4,4-dimethoxy-2-butanone is a key precursor for the synthesis of 2-chloro-3-amino-4-picoline (CAPIC), a strategic intermediate in the production of the anti-HIV drug, Nevirapine.[1][2]

Synthetic Workflow for Nevirapine via a CAPIC Intermediate

The overall synthesis involves the formation of the key pyridine intermediate, 2-chloro-3-amino-4-picoline (CAPIC), from 4,4-dimethoxy-2-butanone, followed by condensation with a second pyridine derivative and subsequent cyclization to yield Nevirapine.

G cluster_0 Synthesis of 2-chloro-3-amino-4-picoline (CAPIC) cluster_1 Synthesis of Nevirapine 4,4-Dimethoxy-2-butanone 4,4-Dimethoxy-2-butanone Intermediate_A Enamine Intermediate 4,4-Dimethoxy-2-butanone->Intermediate_A Malononitrile, Piperidinium acetate Intermediate_B 2-chloro-3-cyano-4-picoline Intermediate_A->Intermediate_B Vilsmeier-Haack type reaction CAPIC 2-chloro-3-amino-4-picoline Intermediate_B->CAPIC Hydrolysis and Hofmann Rearrangement CAPIC_2 2-chloro-3-amino-4-picoline Intermediate_C N-(2-chloro-4-methyl-3-pyridyl)-2- (cyclopropylamino)-3-pyridine carboxamide CAPIC_2->Intermediate_C Amidation Pyridine_Derivative 2-chloronicotinoyl chloride Pyridine_Derivative->Intermediate_C Nevirapine Nevirapine Intermediate_C->Nevirapine Cyclization (e.g., NaH)

Caption: Synthetic workflow for Nevirapine from 4,4-dimethoxy-2-butanone.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-amino-4-picoline (CAPIC) from 2-chloro-3-cyano-4-methylpyridine

This protocol outlines the hydrolysis of the cyano group followed by a Hofmann rearrangement.

  • Hydrolysis: A solution of 2-chloro-3-cyano-4-methylpyridine (34.14 g, 0.224 moles) is added to a stirred solution of concentrated sulfuric acid (65.87 g, 0.672 moles) at 90°C.[3]

  • The mixture is heated to 100°C and maintained at this temperature for three hours.[3]

  • The reaction is then cooled to 90°C, followed by the addition of water (121 mL).[3]

  • The mixture is cooled to 10°C and held at this temperature for one hour.[3]

  • The solid product, 2-chloro-3-amido-4-methylpyridine, is isolated by filtration, washed with water (16 mL), and dried at 70°C under vacuum.[3]

  • Hofmann Rearrangement: Bromine (34.7 g, 0.204 moles) is added to a stirred solution of sodium hydroxide (8.14 g, 0.224 moles) and water (205 mL) at 0°C.[3]

  • The 2-chloro-3-amido-4-picoline from the previous step is then added to the reaction mixture, followed by heating to 22°C.[3]

  • An additional 66 mL of water is added, and the mixture is heated to 70°C and stirred for one additional hour.[3]

  • The reaction mixture is cooled to ambient temperature and extracted with methylene chloride (60 mL).[3]

  • The organic solvent is removed by rotary evaporation to yield 2-chloro-3-amino-4-methylpyridine.[3]

Protocol 2: Synthesis of Nevirapine from CAPIC

This protocol describes the condensation of CAPIC with a pyridine derivative and subsequent cyclization.

  • Amidation: 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide is reacted with cyclopropylamine.[4]

  • Cyclization: The resulting N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide is treated with a strong base, such as sodium hydride, to induce cyclization and form Nevirapine.[4]

Quantitative Data
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
2-chloro-3-cyano-4-methylpyridineC₇H₅ClN₂152.5882.7102-104¹H NMR: 8.03 (d, J=2 Hz, 1H), 7.6 (d, J=2 Hz, 1H), 2.5 (s, 3H)[3]
2-chloro-3-amido-4-methylpyridineC₇H₇ClN₂O170.6090.9178-179¹H NMR: 8.28 (d, J=8 Hz, 1H), 8.09 (s, 1H), 7.84 (s, 1H), 7.34 (d, J=8 Hz, 1H), 2.31 (s, 3H)[3]
2-chloro-3-amino-4-picoline (CAPIC)C₆H₇ClN₂142.5993.169¹H NMR: 7.5 (d, J=4.64 Hz, 1H), 7.0 (d, J=4.28 Hz, 1H), 5.25 (s, 2H), 2.1 (s, 3H)[3]
NevirapineC₁₅H₁₄N₄O266.30~87 (overall)--
Mechanism of Action: Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It binds to a hydrophobic pocket in the reverse transcriptase enzyme, which is distant from the active site.[2] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting the conversion of viral RNA to DNA, thus halting viral replication.[1][5]

G Nevirapine Nevirapine Binding_Pocket Allosteric Hydrophobic Pocket Nevirapine->Binding_Pocket RT_Enzyme HIV-1 Reverse Transcriptase RT_Enzyme->Binding_Pocket Conformational_Change Conformational Change of RT Binding_Pocket->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Viral_Replication Viral Replication Inhibition->Viral_Replication Blocks

Caption: Mechanism of action of Nevirapine.

Section 2: Synthesis of Nabumetone (a 4-Aryl-2-butanone Derivative)

Application: Nabumetone, chemically 4-(6-methoxy-2-naphthalenyl)-2-butanone, is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and pain. It is a prodrug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[6][7] The synthesis of Nabumetone involves the formation of the 4-aryl-2-butanone structure through various routes.

Synthetic Workflow for Nabumetone

A common synthetic route involves the condensation of 6-methoxy-2-naphthaldehyde with acetone to form an unsaturated intermediate, which is then hydrogenated to yield Nabumetone.[8]

G Naphthaldehyde 6-methoxy-2-naphthaldehyde Unsaturated_Ketone 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one Naphthaldehyde->Unsaturated_Ketone Aldol Condensation (NaOH) Acetone Acetone Acetone->Unsaturated_Ketone Nabumetone Nabumetone Unsaturated_Ketone->Nabumetone Catalytic Hydrogenation (Pd/C)

Caption: Synthetic workflow for Nabumetone.

Experimental Protocols

Protocol 3: Synthesis of 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one

  • Dissolve 6-methoxy-2-naphthaldehyde in acetone.[9]

  • Use a 10% aqueous sodium hydroxide solution as a catalyst.[9]

  • The reaction is carried out at a temperature of 10-40°C for 4-6 hours.[9]

  • Concentrate the reaction mixture by atmospheric distillation.[9]

  • Dilute the concentrate with distilled water and adjust the pH to neutral with concentrated hydrochloric acid.[9]

  • Filter the precipitate to obtain the intermediate product.[9]

Protocol 4: Synthesis of Nabumetone by Hydrogenation

  • A solution of 4-(6'-methoxy-2'-naphthyl)-4-hydroxybut-3-en-2-one (an alternative intermediate) (0.5 g, 0.00208 mole) in glacial acetic acid (50 ml) is prepared, with warming if necessary.[10][11]

  • The solution is shaken in an atmosphere of hydrogen over a 10% palladium on charcoal catalyst (0.05 g) at room temperature and atmospheric pressure.[10][11]

  • The reaction is continued until hydrogen uptake ceases (approximately 2 hours).[10][11]

  • The catalyst is removed by filtration, and the filtrate is concentrated in vacuo.[10][11]

  • The resulting oil is dissolved in ether, washed with sodium bicarbonate solution and then water, and dried (e.g., over MgSO₄).[10][11]

  • Evaporation of the solvent yields Nabumetone, which solidifies on standing.[11]

Quantitative Data
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Spectroscopic Data
4-(6'-methoxy-2'-naphthyl)-4-hydroxybut-3-en-2-oneC₁₅H₁₄O₃242.2784116-118¹H NMR (CDCl₃): δ 7.05-8.3 (m, 6H), δ 6.24 (s, 1H), δ 3.89 (s, 3H), δ 2.17 (s, 3H)[10]
NabumetoneC₁₅H₁₆O₂228.2975-9380-81IR (cm⁻¹): 1706 (C=O); ¹H NMR (DMSO-d₆): δ 2.10 (s, 3H, COCH₃), 2.85 (t, 2H, CH₂), 2.95 (t, 2H, CH₂), 3.95 (s, 3H, OCH₃), 7.1 (dd, 1H, ArH), 7.3 (m, 2H, ArH), 7.6 (s, 1H, ArH), 7.76 (d, 2H, ArH)[12]
Mechanism of Action: Nabumetone

Nabumetone is a prodrug that is converted to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), in the liver. 6-MNA is a non-steroidal anti-inflammatory drug that works by inhibiting the cyclooxygenase (COX) enzymes, with some selectivity for COX-2.[6][7] The inhibition of COX enzymes blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[13]

G Nabumetone Nabumetone (Prodrug) 6-MNA 6-MNA (Active Metabolite) Nabumetone->6-MNA Hepatic Metabolism COX_Enzymes COX-1 and COX-2 Enzymes 6-MNA->COX_Enzymes Inhibits Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Catalyzes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates

References

Application Notes and Protocols for 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and storage of 4-methoxy-2-butanone. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Physical and Chemical Properties

4-Methoxy-2-butanone is a colorless liquid with the following properties:

PropertyValueReference
Molecular FormulaC₅H₁₀O₂[1][2]
Molecular Weight102.13 g/mol [3]
Boiling Point122-127°C at 760 mmHg[1][2]
Flash Point25.5°C[1][2]
Density0.891 g/cm³[1][2]
SolubilitySoluble in many common organic solvents such as ethanol, ether, and ketone.[1]

Hazard Identification and Safety Precautions

GHS Classification: Flammable liquid (Category 3). May cause skin, eye, and respiratory irritation.[3]

Primary Hazards:

  • Flammable: Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[4][5]

  • Irritant: May cause irritation upon contact with skin, eyes, and the respiratory tract.[1][3]

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE is provided below.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes.
Hand Protection Butyl rubber or neoprene gloves. Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact.Provides a barrier against skin contact. Butyl rubber is generally recommended for ketones.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection In poorly ventilated areas or when dealing with large quantities, use a NIOSH-approved respirator with an organic vapor (OV) cartridge.Prevents inhalation of harmful vapors.

Experimental Protocols

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard symbols.

  • Ensure the supplier's safety data sheet (SDS) is accessible.

  • Log the chemical into the laboratory's inventory system, noting the date of receipt.

Storage Protocol
  • Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[1]

  • Temperature: Store at ambient room temperature.

  • Containers: Keep the container tightly closed when not in use.[4][5]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

  • Ventilation: Ensure the storage area has adequate ventilation to prevent the accumulation of flammable vapors.

Dispensing and Handling Protocol
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment (e.g., glassware, stir plates) before handling the chemical.

  • Personal Protective Equipment (PPE):

    • Don all required PPE as outlined in Section 2.

  • Dispensing:

    • Ground all containers and receiving equipment to prevent static discharge.

    • Use only non-sparking tools.

    • Carefully pour the required amount of 4-methoxy-2-butanone, avoiding splashes.

    • Immediately reseal the container after dispensing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling.

    • Clean any contaminated surfaces.

Spill Management
  • Evacuation: In case of a large spill, evacuate the immediate area and alert personnel.

  • Ventilation: Ensure the area is well-ventilated to disperse vapors.

  • Containment:

    • For small spills, absorb the liquid with an inert absorbent material such as sand, silica gel, or universal binder.

    • Do not use combustible materials like sawdust.

  • Collection:

    • Carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

Disposal Protocol
  • Waste Segregation:

    • Collect waste 4-methoxy-2-butanone and any materials contaminated with it in a dedicated, properly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Container Selection:

    • Use a container that is compatible with flammable organic liquids. Glass or metal containers are generally suitable.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("4-methoxy-2-butanone"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area for hazardous waste, away from ignition sources.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, following all institutional and regulatory guidelines.

Visualization

The following diagram illustrates the logical workflow for the safe handling of 4-methoxy-2-butanone.

SafeHandlingWorkflow Safe Handling Workflow for 4-Methoxy-2-butanone Start Start: Require 4-Methoxy-2-butanone AssessHazards Assess Hazards (Flammable, Irritant) Start->AssessHazards SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) AssessHazards->SelectPPE PrepareWorkArea Prepare Work Area (Fume Hood, Spill Kit, Eyewash) SelectPPE->PrepareWorkArea DispenseChemical Dispense Chemical (Grounding, Non-sparking tools) PrepareWorkArea->DispenseChemical PerformExperiment Perform Experiment DispenseChemical->PerformExperiment Spill Spill Occurs? PerformExperiment->Spill DisposeWaste Dispose of Waste (Labeled, Segregated Container) PerformExperiment->DisposeWaste CleanupSpill Execute Spill Cleanup Protocol Spill->CleanupSpill Yes StoreChemical Store Properly (Cool, Dry, Ventilated, Away from Oxidizers) Spill->StoreChemical No CleanupSpill->DisposeWaste End End of Process StoreChemical->End DisposeWaste->End

References

Application Notes and Protocols for 4-Methoxy-2-butanone and its Analogs in Biochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1. Introduction

4-(4-Methoxyphenyl)-2-butanone is a versatile organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] While it is also utilized in the flavor and fragrance industry, its chemical structure makes it a suitable scaffold for the synthesis of more complex molecules with potential therapeutic properties.[1][2] Researchers have explored its use as an intermediate in the development of novel pharmaceuticals.[1]

2. Application in the Synthesis of Biologically Active Compounds

The primary role of 4-(4-methoxyphenyl)-2-butanone in a biochemical context is as a precursor for the synthesis of novel compounds with potential biological activities. Its ketone functional group is readily reactive, allowing for derivatization to explore a range of pharmacological effects.

One such application is the synthesis of thiosemicarbazone derivatives. Thiosemicarbazones are a class of compounds known to exhibit a wide range of biological activities, including antioxidant, anticancer, and anticholinesterase properties.[3][4][5]

3. Antioxidant Activity of a 4-(4-Methoxyphenyl)-2-butanone Derivative

A notable application is the synthesis of a thiosemicarbazone derivative of 4-(4-methoxyphenyl)-2-butanone, which has been shown to possess antioxidant properties.[3] The antioxidant potential of this derivative was evaluated using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] This assay is a common and reliable method for screening the antioxidant activity of chemical compounds.[6][7] The study demonstrated that the synthesized thiosemicarbazone of 4-(4-methoxyphenyl)-2-butanone exhibits measurable antioxidant activity, highlighting the potential for creating new antioxidant agents from this chemical scaffold.[3]

Quantitative Data Presentation

The antioxidant activity of the synthesized thiosemicarbazone of 4-(4-methoxyphenyl)-2-butanone (MT4MX2B) is summarized in the table below.

Compound NameAssay TypeParameterResultReference
4-Methyl-3-thiosemicarbazone of 4-(4-methoxyphenyl)-2-butanone (MT4MX2B)DPPH Radical ScavengingIC50400.2 ppm[3]

IC50 (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-3-thiosemicarbazone of 4-(4-methoxyphenyl)-2-butanone (MT4MX2B)

This protocol is based on the general method for synthesizing thiosemicarbazones from a ketone and a thiosemicarbazide.[3]

Materials:

  • 4-(4-methoxyphenyl)-2-butanone

  • 4-methyl-3-thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of 4-(4-methoxyphenyl)-2-butanone and 4-methyl-3-thiosemicarbazide in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for a specified period (e.g., 2-4 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.

  • Dry the purified product and characterize it using appropriate analytical techniques (FTIR, NMR, Mass Spectrometry).

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This is a generalized protocol for the DPPH assay based on established methods.[6][7][8]

Materials:

  • Synthesized thiosemicarbazone of 4-(4-methoxyphenyl)-2-butanone (Test Compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectroscopic grade)

  • Ascorbic acid (Positive Control)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compound and Control Solutions:

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Prepare a similar series of dilutions for the positive control, ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound and the positive control to separate wells.

    • Add the same volume of methanol to a well to serve as the blank (control).

    • To each well, add a specific volume (e.g., 100 µL) of the 0.1 mM DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Bioactive Derivative cluster_bioassay Biochemical Evaluation start 4-(4-methoxyphenyl)-2-butanone (Starting Material) reaction Condensation Reaction (Ethanol, Acetic Acid catalyst) start->reaction reagent 4-methyl-3-thiosemicarbazide reagent->reaction product Thiosemicarbazone Derivative (MT4MX2B) reaction->product assay DPPH Antioxidant Assay product->assay result Quantitative Data (IC50) assay->result

Caption: Logical workflow for synthesizing and evaluating a bioactive derivative of 4-(4-methoxyphenyl)-2-butanone.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH solution in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound & Control prep_sample->mix incubate Incubate in Dark (30 minutes at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and IC50 measure->calculate

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Butanone, 4-methoxy-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 2-Butanone, 4-methoxy-.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-Butanone, 4-methoxy-?

A1: The primary purification techniques for crude 2-Butanone, 4-methoxy- include:

  • Fractional Distillation (Atmospheric and Vacuum): This is a widely used method to separate 2-Butanone, 4-methoxy- from impurities with different boiling points.[1]

  • Liquid-Liquid Extraction with Sodium Bisulfite: This technique is particularly effective for removing aldehyde impurities, which are common byproducts in ketone synthesis.[2][3][4][5][6]

  • Recrystallization of a Derivative: Conversion of the ketone to a crystalline derivative, such as a 2,4-dinitrophenylhydrazone, followed by recrystallization and subsequent regeneration of the pure ketone, can be a highly effective purification method.[7]

Q2: What are the likely impurities in my crude 2-Butanone, 4-methoxy-?

A2: Common impurities can arise from the starting materials and side reactions during synthesis. For instance, in syntheses involving aldol condensation, you might find unreacted starting materials or byproducts from self-condensation.[8] A synthesis of the related 4,4-dimethoxy-2-butanone mentions purification from byproducts via distillation.[9] Potential impurities could include:

  • Unreacted starting materials (e.g., from the synthesis of 4-ethoxy-2-butanone which involves 2-butanol and acetic anhydride).[10]

  • Aldehydes from side reactions.[11]

  • Polymerization products.[8]

  • Water and other solvents used in the reaction or workup.

Q3: How can I assess the purity of my 2-Butanone, 4-methoxy-?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to analyze the purity of your sample and identify any remaining impurities.[12][13] The mass spectrum of 2-Butanone, 4-methoxy- can be used for confirmation.[14] Purity can also be inferred from a sharp boiling point during distillation or a sharp melting point of a solid derivative.[7]

Troubleshooting Guides

Fractional Distillation

Issue: "Bumping" or violent boiling during vacuum distillation.

This phenomenon, known as superheating, can lead to loss of product and contamination of the distillate.[2]

Potential Cause Troubleshooting Step Expected Outcome
Uneven heating of the distillation flask.Use a heating mantle for uniform heating. Ensure the flask is well-insulated.Smooth and controlled boiling.
Lack of nucleation sites for boiling.Add boiling chips or a magnetic stir bar to the flask before heating. For vacuum distillation, a fine capillary tube (ebulliator) releasing a slow stream of air or nitrogen can be used.[3]Gentle and continuous boiling without sudden bursts.
Too rapid a pressure drop.Apply vacuum gradually to allow the liquid to equilibrate.Controlled boiling as the pressure is reduced.

Experimental Protocol: Vacuum Distillation of 2-Butanone, 4-methoxy-

A method for a similar compound, 4,4-dimethoxy-2-butanone, involves an initial atmospheric distillation to remove low-boiling impurities, followed by vacuum distillation.[9][15] For 2-Butanone, 4-methoxy- (Boiling Point: ~122-123°C at atmospheric pressure[1]), vacuum distillation is recommended to prevent potential decomposition at high temperatures.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a heating mantle, a round-bottom flask containing the crude 2-Butanone, 4-methoxy-, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Initiate Boiling: Add boiling chips or a magnetic stir bar to the distillation flask.

  • Apply Vacuum: Gradually reduce the pressure using a vacuum pump.

  • Heating: Once the desired pressure is reached, begin heating the distillation flask gently.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point for 2-Butanone, 4-methoxy- at the given pressure. For example, a related compound, 4,4-dimethoxy-2-butanone, is collected at 70-73°C at 20 mmHg.[9]

  • Purity Check: Analyze the collected fraction by GC-MS to confirm purity. A purity of >95% is often achievable with this method.[9]

Liquid-Liquid Extraction with Sodium Bisulfite

Issue: Formation of a stable emulsion between the organic and aqueous layers.

Emulsions can make phase separation difficult, leading to product loss and inefficient purification.[16]

Potential Cause Troubleshooting Step Expected Outcome
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.Formation of two distinct layers without a persistent emulsion.
Presence of surfactant-like impurities.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently mix. This increases the ionic strength of the aqueous layer and helps to break the emulsion.The emulsion breaks, and the two phases separate.
High concentration of the crude product.Dilute the organic layer with more of the organic solvent.Reduced viscosity and interfacial tension, allowing for better phase separation.

Experimental Protocol: Bisulfite Extraction for Aldehyde Removal

This method is highly effective for removing aldehyde impurities from ketones.[3][4][5][6] The ketone can be recovered from the bisulfite adduct.[2]

  • Dissolution: Dissolve the crude 2-Butanone, 4-methoxy- in a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Mixing: Gently invert the funnel several times for about 5-10 minutes to ensure thorough mixing and reaction. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of any aldehyde impurities.

  • Wash: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified 2-Butanone, 4-methoxy-.

  • Yield and Purity: This method can yield high recovery rates of the desired ketone with excellent removal of aldehyde contaminants.[4] Purity can be assessed by GC-MS.

Recrystallization of a 2,4-Dinitrophenylhydrazone (DNPH) Derivative

Issue: "Oiling out" - the derivative separates as a liquid instead of crystals.

This can occur if the melting point of the derivative is lower than the boiling point of the solvent or if there are significant impurities present.[17]

Potential Cause Troubleshooting Step Expected Outcome
The solution is supersaturated at a temperature above the derivative's melting point.Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.The derivative crystallizes instead of oiling out.
High concentration of impurities.If oiling persists, remove the solvent and purify the crude derivative by another method, such as column chromatography, before attempting recrystallization again.A purer starting material for recrystallization, leading to crystal formation.
Inappropriate solvent.Experiment with different solvent systems. A mixture of two solvents (one in which the derivative is soluble and one in which it is less soluble) can be effective.[18]The derivative crystallizes upon cooling.

Experimental Protocol: Purification via DNPH Derivative Formation and Recrystallization

This method is useful for obtaining a highly pure sample and for confirmation of the ketone's identity through the melting point of the derivative.[7]

  • Derivative Formation: React the crude 2-Butanone, 4-methoxy- with Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid).[10] A yellow to orange precipitate of the 2,4-dinitrophenylhydrazone derivative will form.

  • Isolation of Crude Derivative: Collect the crude derivative by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallization: Dissolve the crude derivative in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate). If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[19]

  • Isolation of Pure Derivative: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Purity and Yield: A sharp melting point of the derivative indicates high purity. The yield will depend on the efficiency of both the derivatization and recrystallization steps.

  • Regeneration of Ketone (Optional): The purified ketone can be regenerated from the hydrazone derivative, although this adds another step to the process.

Data Summary

Purification Method Typical Purity Achieved Typical Yield Notes
Fractional Distillation>95% (by GC)[9]Variable, depends on the boiling point differences of components.Effective for separating components with significantly different boiling points. Vacuum distillation is preferred to avoid decomposition.
Liquid-Liquid Extraction (Bisulfite)High purity with excellent removal of aldehyde contaminants.[4]High recovery rates are achievable.[4] Can be up to 90% depending on the purity of the starting material.[2]Specific for removing aldehydes and some reactive ketones.
Recrystallization of DNPH DerivativeHigh purity, indicated by a sharp melting point.[7]Can be lower due to losses in multiple steps.Excellent for obtaining a very pure sample and for identification purposes.

Visualizations

Purification_Workflow crude Crude 2-Butanone, 4-methoxy- distillation Fractional Distillation crude->distillation extraction Liquid-Liquid Extraction (Bisulfite Wash) crude->extraction recrystallization Derivative Formation & Recrystallization crude->recrystallization pure_dist Pure Product distillation->pure_dist impurities_dist Impurities (different boiling points) distillation->impurities_dist Separated pure_ext Pure Product extraction->pure_ext impurities_ext Aldehyde Impurities (as bisulfite adducts) extraction->impurities_ext Removed pure_rec Pure Product recrystallization->pure_rec impurities_rec Soluble Impurities recrystallization->impurities_rec Removed in filtrate

Caption: General purification workflow for crude 2-Butanone, 4-methoxy-.

Distillation_Troubleshooting start Bumping during Vacuum Distillation cause1 Uneven Heating? start->cause1 cause2 Lack of Nucleation Sites? start->cause2 cause3 Rapid Pressure Drop? start->cause3 solution1 Use Heating Mantle cause1->solution1 solution2 Add Boiling Chips/ Magnetic Stirrer/ Ebulliator cause2->solution2 solution3 Apply Vacuum Gradually cause3->solution3 end Smooth Boiling solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for bumping during vacuum distillation.

Extraction_Troubleshooting start Emulsion Formation in Extraction cause1 Vigorous Shaking? start->cause1 cause2 Surfactant-like Impurities? start->cause2 cause3 High Concentration? start->cause3 solution1 Gentle Inversion cause1->solution1 solution2 Add Brine cause2->solution2 solution3 Dilute Organic Layer cause3->solution3 end Clear Phase Separation solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for emulsion formation during liquid-liquid extraction.

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Technical Support Center: Synthesis of 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-2-butanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-methoxy-2-butanone?

A1: The most common and practical synthetic approach for 4-methoxy-2-butanone is a two-step process:

  • Aldol Condensation: The synthesis of the precursor, 4-hydroxy-2-butanone, is typically achieved through an aldol condensation reaction between acetone and formaldehyde.[1][2] This reaction is often catalyzed by a base.

  • Williamson Ether Synthesis: The subsequent conversion of 4-hydroxy-2-butanone to 4-methoxy-2-butanone is carried out via a Williamson ether synthesis. This involves deprotonating the hydroxyl group of 4-hydroxy-2-butanone to form an alkoxide, which then reacts with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in an S(_N)2 reaction.[3][4][5]

Q2: What are the primary side products I should be aware of during the synthesis of 4-methoxy-2-butanone?

A2: Side products can arise from both stages of the synthesis.

  • From the Aldol Condensation step:

    • Methyl vinyl ketone (MVK): This can be formed, particularly when using certain catalysts.[6][7]

    • Formaldehyde self-polymerization: Formaldehyde can polymerize, especially in concentrated solutions or under unfavorable pH conditions.[8]

    • Butenone: This can be a by-product, particularly during the distillation of 4-hydroxy-2-butanone.[8]

    • Isophorone: Arises from the self-condensation of acetone.[1][6]

  • From the Williamson Ether Synthesis step:

    • 3-Buten-2-one (Methyl Vinyl Ketone): This is a significant side product resulting from the base-catalyzed elimination (E2 reaction) of the methoxy group from 4-methoxy-2-butanone or the hydroxyl group from 4-hydroxy-2-butanone, which competes with the desired S(_N)2 reaction.[3][9][10]

    • Unreacted 4-hydroxy-2-butanone: Incomplete methylation will result in the starting material being present as an impurity.

Troubleshooting Guide

The following table outlines common issues encountered during the synthesis of 4-methoxy-2-butanone, their probable causes, and suggested solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-hydroxy-2-butanone in the first step. - Inefficient aldol condensation. - Self-polymerization of formaldehyde.[8] - Formation of acetone self-condensation products like isophorone.[1][6]- Optimize the base catalyst concentration and reaction temperature. - Use a dilute solution of formaldehyde and add it slowly to the reaction mixture. - Use a large excess of acetone relative to formaldehyde.[8]
High levels of Methyl Vinyl Ketone (MVK) impurity. - Dehydration of 4-hydroxy-2-butanone during synthesis or purification. - E2 elimination is favored over S(_N)2 in the Williamson ether synthesis.[3][10]- Maintain a lower temperature during distillation of 4-hydroxy-2-butanone. - Use a less sterically hindered and milder base for the Williamson ether synthesis. - Employ aprotic solvents to minimize dehydrohalogenation.[9]
Presence of unreacted 4-hydroxy-2-butanone in the final product. - Incomplete deprotonation of 4-hydroxy-2-butanone. - Insufficient amount or reactivity of the methylating agent.- Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide.[9] - Use a slight excess of the methylating agent. - Ensure the methylating agent is of high purity and activity.
Formation of polymeric material. - Self-polymerization of formaldehyde during the aldol condensation step.[8]- Control the pH and temperature of the aldol reaction carefully. - Use fresh, high-purity formaldehyde.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of 4-Methoxy-2-butanone from 4-Hydroxy-2-butanone

Materials:

  • 4-hydroxy-2-butanone

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Methyl iodide (CH(_3)I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Dichloromethane (CH(_2)Cl(_2))

Procedure:

  • To a solution of 4-hydroxy-2-butanone in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 4-methoxy-2-butanone.

Note: This is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

Visualizations

Troubleshooting Workflow for Side Product Formation

The following diagram illustrates a logical workflow for troubleshooting the formation of common side products during the synthesis of 4-methoxy-2-butanone.

TroubleshootingWorkflow Troubleshooting Side Products in 4-Methoxy-2-Butanone Synthesis cluster_0 Problem Identification cluster_1 Impurity Analysis cluster_2 Troubleshooting Actions cluster_3 Resolution Start High Impurity Level Detected Impurity_ID Identify Impurity (e.g., GC-MS, NMR) Start->Impurity_ID MVK Impurity is Methyl Vinyl Ketone Impurity_ID->MVK Analysis indicates MVK Unreacted_SM Impurity is 4-Hydroxy-2-butanone Impurity_ID->Unreacted_SM Analysis indicates starting material Aldol_SP Aldol Condensation Side Products Impurity_ID->Aldol_SP Analysis indicates aldol-related impurities Check_Elimination Review Williamson Synthesis Conditions: - Base strength/type - Temperature - Solvent MVK->Check_Elimination Check_Methylation Review Williamson Synthesis Conditions: - Base quantity - Methylating agent stoichiometry/purity Unreacted_SM->Check_Methylation Check_Aldol Review Aldol Condensation Conditions: - Catalyst - Temperature - Reactant ratio Aldol_SP->Check_Aldol Optimize_Williamson Optimize Etherification: - Use milder base - Lower temperature - Use aprotic solvent Check_Elimination->Optimize_Williamson Optimize_Methylation Optimize Methylation: - Ensure complete deprotonation - Use excess methylating agent Check_Methylation->Optimize_Methylation Optimize_Aldol Optimize Aldol Reaction: - Adjust catalyst/temperature - Use excess acetone Check_Aldol->Optimize_Aldol

Caption: Troubleshooting workflow for identifying and mitigating common side products.

References

optimizing reaction conditions for 4-methoxy-2-butanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxy-2-butanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 4-methoxy-2-butanone?

A1: The most prevalent method for synthesizing 4-methoxy-2-butanone involves a two-step process. First, 4,4-dimethoxy-2-butanone is synthesized via a Claisen-Schmidt condensation of acetone and an alkyl formate (such as methyl or ethyl formate) in the presence of a strong base like sodium methoxide. This is followed by a selective partial hydrolysis and methylation or by direct synthesis routes that are less commonly detailed in readily available literature. An alternative, though less common, method involves the reaction of 1-butanol with acetic anhydride using a hydrofluoric acid catalyst.[1][2][3]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Key parameters to monitor and control include reaction temperature, the rate of addition of reagents, reaction time, and the pH of the reaction mixture during workup.[3][4] For instance, in the synthesis of the precursor 4,4-dimethoxy-2-butanone, the temperature is typically maintained between 25°C and 40°C during the addition of the sodium butanone enolate solution.[3]

Q3: What are the potential side reactions or impurities I should be aware of?

A3: Side reactions can lead to the formation of various impurities. In the Claisen-Schmidt condensation, side products can arise from self-condensation of acetone or the formate ester. During the subsequent steps, incomplete reaction can leave starting materials in the final product. Other potential impurities can include high-boiling point substances and products from decomposition if the reaction temperature is too high.[4][5]

Q4: How can I purify the final 4-methoxy-2-butanone product?

A4: The primary method for purifying 4-methoxy-2-butanone is distillation.[1] For its precursor, 4,4-dimethoxy-2-butanone, a common purification procedure involves an initial atmospheric distillation to recover the solvent (e.g., methanol), followed by vacuum distillation to collect the purified product.[3] The boiling point of 4-methoxy-2-butanone is approximately 122-123°C at atmospheric pressure.[1]

Troubleshooting Guides

Low Product Yield
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed. Consider extending the reaction time if necessary.
Suboptimal Temperature Ensure the reaction temperature is maintained within the optimal range. For the formation of 4,4-dimethoxy-2-butanone, temperatures between 25°C and 40°C are recommended during the addition phase.[3] Temperatures that are too low can slow down the reaction rate, while excessively high temperatures can lead to decomposition of reactants or products.[4]
Inefficient Mixing Use adequate stirring to ensure proper mixing of the reactants, especially during the dropwise addition of reagents.[3]
Moisture in Reagents/Glassware Use anhydrous solvents and properly dried glassware, as the presence of water can consume the strong base (e.g., sodium methoxide) and hinder the condensation reaction.
Losses During Workup/Purification Be cautious during the extraction and distillation steps to minimize product loss. Ensure proper phase separation during extraction and optimize the distillation conditions (pressure and temperature) to achieve a clean separation of the product from impurities.[3]
Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Materials As with low yield, ensure the reaction goes to completion by monitoring its progress. If necessary, adjust the stoichiometry of the reactants or prolong the reaction time.
Formation of Side Products Control the reaction temperature and the rate of addition of reagents to minimize side reactions. A slower, controlled addition at the recommended temperature is often beneficial.[3]
Inefficient Purification Optimize the fractional distillation process. Ensure the distillation column is efficient enough to separate the product from impurities with close boiling points. Collecting fractions within a narrow boiling range can improve purity.[3]
Decomposition During Distillation If the product is thermally sensitive, consider using vacuum distillation to lower the boiling point and minimize the risk of decomposition.[3]

Experimental Protocols

Synthesis of 4,4-Dimethoxy-2-butanone (Precursor to 4-Methoxy-2-butanone)

This protocol is adapted from a known synthesis of 4,4-dimethoxy-2-butanone.[2][3]

Materials:

  • Acetone

  • Ethyl formate or Methyl formate

  • Sodium methoxide (liquid or solid)

  • Methanol

  • Concentrated Sulfuric Acid

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Stirring and heating apparatus

  • Distillation setup (atmospheric and vacuum)

Procedure:

  • Preparation of Sodium Butanone Enolate: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a solution of sodium methoxide in methanol is prepared (if starting from solid sodium methoxide). A mixture of acetone and ethyl formate is then added dropwise to the sodium methoxide solution while maintaining the temperature at a specific range (e.g., 50-60°C). The reaction is stirred for a specified duration after the addition is complete to ensure the formation of the sodium butanone enolate.

  • Formation of 4,4-Dimethoxy-2-butanone: The prepared sodium butanone enolate solution is added dropwise to a solution of methanol containing concentrated sulfuric acid at a controlled temperature (e.g., 25-40°C).[3] The reaction is stirred for several hours after the addition is complete.

  • Workup: The reaction mixture is neutralized with a base (e.g., sodium methoxide solution) to a pH of approximately 7.0-8.0.[3] The resulting mixture is filtered to remove any solid byproducts.

  • Purification: The crude product is subjected to atmospheric distillation to recover the methanol. The residue is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure (e.g., 70-73°C at 20 mmHg).[3]

Visualizations

Reaction_Pathway Synthesis Pathway for 4,4-Dimethoxy-2-butanone Acetone Acetone SodiumEnolate Sodium Enolate of Butenone Acetone->SodiumEnolate AlkylFormate Alkyl Formate (e.g., Methyl Formate) AlkylFormate->SodiumEnolate SodiumMethoxide Sodium Methoxide (Base) SodiumMethoxide->SodiumEnolate + Product 4,4-Dimethoxy-2-butanone SodiumEnolate->Product Methanol Methanol Methanol->Product + Acid Acid Catalyst (e.g., H2SO4) Acid->Product +

Caption: Reaction pathway for the synthesis of 4,4-dimethoxy-2-butanone.

Experimental_Workflow General Experimental Workflow Start Start: Reagent Preparation Reaction Reaction Setup and Execution (Controlled Temperature and Addition) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Adjust Conditions if necessary Workup Workup (Neutralization, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Distillation) Workup->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis End End: Pure Product Analysis->End Troubleshooting_Logic Troubleshooting Decision Tree Problem Problem Encountered (e.g., Low Yield) CheckCompletion Is the reaction complete? Problem->CheckCompletion CheckTemp Was the temperature optimal? CheckCompletion->CheckTemp Yes ExtendReaction Extend reaction time or add more reagent. CheckCompletion->ExtendReaction No CheckPurity Are starting materials pure/dry? CheckTemp->CheckPurity Yes AdjustTemp Adjust temperature control. CheckTemp->AdjustTemp No PurifyReagents Purify/dry reagents and solvents. CheckPurity->PurifyReagents No ReviewWorkup Review workup and purification steps for potential losses. CheckPurity->ReviewWorkup Yes ExtendReaction->CheckCompletion AdjustTemp->Problem PurifyReagents->Problem Success Problem Resolved ReviewWorkup->Success

References

Technical Support Center: Degradation Pathways of 2-Butanone, 4-methoxy-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of the degradation pathways of 2-Butanone, 4-methoxy-.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Butanone, 4-methoxy-?

A1: Based on its chemical structure, which contains both a ketone and an ether functional group, 2-Butanone, 4-methoxy- is susceptible to degradation through several pathways. The most probable routes include:

  • Acid-Catalyzed Hydrolysis: Cleavage of the ether linkage under acidic conditions.

  • Oxidative Degradation: Oxidation at the ketone or the ether moiety.

  • Photodegradation: Photochemical reactions such as Norrish Type I and Type II reactions upon exposure to light.

Q2: I am not seeing any degradation of my compound under stress conditions. What could be the reason?

A2: If you are not observing any degradation, consider the following possibilities:

  • Insufficient Stress: The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough to induce degradation. It is recommended to start with milder conditions and incrementally increase the stress level.

  • High Stability of the Compound: 2-Butanone, 4-methoxy- might be intrinsically stable under the applied conditions.

  • Analytical Method Not Indicating Stability: Your analytical method might not be able to separate the parent compound from its degradation products. Method validation with spiked samples of potential degradants is crucial.

Q3: My analytical results show multiple unexpected peaks in my stressed samples. How do I identify them?

A3: The presence of multiple peaks suggests the formation of several degradation products. To identify these, you can employ the following techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying unknown compounds by providing molecular weight and fragmentation data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products. Derivatization may be necessary for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of isolated degradation products.

Q4: How can I prevent the degradation of 2-Butanone, 4-methoxy- during storage?

A4: To minimize degradation during storage, consider the following:

  • Temperature: Store at controlled room temperature or refrigerated, as specified for the compound. Avoid excessive heat.

  • Light: Protect from light by using amber-colored vials or storing in the dark.

  • pH: Maintain a neutral pH if in solution.

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to prevent oxidation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Hydrolytic Degradation Studies
Symptom Possible Cause Troubleshooting Steps
Variable degradation rates between replicate experiments. Inconsistent temperature control.Ensure the heating apparatus (water bath, oven) maintains a stable and uniform temperature. Use a calibrated thermometer to verify.
Inaccurate pH of the solution.Prepare fresh acidic/basic solutions for each experiment. Verify the pH of the solution before and after the experiment using a calibrated pH meter.
Evaporation of the solvent.Use sealed reaction vessels or a reflux condenser to prevent solvent loss, which can concentrate the reactants and alter reaction rates.
No degradation observed under acidic conditions. Insufficient acid concentration or temperature.Gradually increase the acid concentration (e.g., from 0.1 M to 1 M HCl) and/or the temperature.[1]
Ether linkage is stable to hydrolysis under the tested conditions.Consider using a stronger acid or more forcing conditions if necessary to probe the limits of stability.
Issue 2: Challenges in Oxidative Degradation Experiments
Symptom Possible Cause Troubleshooting Steps
Reaction is too fast and complete degradation is observed immediately. Oxidizing agent is too concentrated.Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide). Perform the experiment at a lower temperature.
Formation of multiple, poorly resolved peaks in the chromatogram. Complex mixture of oxidation products.Optimize the chromatographic method. Try a different column, mobile phase composition, or gradient profile to improve separation.
Secondary degradation of primary products.Analyze samples at multiple time points to track the formation and disappearance of intermediates.
Issue 3: Problems with Photostability Studies
Symptom Possible Cause Troubleshooting Steps
No degradation observed after light exposure. Insufficient light intensity or duration of exposure.Ensure the light source meets ICH Q1B guidelines for photostability testing (minimum of 1.2 million lux hours and 200 watt hours/m²).
The compound is photostable.Confirm the photostability by exposing the compound for a longer duration or to a higher intensity light source.
Results are not reproducible. Inconsistent distance from the light source.Maintain a fixed and documented distance between the light source and the samples for all experiments.
Temperature fluctuations in the photostability chamber.Use a photostability chamber with temperature control to prevent thermal degradation from confounding the results.

Postulated Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for 2-Butanone, 4-methoxy-.

G cluster_hydrolysis Acid-Catalyzed Hydrolysis parent 2-Butanone, 4-methoxy- product1 4-Hydroxy-2-butanone parent->product1 H+ / H2O product2 Methanol parent->product2 H+ / H2O

Caption: Acid-catalyzed hydrolysis of the ether linkage.

G cluster_oxidation Oxidative Degradation parent 2-Butanone, 4-methoxy- intermediate Peroxide Intermediate parent->intermediate [O] product3 Methyl formate intermediate->product3 product4 Acetone intermediate->product4

Caption: Hypothetical oxidative degradation pathway.

G cluster_photo Photodegradation (Norrish Type II) parent 2-Butanone, 4-methoxy- excited Excited State parent->excited diradical 1,4-Diradical Intermediate excited->diradical γ-H abstraction product5 Acetone diradical->product5 product6 Methoxyethene diradical->product6

Caption: Postulated Norrish Type II photodegradation pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on a compound structurally similar to 2-Butanone, 4-methoxy-. This data is for illustrative purposes to guide experimental design.

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Hypothetical)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 h6015%4-Hydroxy-2-butanone, Methanol
Base Hydrolysis 0.1 M NaOH24 h60< 5%-
Oxidation 3% H₂O₂8 h2525%Methyl formate, Acetone
Thermal -48 h80< 2%-
Photolytic ICH Q1B7 days2510%Acetone, Methoxyethene

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation of 2-Butanone, 4-methoxy- under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.

Materials:

  • 2-Butanone, 4-methoxy-

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Butanone, 4-methoxy- in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of 2-Butanone, 4-methoxy- in an oven at 80°C.

    • Place a solution sample (in a suitable solvent) in an oven at 80°C.

    • Analyze samples after 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample of 2-Butanone, 4-methoxy- to light in a photostability chamber according to ICH Q1B guidelines.

    • Wrap a control sample in aluminum foil to protect it from light and place it in the same chamber.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any degradation products.

General Experimental Workflow

The following diagram outlines a general workflow for conducting degradation studies.

G start Start: Define Study Objectives prep Prepare Stock Solution of 2-Butanone, 4-methoxy- start->prep stress Perform Forced Degradation (Acid, Base, Oxidation, Thermal, Photo) prep->stress sampling Sample at Various Time Points stress->sampling analysis Analyze Samples by Stability-Indicating HPLC Method sampling->analysis data Process Data: Calculate % Degradation analysis->data identification Identify Degradation Products (LC-MS, GC-MS) data->identification pathway Propose Degradation Pathways identification->pathway report Generate Final Report pathway->report

Caption: General workflow for degradation studies.

References

Technical Support Center: Optimizing Reactions with 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methoxy-2-butanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with 4-methoxy-2-butanone in a question-and-answer format.

Reductive Amination

Q1: I am observing significant amounts of over-alkylation (dialkylation) of my primary amine. How can I favor mono-alkylation?

A1: Over-alkylation is a common issue in reductive aminations. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a limited amount of 4-methoxy-2-butanone, typically 1.0 to 1.2 equivalents relative to the primary amine.

  • Stepwise Procedure: First, form the imine by reacting 4-methoxy-2-butanone with the amine, and monitor for completion by techniques like TLC or GC. Once the imine is formed, add the reducing agent. This prevents the newly formed secondary amine from reacting with remaining ketone.[1][2]

  • Choice of Reducing Agent: Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the ketone.[3][4]

Q2: My reaction is sluggish, and I have a low yield of the desired amine. What could be the problem?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: Imine formation can be slow, especially with sterically hindered amines or ketones. The reaction is also an equilibrium process. To drive the reaction forward, you can:

    • Add a dehydrating agent like molecular sieves.

    • Perform the reaction in a solvent that allows for azeotropic removal of water.

    • For less reactive substrates, adding a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can improve yields.[4]

  • pH of the Reaction Mixture: The pH is critical for imine formation. A slightly acidic medium (pH 4-6) is generally optimal to protonate the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile.

  • Reducing Agent Stability: If using sodium borohydride (NaBH₄) in a protic solvent like methanol, it can decompose over time. Ensure it is added to the pre-formed imine and consider keeping the reaction temperature low.[5]

Q3: I am using sodium cyanoborohydride (NaBH₃CN) and am concerned about cyanide byproducts. Are there safer alternatives?

A3: Yes, several safer and effective alternatives to NaBH₃CN are available:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent that does not release toxic cyanide byproducts.[1][2][3][4] It is particularly useful for one-pot reactions.[3][4]

  • Sodium borohydride (NaBH₄): While less selective than STAB, it is a good option if the imine is pre-formed. It is also less toxic than NaBH₃CN.[1][4]

  • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is a clean and effective method for reducing the imine.[3]

Reducing AgentCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Moisture sensitive; good for one-pot reactions.[4]
Sodium CyanoborohydrideMethanol (MeOH)Effective but produces toxic cyanide waste.[1]
Sodium BorohydrideMethanol (MeOH), Ethanol (EtOH)Best used after imine formation to avoid ketone reduction.[4]
H₂/PdMethanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Requires specialized hydrogenation equipment.

Troubleshooting Workflow for Reductive Amination

start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/GC) start->check_imine imine_incomplete Imine Formation Incomplete check_imine->imine_incomplete add_dehydrating Add Dehydrating Agent (e.g., Mol. Sieves) imine_incomplete->add_dehydrating Yes imine_complete Imine Formation Complete imine_incomplete->imine_complete No optimize_ph Optimize pH (4-6) add_dehydrating->optimize_ph lewis_acid Consider Lewis Acid Catalyst (e.g., Ti(iPrO)4) optimize_ph->lewis_acid lewis_acid->check_imine check_reduction Check Reduction Step imine_complete->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction increase_reducing_agent Increase Equivalents of Reducing Agent incomplete_reduction->increase_reducing_agent Yes success Improved Yield incomplete_reduction->success No change_reducing_agent Switch to a More Robust Reducing Agent (e.g., STAB) increase_reducing_agent->change_reducing_agent check_reagent_quality Verify Reagent Quality change_reducing_agent->check_reagent_quality check_reagent_quality->check_reduction

Caption: Troubleshooting workflow for low yield in reductive amination.

Aldol Condensation

Q1: My crossed aldol condensation with 4-methoxy-2-butanone is giving a complex mixture of products, including the self-condensation product.

A1: To minimize side products in a crossed aldol reaction, you need to control which carbonyl compound forms the enolate and which acts as the electrophile.

  • Directed Aldol Reaction: Pre-form the enolate of 4-methoxy-2-butanone using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C). Then, slowly add the other carbonyl compound (the electrophile) to this solution. This ensures that only the desired enolate is present to react.

  • Non-enolizable Partner: If possible, use a reaction partner that cannot form an enolate (i.e., has no α-hydrogens), such as benzaldehyde or formaldehyde. In this case, 4-methoxy-2-butanone will be the enolate precursor.[6]

Q2: I am getting a mixture of regioisomers from the enolization of 4-methoxy-2-butanone. How can I control which enolate is formed?

A2: 4-methoxy-2-butanone is an unsymmetrical ketone and can form two different enolates: the kinetic enolate (from deprotonation of the C1 methyl group) and the thermodynamic enolate (from deprotonation of the C3 methylene group).

  • Kinetic Enolate (less substituted): To favor the kinetic enolate, use a strong, bulky base like LDA in an aprotic solvent (e.g., THF) at a low temperature (-78 °C). These conditions favor the rapid removal of the more accessible, less sterically hindered proton.[7][8]

  • Thermodynamic Enolate (more substituted): To favor the more stable, more substituted thermodynamic enolate, use a weaker base (e.g., NaH, NaOEt) in a protic solvent (e.g., EtOH) at a higher temperature (room temperature or above). These conditions allow for equilibration between the two enolates, leading to the thermodynamically more stable product.[7][8]

Conditions for Regioselective Enolate Formation

Enolate TypeBaseSolventTemperature
KineticLDA, LiHMDSAprotic (THF, Et₂O)Low (-78 °C)
ThermodynamicNaH, KHMDS, NaOEtProtic or AproticHigher (0 °C to reflux)

Logical Flow for Controlling Aldol Condensation

start Crossed Aldol with 4-Methoxy-2-butanone partner_choice Is the reaction partner enolizable? start->partner_choice non_enolizable Use partner as electrophile. Deprotonate 4-methoxy-2-butanone. partner_choice->non_enolizable No enolizable Directed Aldol Reaction Required partner_choice->enolizable Yes control_enolate Control Enolate Formation of 4-Methoxy-2-butanone non_enolizable->control_enolate enolizable->control_enolate kinetic Kinetic Enolate (C1) - LDA, -78°C, THF control_enolate->kinetic thermodynamic Thermodynamic Enolate (C3) - NaH, RT, THF control_enolate->thermodynamic add_electrophile Slowly add electrophile to pre-formed enolate kinetic->add_electrophile thermodynamic->add_electrophile product Desired Aldol Product add_electrophile->product

Caption: Decision process for controlling crossed aldol condensations.

Grignard and Organolithium Reactions

Q1: My Grignard reaction with 4-methoxy-2-butanone is giving low yields and a significant amount of starting material is recovered. What is the likely cause?

A1: The most common reason for Grignard reaction failure is the presence of acidic protons or moisture.

  • Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by water, alcohols, or any other protic species.[9] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Reagent Quality: Use freshly prepared or titrated Grignard reagents. Commercially available solutions can degrade over time.

Q2: I am observing a byproduct that appears to be the result of enolization of the ketone. How can I minimize this?

A2: Enolization of the ketone by the Grignard reagent acting as a base can compete with nucleophilic addition.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the nucleophilic addition pathway over enolization.

  • Use of Additives: Adding cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ, which can suppress enolization and improve the yield of the desired alcohol.[10]

  • Choice of Organometallic Reagent: Organolithium reagents are generally more reactive and less prone to causing enolization than Grignard reagents.

Experimental Protocol: Grignard Reaction with CeCl₃ Additive

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous CeCl₃ (1.1 equivalents) and anhydrous THF. Stir the suspension vigorously for at least 2 hours at room temperature to activate the CeCl₃.

  • Cooling: Cool the suspension to -78 °C.

  • Addition of Ketone: Add a solution of 4-methoxy-2-butanone (1.0 equivalent) in anhydrous THF dropwise to the CeCl₃ suspension.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.2 equivalents) to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Ketalization

Q1: My ketalization of 4-methoxy-2-butanone with ethylene glycol is not going to completion.

A1: Ketalization is an equilibrium reaction. To drive it to completion, you need to remove the water that is formed as a byproduct.

  • Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent like toluene or benzene to azeotropically remove water as it is formed.

  • Use of a Dehydrating Agent: Add a chemical dehydrating agent, such as triethyl orthoformate, to the reaction mixture.

Q2: What are suitable acid catalysts for this ketalization?

A2: A variety of acid catalysts can be used:

  • p-Toluenesulfonic acid (p-TSA): This is a commonly used, effective, and relatively inexpensive catalyst.

  • Pyridinium p-toluenesulfonate (PPTS): A milder catalyst that can be useful if your substrate is sensitive to stronger acids.

  • Solid Acid Catalysts: Resins like Amberlyst-15 or clays like Montmorillonite K-10 can also be used. These have the advantage of being easily filtered off after the reaction.

Experimental Workflow for Ketalization

start Ketalization Setup combine_reagents Combine 4-methoxy-2-butanone, ethylene glycol, and solvent (e.g., toluene) start->combine_reagents add_catalyst Add acid catalyst (e.g., p-TSA) combine_reagents->add_catalyst setup_dean_stark Set up Dean-Stark apparatus add_catalyst->setup_dean_stark reflux Heat to reflux and collect water setup_dean_stark->reflux monitor_reaction Monitor reaction by TLC/GC reflux->monitor_reaction reaction_complete Is reaction complete? monitor_reaction->reaction_complete reaction_complete->reflux No workup Cool, quench with base (e.g., NaHCO3), and perform aqueous workup reaction_complete->workup Yes purify Purify by distillation or chromatography workup->purify product Protected Ketone purify->product

Caption: General experimental workflow for the ketalization of 4-methoxy-2-butanone.

References

stability issues and storage of 4-methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 4-methoxy-2-butanone. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-methoxy-2-butanone?

A1: 4-Methoxy-2-butanone should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1] The compound is flammable and should be kept away from heat, sparks, open flames, and other ignition sources.[1]

Q2: What materials are incompatible with 4-methoxy-2-butanone?

A2: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] These materials can react with 4-methoxy-2-butanone, potentially leading to degradation or hazardous reactions.

Q3: Is 4-methoxy-2-butanone sensitive to light?

Q4: What are the known synonyms for 4-methoxy-2-butanone?

A4: Common synonyms include 4-methoxybutan-2-one.[2]

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter during your experiments with 4-methoxy-2-butanone.

Issue 1: Inconsistent experimental results or loss of compound activity.

This could be due to the degradation of 4-methoxy-2-butanone. Follow this logical workflow to troubleshoot the issue:

Troubleshooting_Inconsistent_Results Troubleshooting Inconsistent Results A Inconsistent Results Observed B Check Storage Conditions (Cool, Dry, Tightly Sealed, Protected from Light) A->B C Review Solution Preparation (Solvent Purity, Age of Solution) A->C D Perform Purity Analysis (e.g., HPLC, GC-MS) B->D C->D E Degradation Confirmed D->E Impurities Found F No Degradation Detected D->F Compound is Pure G Source New Batch of Compound E->G I Implement Stability Testing Protocol E->I H Investigate Other Experimental Parameters (e.g., pH, Temperature) F->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Solution of 4-methoxy-2-butanone appears discolored (e.g., yellow).

Discoloration can be a sign of degradation. Here is a guide to address this problem:

Troubleshooting_Discoloration Troubleshooting Solution Discoloration A Solution Discoloration Observed B Verify Purity of Starting Material and Solvents A->B D Review Storage and Handling (Exposure to Light, Air, Incompatible Materials) A->D C Analyze Discolored Solution (e.g., UV-Vis, HPLC, LC-MS) to Identify Impurities B->C E Degradation Products Identified C->E Impurities Detected F No Degradation Products Found C->F No Impurities Detected D->C G Discard Solution and Prepare Fresh E->G I Modify Storage/Handling Procedures (e.g., Use Inert Atmosphere, Amber Vials) E->I H Consider Solvent Impurities or Contamination F->H

Caption: Troubleshooting workflow for discolored solutions.

Stability Data

While specific quantitative stability data for 4-methoxy-2-butanone is limited in publicly available literature, the following table summarizes general stability information based on its chemical properties and data from similar ketones.

ConditionPotential for DegradationRecommended Precautions
Temperature Increased degradation at elevated temperatures.Store in a cool place. Avoid unnecessary heating.
pH Susceptible to hydrolysis under strong acidic or basic conditions.Maintain neutral pH in solutions where possible. Buffer solutions if necessary.
Light Potential for photodegradation.Store in amber or opaque containers. Protect solutions from direct light.
Oxidation Can be oxidized by strong oxidizing agents.Avoid contact with peroxides, permanganates, etc. Consider using deoxygenated solvents for long-term solution storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Methoxy-2-butanone

This protocol is adapted from general procedures for forced degradation studies and can be used to investigate the stability of 4-methoxy-2-butanone under various stress conditions.[4]

Forced_Degradation_Workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of 4-Methoxy-2-butanone (e.g., 1 mg/mL in Methanol) B Aliquot Stock Solution into Separate Vials for Each Stress Condition A->B C Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) B->C D Incubate for a Defined Period (e.g., 24 hours) C->D E Neutralize Acid/Base Samples D->E F Dilute All Samples to a Suitable Concentration D->F For non-pH stress E->F G Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) F->G H Compare Stressed Samples to Unstressed Control G->H I Identify and Quantify Degradants H->I

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-methoxy-2-butanone in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature for 24 hours. A parallel experiment can be conducted at 60°C for a shorter duration (e.g., 8 hours) to accelerate degradation.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container to a light source within a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.[4]

  • Sample Analysis:

    • At predetermined time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Dilute all samples to an appropriate concentration for the analytical method.

    • Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Example HPLC Method: [4]

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C

Data Evaluation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.

  • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

References

Technical Support Center: 4-Methoxy-2-butanone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methoxy-2-butanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with 4-methoxy-2-butanone?

A1: 4-Methoxy-2-butanone is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its ether functional group, there is a potential for peroxide formation upon prolonged storage and exposure to air. It is advisable to test for peroxides before use, especially if the container has been opened previously.

Q2: My reaction to synthesize 4-methoxy-2-butanone resulted in a low yield. What are the potential causes?

A2: Low yields in the synthesis of 4-methoxy-2-butanone, particularly via Williamson ether synthesis from 4-hydroxy-2-butanone, can stem from several factors:

  • Incomplete deprotonation of the starting alcohol: The base used may not be strong enough or may have degraded.

  • Side reactions: Elimination reactions can compete with the desired substitution, especially if the reaction temperature is too high.

  • Impure reagents: The presence of water or other impurities in the starting materials or solvent can interfere with the reaction.

  • Product loss during work-up: 4-methoxy-2-butanone has some solubility in water, which can lead to loss during aqueous extraction steps.

Q3: I am observing an unexpected peak in my GC-MS analysis of the final product. What could this impurity be?

A3: An unexpected peak could be one of several common impurities. Based on a typical synthesis from 4-hydroxy-2-butanone and a methylating agent, potential impurities include:

  • Unreacted 4-hydroxy-2-butanone: If the reaction did not go to completion.

  • Byproducts from the methylating agent: For example, if using dimethyl sulfate, residual methanol or other methylated species could be present.

  • Elimination byproduct: An unsaturated ketone could be formed as a result of a competing elimination reaction.

  • Solvent residue: Incomplete removal of the reaction or extraction solvent.

Q4: How can I effectively purify my crude 4-methoxy-2-butanone?

A4: Purification can typically be achieved through the following steps:

  • Aqueous Work-up: Wash the crude product with water to remove water-soluble impurities and then with brine to reduce the amount of dissolved water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Distillation: Fractional distillation under atmospheric or reduced pressure is an effective method for separating 4-methoxy-2-butanone from less volatile impurities and any remaining solvent. The boiling point of 4-methoxy-2-butanone is approximately 127-128 °C at atmospheric pressure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective base for deprotonation of 4-hydroxy-2-butanone.Use a stronger base like sodium hydride (NaH). Ensure the base is fresh and has been stored properly to prevent deactivation.
Presence of water in the reaction mixture.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Methylating agent has degraded.Use a fresh bottle of the methylating agent.
Presence of Unreacted Starting Material Insufficient amount of methylating agent or base.Use a slight excess (1.1-1.2 equivalents) of the methylating agent and base.
Reaction time is too short.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and ensure it has gone to completion.
Formation of a Significant Amount of Byproduct Reaction temperature is too high, favoring elimination.Run the reaction at a lower temperature. For example, when using sodium hydride, the initial deprotonation can be done at 0 °C.
The base is too sterically hindered.Use a less sterically hindered base if possible.
Difficulty in Isolating the Product Emulsion formation during aqueous work-up.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product is lost in the aqueous layer.Back-extract the aqueous layers with a small amount of the organic solvent to recover dissolved product.

Experimental Protocol: Synthesis of 4-Methoxy-2-butanone

This protocol describes a hypothetical synthesis of 4-methoxy-2-butanone from 4-hydroxy-2-butanone using dimethyl sulfate as the methylating agent.

Materials:

  • 4-hydroxy-2-butanone

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-hydroxy-2-butanone (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • After the addition of dimethyl sulfate, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity of 4-Methoxy-2-butanone

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NaHTHF25128598
2K2CO3Acetone56246595
3NaHTHF5067890 (contains elimination byproduct)
4NaOHH2O/DCM (Phase Transfer)40187296

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (4-hydroxy-2-butanone, NaH, (CH3)2SO4, anhydrous THF) setup_glassware Set up Flame-Dried Glassware under Nitrogen prep_reagents->setup_glassware deprotonation Deprotonation (4-hydroxy-2-butanone + NaH in THF at 0°C) setup_glassware->deprotonation methylation Methylation (Addition of (CH3)2SO4 at 0°C, warm to RT) deprotonation->methylation monitoring Monitor Reaction (TLC/GC) methylation->monitoring quench Quench Reaction (aq. NH4Cl) monitoring->quench extract Extraction (DCM, H2O, NaHCO3, Brine) quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate distill Fractional Distillation concentrate->distill product Pure 4-methoxy-2-butanone distill->product

Caption: Experimental workflow for the synthesis of 4-methoxy-2-butanone.

troubleshooting_low_yield start Low Yield of 4-methoxy-2-butanone check_reagents Check Reagents & Conditions start->check_reagents check_workup Review Work-up Procedure start->check_workup incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction side_reactions Side Reactions? check_reagents->side_reactions product_loss Product Loss during Extraction? check_workup->product_loss solution1 Increase reaction time or use excess reagents. incomplete_reaction->solution1 Yes solution2 Lower reaction temperature. side_reactions->solution2 Yes solution3 Back-extract aqueous layers. product_loss->solution3 Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimizing 4-Methoxy-2-butanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-methoxy-2-butanone. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during synthesis.

I. Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-methoxy-2-butanone and its precursors. Two primary synthetic routes are considered:

  • Claisen Condensation to 4,4-Dimethoxy-2-butanone followed by Selective Hydrolysis.

  • Williamson Ether Synthesis from 4-Hydroxy-2-butanone.

Route 1: Troubleshooting Claisen Condensation & Hydrolysis

Issue 1: Low Yield of 4,4-Dimethoxy-2-butanone in Claisen Condensation

  • Question: My Claisen condensation of acetone and an alkyl formate is resulting in a low yield of 4,4-dimethoxy-2-butanone. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in this reaction are often attributed to suboptimal reagents, reaction conditions, or side reactions. Here are key factors to consider for optimization:

    • Choice of Base and Formate Ester: The selection of the base and the formate ester is critical. Using liquid sodium methoxide instead of solid sodium methoxide can simplify handling and prevent issues with moisture, which can consume the base.[1] Ethyl formate is a less expensive alternative to methyl formate and has a higher boiling point, making it easier to handle and store.[1]

    • Reaction Temperature: The reaction temperature significantly impacts the yield. It is crucial to maintain the optimal temperature range during the addition of reactants and the subsequent incubation period. Temperatures between 25°C and 40°C are often employed.[2]

    • Addition Rate and Time: A slow, controlled addition of the acetone and formate ester mixture to the base is necessary to manage the exothermic nature of the reaction and prevent side reactions. The total addition and subsequent stirring times should be optimized.

    • Side Reactions: The primary side reaction is the self-condensation of acetone. Using an excess of the formate ester can help to minimize this. Another potential issue is transesterification if the alkoxide base does not match the alkyl group of the formate ester.[3]

    • Purification: Yield loss can occur during the purification process. Efficient extraction and distillation techniques are essential. Vacuum distillation is recommended to purify the final product and minimize thermal decomposition.[1]

Issue 2: Incomplete or Unselective Hydrolysis of 4,4-Dimethoxy-2-butanone

  • Question: I am struggling with the selective hydrolysis of 4,4-dimethoxy-2-butanone to 4-methoxy-2-butanone. The reaction is either incomplete or proceeds to the diol. How can I control this step?

  • Answer: Achieving selective monohydrolysis of the acetal requires careful control of the reaction conditions. Here are some troubleshooting steps:

    • Acid Catalyst: The choice and concentration of the acid catalyst are paramount. Mild acidic conditions are required to favor monohydrolysis. Using a weaker acid or a catalytic amount of a strong acid can be effective.

    • Reaction Time and Temperature: Monitor the reaction closely using techniques like GC-MS to determine the optimal reaction time.[4] Stopping the reaction at the point of maximum 4-methoxy-2-butanone formation is crucial to prevent over-hydrolysis to 4-hydroxy-2-butanone. The temperature should be kept low to moderate to control the reaction rate.

    • Water Stoichiometry: The amount of water in the reaction mixture is a critical parameter. Using a limited amount of water can help to favor the formation of the monomethoxy product.

Route 2: Troubleshooting Williamson Ether Synthesis

Issue 3: Low Yield in Williamson Ether Synthesis of 4-Methoxy-2-butanone

  • Question: My Williamson ether synthesis of 4-methoxy-2-butanone from 4-hydroxy-2-butanone and a methylating agent is giving a poor yield. What are the likely reasons and how can I improve it?

  • Answer: Low yields in the Williamson ether synthesis are often due to competing elimination reactions, the choice of base and solvent, or the reactivity of the starting materials.[5][6]

    • Choice of Base: A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl group of 4-hydroxy-2-butanone without participating in side reactions. Sodium hydride (NaH) is a common choice.[6] The base should be strong enough to ensure complete deprotonation of the alcohol.[7]

    • Alkylating Agent: A reactive methylating agent with a good leaving group, such as methyl iodide or dimethyl sulfate, should be used.

    • Solvent: A polar aprotic solvent like THF or DMF is typically used to facilitate the SN2 reaction.[8]

    • Reaction Temperature: The temperature should be carefully controlled. While some heating may be necessary to drive the reaction to completion, excessive temperatures can favor the E2 elimination side reaction, especially if there is any steric hindrance.[5]

    • Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by sterically hindered substrates and high temperatures.[9] Additionally, the enolate of the ketone can be formed under basic conditions, which could lead to undesired side reactions.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 4-methoxy-2-butanone?

A1: The most prevalent industrial route appears to be a two-step process starting with a Claisen condensation of acetone and an alkyl formate (like methyl or ethyl formate) to produce 4,4-dimethoxy-2-butanone.[11] This intermediate is then subjected to a controlled partial hydrolysis to yield 4-methoxy-2-butanone.

Q2: How can I effectively monitor the progress of these reactions?

A2: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the progress of both the Claisen condensation and the subsequent hydrolysis or Williamson ether synthesis.[4][12] It allows for the identification and quantification of starting materials, intermediates, the desired product, and any byproducts, enabling precise determination of the optimal reaction time.

Q3: What are the key safety precautions to take during the synthesis of 4-methoxy-2-butanone?

A3: It is crucial to work in a well-ventilated fume hood, especially when handling volatile and flammable solvents like acetone and ethers. Sodium hydride is highly reactive and pyrophoric; it must be handled under an inert atmosphere. Strong acids and bases should be handled with appropriate personal protective equipment (gloves, safety glasses). Always consult the Safety Data Sheets (SDS) for all chemicals used.

Q4: What are the most effective methods for purifying the final 4-methoxy-2-butanone product?

A4: The primary method for purifying 4-methoxy-2-butanone is fractional distillation under reduced pressure (vacuum distillation).[1] This technique is effective in separating the product from unreacted starting materials, byproducts, and high-boiling point impurities. Column chromatography can also be employed for smaller-scale purifications if high purity is required.

III. Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4,4-Dimethoxy-2-butanone via Claisen Condensation. [2]

ParameterExample 1Example 2Example 3Example 4
Base Liquid Sodium MethoxideLiquid Sodium MethoxideLiquid Sodium MethoxideLiquid Sodium Methoxide
Formate Ester Ethyl FormateEthyl FormateEthyl FormateEthyl Formate
Reaction Temperature 40°C50°C30°C25°C
Addition Time 6 hours7 hours3 hours1 hour
Incubation Time 3 hours2 hours4 hours6 hours
pH after Neutralization 7.58.07.07.0
Yield 70.3%59.8%65.6%56.1%

IV. Experimental Protocols

Protocol 1: Synthesis of 4,4-Dimethoxy-2-butanone via Claisen Condensation[2]

This protocol is adapted from a patented procedure and is provided for informational purposes.

Materials:

  • Liquid Sodium Methoxide

  • Acetone

  • Ethyl Formate

  • Methanol

  • Concentrated Sulfuric Acid

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the specified amount of liquid sodium methoxide.

  • Prepare a mixture of acetone and ethyl formate in the desired molar ratio.

  • Slowly add the acetone/ethyl formate mixture to the stirred sodium methoxide solution while maintaining the reaction temperature at the desired setpoint (e.g., 40°C).

  • After the addition is complete, continue stirring the mixture for the specified incubation time (e.g., 3 hours).

  • In a separate flask, prepare a solution of concentrated sulfuric acid in methanol.

  • Slowly add the sodium butanone enolate solution to the acidic methanol solution, maintaining the temperature between 25°C and 40°C.

  • After the addition, stir the reaction mixture for an additional 3-6 hours.

  • Neutralize the reaction mixture with liquid sodium methoxide to a pH of 7.0-8.0.

  • Filter the mixture to remove any solids.

  • The filtrate, containing the crude 4,4-dimethoxy-2-butanone, is then subjected to atmospheric distillation to recover methanol, followed by vacuum distillation to obtain the purified product.

Protocol 2: Williamson Ether Synthesis of 4-Methoxy-2-butanone

This is a general protocol for the Williamson ether synthesis and should be optimized for the specific substrate.

Materials:

  • 4-Hydroxy-2-butanone

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-hydroxy-2-butanone in anhydrous THF to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

V. Visualizations

Claisen_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Claisen Condensation cluster_workup Workup & Acetalization cluster_purification Purification Acetone Acetone ReactionVessel Reaction Vessel (25-40°C) Acetone->ReactionVessel EthylFormate Ethyl Formate EthylFormate->ReactionVessel Base Liquid Sodium Methoxide Base->ReactionVessel Neutralization Neutralization & Acetalization (H₂SO₄/MeOH, then NaOMe) ReactionVessel->Neutralization Sodium Butanone Enolate Filtration Filtration Neutralization->Filtration Distillation Vacuum Distillation Filtration->Distillation Crude Product Product 4,4-Dimethoxy-2-butanone Distillation->Product

Caption: Workflow for the synthesis of 4,4-dimethoxy-2-butanone.

Williamson_Ether_Synthesis_Troubleshooting Start Low Yield in Williamson Ether Synthesis Cause1 Competing E2 Elimination Start->Cause1 Cause2 Inefficient Deprotonation Start->Cause2 Cause3 Ketone Side Reactions Start->Cause3 Solution1a Lower Reaction Temperature Cause1->Solution1a Solution1b Use Less Hindered Alkyl Halide Cause1->Solution1b Solution2a Use a Stronger Base (e.g., NaH) Cause2->Solution2a Solution2b Ensure Anhydrous Conditions Cause2->Solution2b Solution3a Protect Ketone Group (if necessary) Cause3->Solution3a Outcome Improved Yield Solution1a->Outcome Solution1b->Outcome Solution2a->Outcome Solution2b->Outcome Solution3a->Outcome

Caption: Troubleshooting low yield in Williamson ether synthesis.

References

identifying and removing impurities from 4-methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification and analysis of 4-methoxy-2-butanone.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the handling and purification of 4-methoxy-2-butanone.

Issue: Unexpected Peaks in GC-MS Analysis

If your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-methoxy-2-butanone reveals unexpected peaks, it indicates the presence of impurities. The following guide will help you identify and address the issue.

Potential Cause Troubleshooting Steps
Residual Starting Materials 1. Identify Synthesis Route: Determine the synthetic route used to prepare the 4-methoxy-2-butanone. Common methods include the Michael addition of methanol to methyl vinyl ketone or the Williamson ether synthesis from 4-hydroxy-2-butanone. 2. Check for Reactants: Look for peaks corresponding to the starting materials, such as methanol, methyl vinyl ketone, or 4-hydroxy-2-butanone. 3. Purification: Employ fractional distillation to separate the lower-boiling point starting materials.
Byproducts of Synthesis 1. Anticipate Side Reactions: Depending on the synthesis, byproducts may include self-condensation products of methyl vinyl ketone or dialkylated products from the Williamson ether synthesis. 2. Spectroscopic Analysis: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown impurities. 3. Chromatographic Purification: Use column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system to separate the byproducts from the desired product.
Degradation Products 1. Check Storage Conditions: 4-methoxy-2-butanone can be sensitive to acidic or basic conditions, leading to hydrolysis or other degradation pathways. Ensure it is stored in a neutral, dry environment. 2. Identify Degradants: Potential degradation products include 4-hydroxy-2-butanone and methanol from hydrolysis. 3. Repurification: If degradation is suspected, repurify the compound using fractional distillation or column chromatography.
Solvent Contamination 1. Analyze Blank Sample: Run a GC-MS analysis of the solvent used to dissolve the sample to check for contaminants. 2. Use High-Purity Solvents: Always use high-purity, residue-free solvents for sample preparation and analysis.

Logical Workflow for Troubleshooting Unexpected GC-MS Peaks

start Unexpected Peaks in GC-MS synthesis Identify Synthesis Route start->synthesis storage Check Storage Conditions start->storage solvent Analyze Solvent Blank start->solvent reactants Residual Starting Materials? synthesis->reactants byproducts Synthesis Byproducts? synthesis->byproducts degradation degradation storage->degradation Degradation Products? contamination contamination solvent->contamination Solvent Contamination? distillation distillation reactants->distillation Fractional Distillation chromatography chromatography byproducts->chromatography Column Chromatography repurify repurify degradation->repurify Repurify (Distillation/Chromatography) use_pure_solvent use_pure_solvent contamination->use_pure_solvent Use High-Purity Solvent end Purity Confirmed distillation->end Pure Compound chromatography->end repurify->end

Caption: Troubleshooting workflow for identifying the source of impurities in 4-methoxy-2-butanone.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in 4-methoxy-2-butanone?

The most common impurities in 4-methoxy-2-butanone typically arise from its synthesis. Two primary synthetic routes are:

  • Michael Addition: The reaction of methanol with methyl vinyl ketone. Potential impurities include:

    • Methanol: Unreacted starting material.

    • Methyl vinyl ketone: Unreacted starting material.

    • 3-methoxy-2-butanone: Isomeric impurity.

    • Self-condensation products of methyl vinyl ketone.

  • Williamson Ether Synthesis: The reaction of a salt of 4-hydroxy-2-butanone with a methylating agent (e.g., dimethyl sulfate). Potential impurities include:

    • 4-hydroxy-2-butanone: Unreacted starting material.

    • Methanol: Byproduct of the reaction or from the base used.

    • Dimethyl ether: From the reaction of the methylating agent with any residual water or methanol.

2. How can I identify the impurities in my sample of 4-methoxy-2-butanone?

A combination of analytical techniques is recommended for comprehensive impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile impurities. By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can identify the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities present. The chemical shifts and coupling constants of the impurity signals can be used to elucidate their structures.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile or thermally labile impurities.

Experimental Workflow for Impurity Identification

start Impure 4-Methoxy-2-butanone Sample gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (1H, 13C) start->nmr hplc HPLC Analysis (Optional) start->hplc data_analysis Data Analysis & Comparison to Standards gcms->data_analysis Compare Retention Times & Mass Spectra nmr->data_analysis Analyze Chemical Shifts & Coupling hplc->data_analysis Compare Retention Times impurity_id impurity_id data_analysis->impurity_id Impurity Identification

Caption: A general workflow for the identification of impurities in a 4-methoxy-2-butanone sample.

3. What is the most effective method for removing impurities from 4-methoxy-2-butanone?

The choice of purification method depends on the nature and boiling points of the impurities.

Purification Method Description Best for Removing
Fractional Distillation A technique used to separate liquids with different boiling points.Volatile impurities with boiling points significantly different from 4-methoxy-2-butanone (boiling point ~126-127 °C).
Column Chromatography A method used to separate components of a mixture based on their differential adsorption to a stationary phase.Non-volatile impurities, isomers, and byproducts with similar boiling points to the main compound.
Acid/Base Wash (Extraction) A liquid-liquid extraction technique to remove acidic or basic impurities.Acidic impurities (e.g., residual acid catalyst) or basic impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is effective for removing volatile impurities with boiling points that differ by at least 20-30 °C from 4-methoxy-2-butanone.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a thermometer.

  • Charge the Flask: Add the impure 4-methoxy-2-butanone to the distillation flask along with a few boiling chips.

  • Heating: Gently heat the distillation flask.

  • Collect Fractions: Collect the distillate in separate fractions based on the boiling point. The first fraction will contain lower-boiling impurities. The main fraction should be collected at the boiling point of 4-methoxy-2-butanone (126-127 °C at atmospheric pressure).

  • Analysis: Analyze the purity of the collected main fraction using GC-MS.

Protocol 2: GC-MS Analysis for Purity Assessment

This protocol provides a general method for the analysis of 4-methoxy-2-butanone purity.

  • Sample Preparation: Prepare a dilute solution of the 4-methoxy-2-butanone sample (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • MS Detector: Scan from m/z 35 to 300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of authentic standards. Quantify the impurities based on their peak areas relative to the main product peak.

Quantitative Data Summary

While specific quantitative data on impurity removal for 4-methoxy-2-butanone is not widely published, the following table provides a general expectation of purity levels achievable with different techniques.

Purification Technique Expected Purity of 4-Methoxy-2-butanone
Single Fractional Distillation 98.0 - 99.5%
Column Chromatography > 99.5%
Combined Methods > 99.9%

Note: The final purity will depend on the initial purity of the sample and the specific impurities present. It is always recommended to verify the purity of the final product using an appropriate analytical technique.

challenges in the scale-up of 4-methoxy-2-butanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-methoxy-2-butanone. The information is tailored for researchers, scientists, and drug development professionals to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 4-methoxy-2-butanone?

A1: One common approach involves the synthesis of the precursor 4,4-dimethoxy-2-butanone, followed by a subsequent reaction to yield 4-methoxy-2-butanone. A key method for producing 4,4-dimethoxy-2-butanone is the Claisen-Schmidt condensation of acetone with methyl formate in the presence of a strong base like sodium methoxide, followed by acetalization. Another reported method involves the reaction of 1-butanol with acetic anhydride using a hydrofluoric acid catalyst, though this route is less detailed in the available literature.[1]

Q2: What are the primary challenges faced during the scale-up of 4-methoxy-2-butanone synthesis?

A2: Key challenges during scale-up include:

  • Controlling Exothermic Reactions: The initial condensation reaction is often exothermic and requires careful temperature management to prevent side reactions and ensure safety.

  • Handling of Moisture-Sensitive Reagents: The use of reagents like sodium methoxide necessitates anhydrous conditions to avoid decomposition and loss of yield.

  • Byproduct Formation: Several side reactions can lead to impurities that are difficult to separate from the final product.

  • Product Purification: Achieving high purity often requires fractional distillation, which can be challenging due to close boiling points of the product and some impurities.

Q3: What are the typical byproducts in the synthesis of 4-methoxy-2-butanone and its precursors?

A3: In the synthesis of the precursor 4,4-dimethoxy-2-butanone, byproducts can arise from the self-condensation of acetone or side reactions of the starting materials. During the subsequent conversion to 4-methoxy-2-butanone, incomplete reaction can leave residual precursor, and other side reactions may generate various impurities that need to be removed during purification.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Decomposition of the product or intermediates at high temperatures.- Presence of moisture, leading to the deactivation of base catalysts like sodium methoxide.- Monitor the reaction progress using techniques like GC or TLC to ensure completion.- Optimize the reaction temperature and time based on small-scale experiments.- Ensure all glassware is oven-dried and reagents are anhydrous. Use of an inert atmosphere (e.g., nitrogen or argon) is recommended.
Product Purity Issues - Presence of unreacted starting materials or intermediates.- Formation of byproducts from side reactions.- Inefficient purification process.- Ensure the reaction goes to completion.- Optimize reaction conditions (temperature, stoichiometry) to minimize byproduct formation.- Employ fractional distillation under reduced pressure for effective purification. A packed column may improve separation efficiency.[2]
Reaction Stalls - Catalyst deactivation due to impurities or moisture.- Poor mixing in a scaled-up reaction vessel.- Use high-purity, anhydrous reagents and solvents.- Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in larger reactors.
Difficulty in Isolation - Emulsion formation during aqueous workup.- Product losses during extraction.- Add brine to the aqueous layer to break emulsions.- Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

Quantitative Data

Table 1: Reaction Conditions and Yields for 4,4-Dimethoxy-2-butanone Synthesis
ParameterExample 1[2]Example 2[2]Example 3[2]Example 4[2]
Starting Materials Ethyl formate, Acetone, Sodium methoxide, Sulfuric acid, MethanolEthyl formate, Acetone, Sodium methoxide, Sulfuric acid, MethanolEthyl formate, Acetone, Sodium methoxide, Sulfuric acid, MethanolEthyl formate, Acetone, Sodium methoxide, Sulfuric acid, Methanol
Reaction Temperature 25°C - 40°C25°C - 40°C25°C - 40°C25°C - 40°C
Reaction Time 3h - 6h3h - 6h3h - 6h3h - 6h
Purity (GC) 95.11%95.09%95.47%95.23%
Yield 70.3%65.6%59.8%56.1%

Experimental Protocols

Synthesis of 4,4-Dimethoxy-2-butanone

This protocol is adapted from a patented method and serves as a representative example.[2]

Materials:

  • Ethyl formate

  • Acetone

  • Liquid sodium methoxide

  • Concentrated sulfuric acid (98%)

  • Methanol

Procedure:

  • Preparation of Sodium Butanone Enolate:

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add liquid sodium methoxide.

    • Slowly add a mixture of acetone and ethyl formate to the sodium methoxide solution while maintaining the temperature between 25°C and 40°C.

    • After the addition is complete, continue stirring for 3-6 hours at the same temperature to ensure the completion of the Claisen ester condensation.

  • Formation of 4,4-Dimethoxy-2-butanone:

    • In a separate reaction vessel, prepare a mixture of concentrated sulfuric acid and methanol.

    • Cool the sodium butanone enolate solution from the previous step and add it dropwise to the sulfuric acid-methanol mixture, maintaining the temperature between 25°C and 40°C.

    • After the addition, continue to stir the reaction mixture for an additional 3-6 hours.

    • Neutralize the reaction mixture with liquid sodium methoxide.

    • Filter the mixture to remove any solid byproducts.

  • Purification:

    • The filtrate, which is the crude 4,4-dimethoxy-2-butanone, is first subjected to atmospheric distillation to recover methanol.

    • The residue is then purified by vacuum distillation. Collect the fraction boiling at 70-73°C at 20 mmHg to obtain pure 4,4-dimethoxy-2-butanone.[2]

Visualizations

Troubleshooting Workflow for 4-Methoxy-2-butanone Synthesis

TroubleshootingWorkflow start Start Synthesis check_yield_purity Low Yield or Purity? start->check_yield_purity incomplete_reaction Incomplete Reaction? check_yield_purity->incomplete_reaction Yes success Successful Synthesis check_yield_purity->success No optimize_time_temp Increase Reaction Time or Optimize Temperature incomplete_reaction->optimize_time_temp Yes byproduct_formation Byproduct Formation? incomplete_reaction->byproduct_formation No optimize_time_temp->check_yield_purity check_reagents Check Reagent Purity and Anhydrous Conditions check_reagents->check_yield_purity optimize_stoichiometry Adjust Stoichiometry or Addition Rate byproduct_formation->optimize_stoichiometry Yes purification_issue Purification Ineffective? byproduct_formation->purification_issue No optimize_stoichiometry->check_yield_purity purification_issue->check_reagents No improve_distillation Improve Fractional Distillation (e.g., packed column, vacuum) purification_issue->improve_distillation Yes improve_distillation->check_yield_purity

Caption: Troubleshooting workflow for 4-methoxy-2-butanone synthesis.

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for 4-Methoxy-2-Butanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers providing a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-methoxy-2-butanone against structurally related ketones. This guide includes tabulated spectral data, a comprehensive experimental protocol, and a visual representation of the target molecule's structure and NMR correlations.

This guide presents a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 4-methoxy-2-butanone, alongside the related compounds 2-butanone and 3-methoxy-2-butanone. The data is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of these and similar chemical structures.

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-methoxy-2-butanone and its selected alternatives, recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data Comparison

CompoundChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
4-Methoxy-2-butanone 3.66t6.3-CH₂- (C4)
3.32s--OCH₃
2.76t6.3-CH₂- (C3)
2.16s--CH₃ (C1)
2-Butanone 2.44q7.2-CH₂-
2.14s--CH₃ (keto)
1.06t7.2-CH₃ (ethyl)
3-Methoxy-2-butanone 3.62q6.9-CH-
3.30s--OCH₃
2.15s--COCH₃
1.25d6.9-CH₃

Table 2: ¹³C NMR Data Comparison

CompoundChemical Shift (δ) (ppm)Assignment
4-Methoxy-2-butanone 207.9C=O (C2)
70.0-CH₂- (C4)
58.8-OCH₃
45.9-CH₂- (C3)
30.0-CH₃ (C1)
2-Butanone [1]209.3C=O
36.9-CH₂-
29.4-CH₃ (keto)
7.9-CH₃ (ethyl)
3-Methoxy-2-butanone 210.5C=O
82.1-CH-
51.5-OCH₃
26.0-COCH₃
15.2-CH₃

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 4-methoxy-2-butanone.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

  • Place the spinner containing the sample tube into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution and line shape. This can be performed manually or automatically.

3. ¹H NMR Spectrum Acquisition:

  • Set the spectrometer to the appropriate frequency for proton detection (e.g., 400 MHz or 500 MHz).

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

4. ¹³C NMR Spectrum Acquisition:

  • Tune the probe to the carbon-13 frequency (e.g., 100 MHz or 125 MHz).

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Apply a Fourier transform, phase the spectrum, and perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm (or to the residual solvent peak, e.g., CDCl₃ at 77.16 ppm).

Visualization of 4-Methoxy-2-butanone Structure and NMR Correlations

The following diagram illustrates the chemical structure of 4-methoxy-2-butanone and the assignment of its ¹H and ¹³C NMR signals.

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure of 4-methoxy-2-butanone.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of small organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, offering critical insights into a compound's identity and structure. This guide provides a comparative analysis of the electron ionization mass spectrum of 4-methoxy-2-butanone against two structurally similar ketones: 2-pentanone and 3-methyl-2-butanone.

Data Presentation: Comparison of Key Fragments

The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of the major fragments observed in the electron ionization (EI) mass spectra of 4-methoxy-2-butanone, 2-pentanone, and 3-methyl-2-butanone. This quantitative data facilitates a direct comparison of their fragmentation behaviors.

Compound Molecular Ion (M+) Key Fragment 1 (m/z) Relative Abundance Key Fragment 2 (m/z) Relative Abundance Key Fragment 3 (m/z) Relative Abundance Base Peak (m/z)
4-Methoxy-2-butanone1025532.2%4594.5%43100%43
2-Pentanone867111.0%5810.3%43100%43
3-Methyl-2-butanone86713.6%43100%2711.5%43

Experimental Protocols

A generalized protocol for the analysis of ketones by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is a synthesis of established methods and can be adapted based on the specific instrumentation and analytical requirements.

1. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of 4-methoxy-2-butanone, 2-pentanone, and 3-methyl-2-butanone in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create working standards at appropriate concentrations for constructing a calibration curve.

  • Sample Extraction (if necessary): For complex matrices, a sample extraction and clean-up step may be required. A common method is liquid-liquid extraction with a suitable organic solvent, followed by drying over anhydrous sodium sulfate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector: Set the injector temperature to 250°C and use a split or splitless injection mode depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: Acquire mass spectra over a range of m/z 35-200.

3. Data Acquisition and Analysis:

  • Inject a fixed volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Identify the compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify the analytes by integrating the peak areas and using the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a ketone, from sample introduction to data interpretation.

Caption: Workflow for Ketone Analysis by GC-MS.

This guide provides a foundational comparison of the mass spectrometric behavior of 4-methoxy-2-butanone with related ketones, alongside a practical experimental protocol. The provided data and workflow are intended to assist researchers in the identification and characterization of these and similar compounds.

A Comparative Guide to the Reactivity of 4-Methoxy-2-butanone and Other Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-methoxy-2-butanone with other common ketones, namely acetone, 2-butanone, and 2-pentanone. The comparison focuses on three key reaction types relevant to organic synthesis and drug development: reduction, oxidation, and enolate formation. While specific quantitative experimental data for 4-methoxy-2-butanone is limited in publicly available literature, this guide extrapolates its expected reactivity based on well-established principles of organic chemistry and available data for analogous compounds.

Factors Influencing Ketone Reactivity

The reactivity of the carbonyl group in ketones is primarily governed by a combination of electronic and steric factors. The electrophilicity of the carbonyl carbon is a key determinant of its susceptibility to nucleophilic attack.

Electronic Effects:

  • Inductive Effects: Alkyl groups are electron-donating, and they tend to decrease the electrophilicity of the carbonyl carbon, thus reducing reactivity towards nucleophiles.[1]

  • Field Effects: The presence of heteroatoms, such as the oxygen in the methoxy group of 4-methoxy-2-butanone, can exert a through-space electronic effect. The electron-withdrawing nature of the oxygen atom can increase the electrophilicity of the carbonyl carbon.

Steric Effects:

  • Steric Hindrance: The size of the groups attached to the carbonyl carbon can hinder the approach of a nucleophile.[1] Larger, bulkier groups decrease the rate of reaction. This is a significant factor in the generally lower reactivity of ketones compared to aldehydes.[1]

G Factors Influencing Ketone Reactivity Reactivity Ketone Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Inductive Inductive Effect (Alkyl Groups) Electronic->Inductive Field Field Effect (Methoxy Group) Electronic->Field Hindrance Steric Hindrance (Alkyl Groups) Steric->Hindrance

A diagram illustrating the primary factors that govern the reactivity of ketones.

Comparative Reactivity Analysis

This section compares the expected reactivity of 4-methoxy-2-butanone with acetone, 2-butanone, and 2-pentanone in three common reaction types.

Reduction

The reduction of ketones to secondary alcohols is a fundamental transformation, often accomplished using hydride reagents like sodium borohydride (NaBH₄). The rate of reduction is influenced by both electronic and steric factors.

The methoxy group in 4-methoxy-2-butanone is expected to have a modest electron-withdrawing field effect, which could slightly increase the electrophilicity of the carbonyl carbon compared to 2-butanone and 2-pentanone. However, the steric bulk of the methoxymethyl group is larger than a methyl or ethyl group, which would slow the rate of hydride attack. The interplay of these opposing effects makes a definitive prediction of its relative rate without experimental data challenging.

KetoneStructureExpected Relative Rate of Reduction (with NaBH₄)Primary Influencing Factor(s)
AcetoneCH₃COCH₃FastestLeast steric hindrance
2-ButanoneCH₃COCH₂CH₃IntermediateIncreased steric hindrance compared to acetone
2-PentanoneCH₃COCH₂CH₂CH₃SlowestGreatest steric hindrance among the simple ketones
4-Methoxy-2-butanoneCH₃COCH₂CH₂OCH₃Likely slower than 2-butanoneIncreased steric hindrance from the methoxymethyl group, potentially offset by a slight electronic activation
Oxidation

Ketones are generally resistant to oxidation under mild conditions.[2][3] However, they can undergo oxidation with strong oxidizing agents or through specific reactions like the Baeyer-Villiger oxidation, which converts a ketone to an ester. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.

For the ketones in this comparison, the Baeyer-Villiger oxidation would proceed as follows:

KetoneMigrating GroupsExpected Major Product
AcetoneMethyl, MethylAcetic acid (after hydrolysis of methyl acetate)
2-ButanoneMethyl, EthylEthyl acetate
2-PentanoneMethyl, PropylPropyl acetate
4-Methoxy-2-butanoneMethyl, MethoxymethylMethoxymethyl acetate

The methoxymethyl group's migratory aptitude is not as well-defined as simple alkyl groups, but it is expected to be comparable to or slightly greater than a primary alkyl group.

Enolate Formation

The formation of enolates by deprotonation of the α-carbon is a crucial step in many carbon-carbon bond-forming reactions. Unsymmetrical ketones can form two different enolates: the kinetic enolate (formed faster at the less substituted α-carbon) and the thermodynamic enolate (the more stable, more substituted enolate).[4][5][6][7]

The methoxy group in 4-methoxy-2-butanone is expected to influence the acidity of the adjacent α-protons through an inductive effect, potentially making the C3 protons slightly more acidic than in 2-butanone.

Ketoneα-ProtonsKinetic Enolate (Major Product with LDA at -78°C)Thermodynamic Enolate (Major Product with NaH at 25°C)
2-ButanoneC1 (methyl), C3 (methylene)Deprotonation at C1Deprotonation at C3
2-PentanoneC1 (methyl), C3 (methylene)Deprotonation at C1Deprotonation at C3
4-Methoxy-2-butanoneC1 (methyl), C3 (methylene)Deprotonation at C1Deprotonation at C3

The presence of the ether oxygen in 4-methoxy-2-butanone could also potentially chelate with the lithium cation of LDA, which might influence the regioselectivity of enolate formation, though this effect is likely to be minor.

Experimental Protocols

The following are general, representative protocols for the types of reactions discussed. Specific conditions for 4-methoxy-2-butanone would require optimization.

Reduction of a Ketone with Sodium Borohydride

Objective: To reduce a ketone to the corresponding secondary alcohol.

Materials:

  • Ketone (e.g., 2-butanone)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the ketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by distillation or column chromatography as needed.

Baeyer-Villiger Oxidation of a Ketone

Objective: To oxidize a ketone to an ester using a peroxy acid.

Materials:

  • Ketone (e.g., 2-butanone)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve the ketone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium sulfite solution (to quench excess peroxy acid) and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Formation of a Kinetic Lithium Enolate

Objective: To generate the less substituted lithium enolate of an unsymmetrical ketone.

Materials:

  • Unsymmetrical ketone (e.g., 2-butanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous conditions (oven-dried glassware, inert atmosphere)

  • Schlenk flask, syringes, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the flask via syringe.

  • To the cooled ketone solution, slowly add a solution of LDA (1.05 eq) in THF via syringe.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.

  • The enolate solution is now ready for subsequent reaction with an electrophile.

Conclusion

Based on fundamental principles of organic chemistry, the reactivity of 4-methoxy-2-butanone is anticipated to be a nuanced interplay of electronic and steric effects. In reduction reactions, the steric bulk of the methoxymethyl group may lead to a slower reaction rate compared to simpler ketones like 2-butanone. For Baeyer-Villiger oxidation, the methoxymethyl group is expected to migrate, leading to the formation of methoxymethyl acetate. In enolate formation, the electronic influence of the methoxy group is likely to be modest, with steric factors still playing a dominant role in determining the kinetic versus thermodynamic product distribution. The provided experimental protocols offer a starting point for the practical investigation and application of these reactions involving 4-methoxy-2-butanone and other ketones. Direct experimental comparison is necessary to definitively quantify the reactivity of 4-methoxy-2-butanone relative to other ketones.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of 4-methoxy-2-butanone: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As a crucial compound in various chemical syntheses, the ability to accurately and reliably measure its concentration is paramount. This document outlines detailed experimental protocols and presents a summary of expected performance characteristics to aid in method selection and validation.

Data Presentation: A Comparative Analysis

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%[1]98 - 102%[2]
Precision (% RSD)
- Repeatability< 2%[1]< 2%[2]
- Intermediate Precision< 3%[1]< 2%[3]
Limit of Detection (LOD) 0.001 - 0.01 g/dL (Analyte Dependent)2 - 5 ppb (for derivatized ketones)[4]
Limit of Quantitation (LOQ) 0.002 - 0.02 g/dL (Analyte Dependent)[5]10 - 20 ppb (for derivatized ketones)[4]

Experimental Protocols

Below are detailed methodologies for the analysis of 4-methoxy-2-butanone using GC-FID and HPLC-UV. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[6] The flame ionization detector offers high sensitivity towards hydrocarbons.

1. Sample Preparation:

  • Accurately weigh a sample containing 4-methoxy-2-butanone.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a known final concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

  • Prepare a series of calibration standards of 4-methoxy-2-butanone in the same solvent.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the 4-methoxy-2-butanone peak based on its retention time, confirmed by the analysis of a pure standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify the concentration of 4-methoxy-2-butanone in the sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For ketones lacking a strong chromophore, derivatization is often employed to enhance UV detection.

1. Sample Preparation (with Derivatization):

  • Accurately weigh a sample containing 4-methoxy-2-butanone.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile).

  • Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile) to the sample and calibration standards.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow for the formation of the 2,4-dinitrophenylhydrazone derivative.

  • Cool the solution and dilute to a known volume with the mobile phase.

2. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: UV-Vis Detector set at 365 nm.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the peak corresponding to the 4-methoxy-2-butanone-DNPH derivative based on its retention time.

  • Generate a calibration curve by plotting the peak area against the concentration of the derivatized standards.

  • Determine the concentration of the derivative in the sample from the calibration curve and back-calculate the concentration of 4-methoxy-2-butanone in the original sample.

Mandatory Visualization

The following diagrams illustrate the logical workflow of analytical method validation and the general experimental process for each technique.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance linearity Linearity & Range set_acceptance->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness compile_data Compile Data robustness->compile_data validation_report Validation Report compile_data->validation_report

Analytical Method Validation Workflow

Experimental_Workflows cluster_gc GC-FID Workflow cluster_hplc HPLC-UV Workflow gc_sample_prep Sample Preparation (Dissolution/Extraction) gc_injection GC Injection gc_sample_prep->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_data_analysis Data Analysis gc_detection->gc_data_analysis hplc_sample_prep Sample Preparation (Derivatization) hplc_injection HPLC Injection hplc_sample_prep->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data_analysis Data Analysis hplc_detection->hplc_data_analysis

References

A Comparative Guide to the Spectroscopic Characterization of 4-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 4-methoxy-2-butanone and a close structural analog, 4-ethoxy-2-butanone. The information presented is crucial for the unambiguous identification and characterization of these compounds, employing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for 4-methoxy-2-butanone and 4-ethoxy-2-butanone, facilitating a direct comparison of their spectral features.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
4-Methoxy-2-butanone 2.15Singlet3HCH₃ (Ketone)
2.74Triplet2HCH₂ (α to C=O)
3.33Singlet3HOCH₃
3.61Triplet2HCH₂ (α to OCH₃)
4-Ethoxy-2-butanone 1.21Triplet3HCH₃ (Ethyl)
2.15Singlet3HCH₃ (Ketone)
2.73Triplet2HCH₂ (α to C=O)
3.50Quartet2HOCH₂ (Ethyl)
3.63Triplet2HCH₂ (α to OCH₂)
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

Compound Chemical Shift (δ) ppm Assignment
4-Methoxy-2-butanone 30.0CH₃ (Ketone)
45.5CH₂ (α to C=O)
58.8OCH₃
68.9CH₂ (α to OCH₃)
207.8C=O
4-Ethoxy-2-butanone 15.1CH₃ (Ethyl)
29.9CH₃ (Ketone)
45.8CH₂ (α to C=O)
66.4OCH₂ (Ethyl)
66.9CH₂ (α to OCH₂)
208.1C=O
IR Spectroscopy Data
Compound Absorption Band (cm⁻¹) Functional Group
4-Methoxy-2-butanone ~1715C=O (Ketone) Stretch
~1118C-O (Ether) Stretch
~2930, 2880C-H (Alkyl) Stretch
4-Ethoxy-2-butanone ~1716C=O (Ketone) Stretch
~1115C-O (Ether) Stretch
~2975, 2870C-H (Alkyl) Stretch
Mass Spectrometry Data (Electron Ionization - EI)
Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)
4-Methoxy-2-butanone 10287, 71, 58, 45, 43
4-Ethoxy-2-butanone 116101, 87, 72, 59, 43

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte (4-methoxy-2-butanone or 4-ethoxy-2-butanone) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample (4-methoxy-2-butanone or 4-ethoxy-2-butanone) was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectra were presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the analyte in methanol (approximately 1 µg/mL) was introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer operating in the Electron Ionization (EI) mode.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated in a quadrupole mass analyzer and detected over a mass-to-charge (m/z) range of 10-200.

  • Data Acquisition and Processing: The mass spectrum was recorded, displaying the relative abundance of ions as a function of their m/z ratio.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 4-methoxy-2-butanone.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Pure Compound (e.g., 4-Methoxy-2-butanone) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (C=O, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of 4-Methoxy-2-butanone NMR_Data->Structure Combine Evidence IR_Data->Structure Combine Evidence MS_Data->Structure Combine Evidence

Caption: Workflow for Spectroscopic Characterization.

A Comparative Guide to 2-Butanone, 4-methoxy- and 3-methoxy-2-butanone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, spectroscopic data, and potential reactivity of two isomeric ketones: 2-Butanone, 4-methoxy- and 3-methoxy-2-butanone. This information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications, based on objective data and established experimental protocols.

Physicochemical Properties: A Side-by-Side Comparison

The placement of the methoxy group, either at the 4-position (a gamma-alkoxy ketone) or the 3-position (an alpha-alkoxy ketone), significantly influences the physical properties of the butanone backbone. The following table summarizes the key physicochemical data for both isomers.

Property2-Butanone, 4-methoxy-3-methoxy-2-butanone
CAS Number 6975-85-5[1]17742-05-1[2]
Molecular Formula C5H10O2[1][3]C5H10O2[2]
Molecular Weight 102.13 g/mol [1][3]102.13 g/mol [2]
Boiling Point 126.9 °C at 760 mmHg[1]Estimated ~150.5 °C (for 3-methoxy-3-methyl-2-butanone)[4]
Density 0.891 g/mL[1]No experimental data found
Refractive Index 1.387[1]No experimental data found
Flash Point 25.5 °C[1]Estimated ~39.10 °C (for 3-methoxy-3-methyl-2-butanone)[4]
IUPAC Name 4-methoxybutan-2-one[5]3-methoxybutan-2-one[2]
SMILES CC(=O)CCOC[6]CC(C(=O)C)OC[2]
InChIKey DRWOJIIXBYNGGW-UHFFFAOYSA-N[6]DLPGPGQJLPODMY-UHFFFAOYSA-N[2]

Spectroscopic and Analytical Characterization

Detailed below are typical experimental protocols for the characterization of 2-Butanone, 4-methoxy- and 3-methoxy-2-butanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the carbon-hydrogen framework.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Expected ¹H NMR Data:

  • 2-Butanone, 4-methoxy-: Expect signals corresponding to the acetyl methyl protons (singlet), the methoxy methyl protons (singlet), and two methylene groups (triplets).[6]

  • 3-methoxy-2-butanone: Expect signals for the acetyl methyl protons (singlet), the methoxy methyl protons (singlet), a methine proton (quartet), and a methyl group adjacent to the methine (doublet).

Expected ¹³C NMR Data:

  • 2-Butanone, 4-methoxy-: Four distinct carbon signals are expected, including a carbonyl carbon, a methoxy carbon, and two methylene carbons.[1][3]

  • 3-methoxy-2-butanone: Four distinct carbon signals are expected, including a carbonyl carbon, a methoxy carbon, a methine carbon, and a methyl carbon.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the compound from a mixture and determine its molecular weight and fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ether).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Separation: Inject the sample into the GC. A typical column could be a nonpolar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation, for example, starting at a low temperature and ramping up to a higher temperature.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be used for structural elucidation.

Reactivity and Biological Considerations

The positioning of the methoxy group influences the electronic environment of the carbonyl group and the acidity of the alpha-hydrogens, leading to differences in reactivity.

  • 3-methoxy-2-butanone (α-alkoxy ketone): The presence of an electronegative oxygen atom on the alpha-carbon can affect the enolization of the ketone. The alpha-protons are expected to be acidic, making this compound susceptible to reactions involving enol or enolate intermediates, such as aldol reactions and alpha-halogenation.[7] Studies on α-alkoxy ketones have shown significantly accelerated rates in aldol reactions, a factor attributed to substituent field effects.[8]

  • 2-Butanone, 4-methoxy- (γ-alkoxy ketone): The methoxy group is further removed from the carbonyl group and thus has a less direct electronic influence on the carbonyl carbon and the alpha-hydrogens. Its reactivity at the alpha-position is expected to be more similar to that of a simple ketone like 2-butanone.

From a biological perspective, ketones can undergo metabolic transformations. The primary metabolic pathway for ketones is reduction to the corresponding secondary alcohols, which can then be conjugated and excreted. The cytotoxicity of ketones can vary, and for some classes of ketones, the introduction of certain functional groups can increase their cytotoxic potential.[9] While specific data for these two isomers is limited, general principles of ketone metabolism and cytotoxicity should be considered in any biological application.

Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the characterization and a potential reactivity pathway for these ketones.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application/Further Study start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Distillation) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr gcms GC-MS Analysis purification->gcms ir IR Spectroscopy purification->ir reactivity Reactivity Studies purification->reactivity biological Biological Assays purification->biological purity Purity Assessment gcms->purity

General experimental workflow for synthesis and analysis.

reactivity_pathway ketone α-Alkoxy Ketone (3-methoxy-2-butanone) enolate Enolate Intermediate ketone->enolate Base product Aldol Adduct enolate->product electrophile Electrophile (e.g., Aldehyde) electrophile->product

A representative reaction pathway for an α-alkoxy ketone.

References

A Comparative Study of Methoxy-Substituted Butanones: 4-Methoxy-2-butanone vs. 3-Methoxy-2-butanone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the physicochemical properties, spectroscopic data, and synthetic routes of 4-methoxy-2-butanone and 3-methoxy-2-butanone is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison to aid in the selection and application of these isomeric ketones in chemical synthesis and further research.

This report outlines the key differences and similarities between two methoxy-substituted butanone isomers: 4-methoxy-2-butanone and 3-methoxy-2-butanone. While both compounds share the same molecular formula (C₅H₁₀O₂), the position of the methoxy group significantly influences their physical and chemical characteristics. The information compiled herein is intended to serve as a valuable resource for laboratory and industrial applications.

Physicochemical Properties

Property4-Methoxy-2-butanone3-Methoxy-2-butanone
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂
Molecular Weight 102.13 g/mol 102.13 g/mol [1]
CAS Number 6975-85-517742-05-1[1]
Boiling Point 126.9 °C at 760 mmHgNot available (Computed)
Density 0.891 g/cm³Not available (Computed)
Topological Polar Surface Area 26.3 Ų26.3 Ų[1]
Complexity 59.168.5[1]
Hydrogen Bond Acceptor Count 22[1]
Rotatable Bond Count 32[1]

Spectroscopic Data Comparison

The structural differences between the two isomers are clearly reflected in their spectroscopic data. Below is a comparative summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H NMR Spectroscopy
  • 4-Methoxy-2-butanone: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons, a triplet for the methylene protons adjacent to the carbonyl group, a triplet for the methylene protons adjacent to the methoxy group, and a singlet for the methoxy protons.

  • 3-Methoxy-2-butanone: The proton NMR spectrum would likely display a singlet for the acetyl methyl protons, a quartet for the methine proton, a doublet for the methyl group adjacent to the methine, and a singlet for the methoxy protons.

¹³C NMR Spectroscopy
  • 4-Methoxy-2-butanone: The carbon NMR spectrum will exhibit five distinct signals corresponding to the carbonyl carbon, the two methylene carbons, the acetyl methyl carbon, and the methoxy carbon.

  • 3-Methoxy-2-butanone: Similarly, the carbon NMR for this isomer will show five unique signals for the carbonyl carbon, the methine carbon, the acetyl methyl carbon, the other methyl carbon, and the methoxy carbon. The chemical shift of the carbon bearing the methoxy group will be a key differentiator.

Infrared Spectroscopy

Both isomers will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretch, typically in the region of 1715-1735 cm⁻¹. The presence of the C-O-C ether linkage will also be evident from stretching vibrations in the fingerprint region, usually around 1075-1150 cm⁻¹.

Mass Spectrometry

The mass spectra of both isomers will show a molecular ion peak (M⁺) at m/z 102. The fragmentation patterns, however, will differ due to the different locations of the methoxy group, leading to characteristic fragment ions that can be used for structural elucidation. For 4-methoxy-2-butanone, a prominent fragment would be expected from the cleavage of the C-C bond between the carbonyl and the adjacent methylene group.

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for their practical application. While specific, detailed protocols for both isomers were not fully available in the initial search, general synthetic strategies can be outlined based on established organic chemistry principles.

Synthesis of 4-Methoxy-2-butanone

A potential synthetic route to 4-methoxy-2-butanone involves the methylation of 4-hydroxy-2-butanone.

Diagram of Synthetic Workflow for 4-Methoxy-2-butanone

G cluster_0 Synthesis of 4-Methoxy-2-butanone start 4-Hydroxy-2-butanone product 4-Methoxy-2-butanone start->product Williamson Ether Synthesis reagent Methylating Agent (e.g., Dimethyl sulfate) Base (e.g., NaH)

Caption: Synthetic pathway for 4-Methoxy-2-butanone.

Protocol:

  • Deprotonation: 4-hydroxy-2-butanone is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide.

  • Methylation: A methylating agent, for instance, dimethyl sulfate or methyl iodide, is then added to the reaction mixture.

  • Reaction: The alkoxide undergoes a nucleophilic substitution reaction (SN2) with the methylating agent to yield 4-methoxy-2-butanone.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product is purified by distillation.

Synthesis of 3-Methoxy-2-butanone

A plausible method for the synthesis of 3-methoxy-2-butanone is the Williamson ether synthesis starting from 3-hydroxy-2-butanone.

Diagram of Synthetic Workflow for 3-Methoxy-2-butanone

G cluster_1 Synthesis of 3-Methoxy-2-butanone start_3 3-Hydroxy-2-butanone product_3 3-Methoxy-2-butanone start_3->product_3 Williamson Ether Synthesis reagent_3 Methylating Agent (e.g., Methyl iodide) Base (e.g., Ag₂O)

Caption: Synthetic pathway for 3-Methoxy-2-butanone.

Protocol:

  • Reactant Mixture: 3-hydroxy-2-butanone is mixed with a methylating agent like methyl iodide and a base such as silver(I) oxide (Ag₂O).

  • Reaction: The mixture is stirred, typically at room temperature, for a sufficient period to allow the etherification to proceed.

  • Filtration and Purification: The solid silver iodide formed is removed by filtration. The filtrate, containing the product, is then purified, usually by distillation, to isolate 3-methoxy-2-butanone.

Reactivity and Biological Activity

Information regarding the specific reaction kinetics and biological activities of 4-methoxy-2-butanone and 3-methoxy-2-butanone is limited in the available literature. However, some general insights can be drawn from the chemistry of related compounds.

Reactivity: As ketones, both isomers are susceptible to nucleophilic addition at the carbonyl carbon. The presence and position of the methoxy group can influence the reactivity of the carbonyl group through inductive and steric effects. The reactivity of alkoxy radicals, which could be formed under certain reaction conditions, is known to be influenced by the nature of the leaving group and the stability of the resulting ketone.

Biological Activity: The biological effects of simple ketones are an area of active research. Some ketones are known to act as signaling molecules and can interact with G protein-coupled receptors. For instance, ketone bodies like β-hydroxybutyrate can bind to specific receptors and modulate cellular processes[2]. While no specific biological targets have been identified for the methoxy-substituted butanones in this study, their structural similarity to other biologically active small molecules suggests potential for interaction with biological systems. The metabolism of methoxy-containing compounds often involves O-demethylation, which could be a metabolic pathway for these butanones in biological systems.

Diagram of a Potential Signaling Pathway Interaction

G cluster_2 Hypothetical Signaling Pathway Ligand Methoxy-substituted Butanone Receptor G Protein-Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical GPCR signaling pathway for ketones.

References

Characterization of 4-Methoxy-2-butanone Synthesis Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesis products for 4-methoxy-2-butanone, a versatile intermediate in organic synthesis. The characterization of the final product and the identification of potential impurities are crucial for ensuring the quality, safety, and efficacy of downstream applications, particularly in drug development. This document outlines the prevalent synthesis methodology, potential byproducts, and detailed analytical protocols for thorough characterization.

Synthesis of 4-Methoxy-2-butanone: The Michael Addition

The most common and efficient method for the synthesis of 4-methoxy-2-butanone is the Michael addition of methanol to methyl vinyl ketone (MVK). This reaction can be catalyzed by either a base or an acid, each potentially influencing the product profile and purity.

Reaction Scheme:

CH₃OH + CH₂=CHCOCH₃ → CH₃OCH₂CH₂COCH₃

Methanol + Methyl Vinyl Ketone → 4-Methoxy-2-butanone

The primary challenge in this synthesis is controlling the polymerization of methyl vinyl ketone, a highly reactive Michael acceptor.[1] This side reaction can significantly reduce the yield of the desired product and complicate purification.

Comparison of Catalytic Systems

The choice between a base-catalyzed and an acid-catalyzed Michael addition can impact the reaction rate and the formation of byproducts.

Catalyst SystemAdvantagesDisadvantagesPotential Byproducts
Base-Catalyzed Generally faster reaction rates.Higher propensity for MVK polymerization. Potential for aldol condensation side reactions.Poly(methyl vinyl ketone), 4,4-dimethoxy-2-butanone, aldol condensation products.
Acid-Catalyzed Reduced rate of MVK polymerization.Slower reaction rates. Potential for ether cleavage under harsh conditions.Unreacted starting materials, oligomers of MVK.

Characterization of Synthesis Products

A thorough characterization of the reaction mixture is essential to determine the purity of 4-methoxy-2-butanone and to identify and quantify any byproducts. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of 4-methoxy-2-butanone synthesis products.

G cluster_synthesis Synthesis cluster_separation Separation & Identification cluster_spectroscopy Spectroscopic Confirmation cluster_quantification Quantification start Crude Reaction Mixture gcms Gas Chromatography- Mass Spectrometry (GC-MS) start->gcms Inject Sample nmr NMR Spectroscopy (¹H and ¹³C) gcms->nmr Isolate Fractions for Structural Elucidation ir Infrared (IR) Spectroscopy gcms->ir Confirm Functional Groups quant Quantitative Analysis (e.g., GC with internal standard) gcms->quant Quantify Components

Figure 1. Analytical workflow for the characterization of 4-methoxy-2-butanone synthesis products.

Experimental Protocols

Base-Catalyzed Synthesis of 4-Methoxy-2-butanone

Materials:

  • Methanol

  • Methyl vinyl ketone (freshly distilled)

  • Sodium methoxide (catalyst)

  • Glacial acetic acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a stirred solution of methanol, add a catalytic amount of sodium methoxide at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add freshly distilled methyl vinyl ketone to the cooled methanol solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, neutralize the reaction mixture with glacial acetic acid.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 4-methoxy-2-butanone.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Expected Product and Byproduct Characterization Data

CompoundRetention Time (GC)Key Mass Fragments (m/z)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Peaks (cm⁻¹)
4-Methoxy-2-butanone ~8-10 min102 (M+), 87, 71, 58, 45, 433.65 (t, 2H), 3.35 (s, 3H), 2.75 (t, 2H), 2.15 (s, 3H)208.0, 75.0, 59.0, 45.0, 30.02920 (C-H), 1715 (C=O), 1120 (C-O)
Methyl Vinyl Ketone ~3-4 min70 (M+), 55, 43, 426.30 (dd, 1H), 6.15 (dd, 1H), 5.85 (dd, 1H), 2.30 (s, 3H)198.0, 137.0, 128.0, 26.03020 (=C-H), 1680 (C=O), 1620 (C=C)
Poly(methyl vinyl ketone) N/A (non-volatile)N/ABroad signals ~1.0-3.0 ppmBroad signals ~200, 45, 30 ppm2920 (C-H), 1710 (C=O)

Logical Relationships in Byproduct Formation

The formation of the primary byproduct, poly(methyl vinyl ketone), is a competing reaction to the desired Michael addition. The relative rates of these two reactions are influenced by the choice of catalyst and reaction conditions.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products mvk Methyl Vinyl Ketone prod 4-Methoxy-2-butanone mvk->prod poly Poly(methyl vinyl ketone) mvk->poly Polymerization meoh Methanol meoh->prod Michael Addition cat Base or Acid cat->prod cat->poly

Figure 2. Competing reaction pathways in the synthesis of 4-methoxy-2-butanone.

Conclusion

The synthesis of 4-methoxy-2-butanone via the Michael addition of methanol to methyl vinyl ketone is an effective method, but careful control of the reaction conditions is necessary to minimize the formation of polymeric byproducts. A comprehensive analytical approach, combining GC-MS for separation and identification with NMR and IR spectroscopy for structural confirmation, is essential for ensuring the purity of the final product. The choice of an acid or base catalyst will influence the product profile, and the provided protocols offer a starting point for process optimization. For applications in drug development, rigorous characterization of all synthesis products is paramount to guarantee the safety and reliability of the final pharmaceutical product.

References

A Comparative Guide to Analytical Standards of 2-Butanone, 4-methoxy-

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable analytical standard is a critical step to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of commercially available analytical standards for 2-Butanone, 4-methoxy- (CAS: 6975-85-5), a key chemical intermediate. We also include data on a closely related compound, 2-Butanone, 4-(4-methoxyphenyl)- (CAS: 104-20-1), which may be considered as an alternative or potential interferent in analytical methods.

Comparison of Commercial Analytical Standards

The quality and purity of an analytical standard are paramount for achieving accurate quantification and identification. Below is a comparison of 2-Butanone, 4-methoxy- standards offered by various suppliers.

SupplierProduct NumberPurityNotes
Sigma-AldrichCH425069967595%Marketed by ChemBridge Corporation.[1]
Alfa Chemistry6975-85-5-For experimental/research use.
AKSciB939≥ 95%For research and development use only.[2]
BenchChemB1360277-For research use only.[3]

Note: The availability and specifications of these standards are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Alternative Analytical Standard: 2-Butanone, 4-(4-methoxyphenyl)-

In some applications, or as a potential impurity, 2-Butanone, 4-(4-methoxyphenyl)- may be relevant. A prominent supplier for this compound is:

SupplierProduct NumberPurityNotes
Sigma-AldrichM1960098%Also known as Anisylacetone.[4]
LGC Standards--Certified reference materials available.[5]

Experimental Data and Methodologies

Accurate analytical work relies on robust experimental protocols. Below are methodologies and data derived from publicly available resources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like 2-Butanone, 4-methoxy-.

Experimental Protocol (General):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data:

The NIST WebBook and PubChem provide mass spectral data for 2-Butanone, 4-methoxy-. The mass spectrum is characterized by a base peak at m/z 43.[6][7]

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol (Adapted from 2-Butanone, 4-(4-methoxyphenyl)- analysis):

  • Instrument: HPLC system with a UV or MS detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm or Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of organic molecules.

Data:

¹H NMR and ¹³C NMR spectra for 2-Butanone, 4-methoxy- are available on PubChem and other chemical databases.[6] These spectra can be used to confirm the identity and purity of the analytical standard.

Workflow and Decision Making

The selection of an appropriate analytical standard is a multi-step process. The following diagrams illustrate a typical workflow for standard selection and a logical relationship for considering alternatives.

Analytical Standard Selection Workflow Workflow for Selecting an Analytical Standard A Define Analytical Requirements (Purity, Concentration, Matrix) B Identify Potential Suppliers (e.g., Sigma-Aldrich, LGC Standards) A->B C Request Certificate of Analysis (CoA) B->C D Compare Purity and Certified Values C->D F Select Optimal Standard D->F E Evaluate Cost and Availability E->F G Perform In-house Verification (e.g., GC-MS, NMR) F->G

Caption: A typical workflow for the selection and verification of an analytical standard.

Consideration of Analytical Standard Alternatives Logic for Considering Alternative Standards A Primary Standard Available? (2-Butanone, 4-methoxy-) B Use Primary Standard A->B Yes C Consider Alternative (e.g., 2-Butanone, 4-(4-methoxyphenyl)-) A->C No D Is Alternative Structurally Similar and Analytically Distinguishable? C->D E Use Alternative with Caution (Validate Method Thoroughly) D->E Yes F Seek Custom Synthesis D->F No

Caption: A decision-making diagram for the use of alternative analytical standards.

References

The Analytical Imperative: Why Cross-Reference Spectral Data?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cross-Referencing Spectral Data for 4-Methoxy-2-Butanone

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This guide provides a comprehensive comparison of the spectral data for 4-methoxy-2-butanone against viable alternatives, grounded in established experimental protocols to ensure scientific integrity.

In the realm of chemical analysis, relying on a single data point is a precarious approach. Cross-referencing spectral data from multiple techniques provides a multi-faceted confirmation of a molecule's identity, purity, and structure. For a compound like 4-methoxy-2-butanone, which serves as a key intermediate in various synthetic pathways[1][2], rigorous characterization is not just good practice; it is a necessity to ensure the integrity of downstream applications. This guide will delve into the spectral signatures of 4-methoxy-2-butanone and compare them with structurally similar ketones to highlight the subtle yet critical differences that enable confident identification.

Spectral Profile of 4-Methoxy-2-butanone

4-Methoxy-2-butanone (CAS: 6975-85-5) is a simple ketone with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[3][4] Its structure lends itself to a straightforward yet distinct spectral fingerprint.

Caption: Molecular structure of 4-methoxy-2-butanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-methoxy-2-butanone is characterized by four distinct signals, each corresponding to a unique proton environment.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.64t2H-CH₂-O-
3.33s3H-O-CH₃
2.69t2H-C(=O)-CH₂-
2.18s3H-C(=O)-CH₃
Data sourced from ChemicalBook.[5]

The triplet at 3.64 ppm corresponds to the methylene protons adjacent to the ether oxygen, split by the neighboring methylene group. The singlet at 3.33 ppm is characteristic of the methoxy protons. The triplet at 2.69 ppm represents the methylene protons adjacent to the carbonyl group, split by the adjacent methylene protons. Finally, the singlet at 2.18 ppm is assigned to the methyl protons of the acetyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides complementary information, identifying the five unique carbon environments in the molecule.

Chemical Shift (ppm)Assignment
207.8C=O
68.1-CH₂-O-
58.7-O-CH₃
44.9-C(=O)-CH₂-
29.9-C(=O)-CH₃
Data sourced from Guidechem.[3]

The downfield signal at 207.8 ppm is indicative of the carbonyl carbon. The signals at 68.1 ppm and 58.7 ppm correspond to the carbons of the ether functional group, while the peaks at 44.9 ppm and 29.9 ppm are assigned to the carbons of the ethyl ketone moiety.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in 4-methoxy-2-butanone.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2971, 2933, 2828C-H StretchAlkyl (CH₃, CH₂)
1713C=O StretchKetone
1420C-H BendAlkyl
Data sourced from Benchchem.[2]

The strong absorption band at 1713 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of a ketone. The series of peaks between 2828 cm⁻¹ and 2971 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-methoxy-2-butanone results in a characteristic fragmentation pattern.

m/zRelative IntensityPossible Fragment
102Low[M]⁺ (Molecular Ion)
87Moderate[M - CH₃]⁺
58High[CH₂=C(OH)CH₃]⁺
45High[CH₂OCH₃]⁺
43Base Peak[CH₃CO]⁺
Data sourced from NIST WebBook.[6]

The molecular ion peak is observed at m/z 102. The base peak at m/z 43 corresponds to the stable acylium ion. Other significant fragments arise from cleavage alpha to the carbonyl group and rearrangements.

Comparative Spectral Analysis: Distinguishing 4-Methoxy-2-butanone from Alternatives

To underscore the importance of comprehensive spectral analysis, we will compare the data for 4-methoxy-2-butanone with three structurally related ketones: 4-ethoxy-2-butanone, 5-methoxy-2-pentanone, and 3-methyl-2-butanone.

Caption: Workflow for comparative spectral analysis.

¹H NMR Comparison
CompoundKey Distinguishing ¹H NMR Signals (ppm)
4-Methoxy-2-butanone 3.64 (t, 2H), 3.33 (s, 3H), 2.69 (t, 2H), 2.18 (s, 3H)
4-Ethoxy-2-butanone~3.5 (q, 2H, -O-CH₂-CH₃), ~1.2 (t, 3H, -O-CH₂-CH₃)[7]
5-Methoxy-2-pentanone~3.3 (s, 3H, -O-CH₃), additional methylene signals
3-Methyl-2-butanone~2.8 (septet, 1H, -CH-), ~1.1 (d, 6H, -CH(CH₃)₂)[8]

The presence of a quartet and a triplet for the ethoxy group in 4-ethoxy-2-butanone and the characteristic septet and doublet for the isopropyl group in 3-methyl-2-butanone are clear differentiating features. 5-Methoxy-2-pentanone would show an additional methylene group signal compared to 4-methoxy-2-butanone.

¹³C NMR Comparison
CompoundKey Distinguishing ¹³C NMR Signals (ppm)
4-Methoxy-2-butanone 207.8, 68.1, 58.7, 44.9, 29.9
4-Ethoxy-2-butanone~66.0 (-O-CH₂-CH₃), ~15.0 (-O-CH₂-CH₃)[9]
5-Methoxy-2-pentanoneAdditional signal for the extra methylene carbon
3-Methyl-2-butanone~210.2 (C=O), ~45.2 (-CH-), ~22.0, ~16.7 (-CH(CH₃)₂)[8]

The chemical shifts of the carbons in the ether and alkyl portions of the molecules provide clear distinctions between the alternatives.

IR Spectroscopy Comparison
CompoundKey Distinguishing IR Bands (cm⁻¹)
4-Methoxy-2-butanone ~1713 (C=O)
4-Ethoxy-2-butanone~1715 (C=O)
5-Methoxy-2-pentanone~1717 (C=O)
3-Methyl-2-butanone~1715 (C=O)

While the C=O stretch is present in all compounds, subtle shifts can be observed. However, IR is less definitive for distinguishing these isomers than NMR. The fingerprint region would show more significant differences.

Mass Spectrometry Comparison
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Methoxy-2-butanone 102 87, 58, 45, 43
4-Ethoxy-2-butanone116[10]59 ([CH₂OCH₂CH₃]⁺), 43
5-Methoxy-2-pentanone116[11]45 ([CH₂OCH₃]⁺), 43
3-Methyl-2-butanone86[8]71, 43

The molecular ion peak is a definitive differentiator. Additionally, the fragmentation patterns, particularly the fragments containing the ether group, are unique to each compound.

Self-Validating Experimental Protocols

The trustworthiness of spectral data hinges on the robustness of the experimental methodology. The following protocols are designed to be self-validating, incorporating best practices for sample preparation and data acquisition.

NMR Spectroscopy Protocol

NMR_Protocol cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Weigh 5-20 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter into a high-quality NMR tube B->C D Insert sample into spectrometer C->D E Lock and shim the magnetic field D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform the FID F->G H Phase and baseline correct the spectrum G->H I Integrate and pick peaks H->I

Caption: Standard operating procedure for NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of 4-methoxy-2-butanone for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12] The precision of this step is critical for any quantitative analysis.

    • Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate until the sample is fully dissolved. The choice of solvent is crucial to avoid interfering signals.[12]

    • Filter the solution through a pipette with a small cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.[13][14]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is arguably the most critical step for obtaining high-resolution spectra.

    • Acquire the free induction decay (FID) using standard acquisition parameters for ¹H and ¹³C NMR.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate peak shapes and integrals.

    • Integrate the signals and pick the peaks to determine their chemical shifts.

Causality and Trustworthiness: Following a consistent and meticulous sample preparation routine minimizes variability and ensures reproducibility.[12][15] Using high-quality NMR tubes reduces distortions in the magnetic field.[13] Proper shimming directly impacts the resolution and lineshape of the NMR signals.

ATR-FTIR Spectroscopy Protocol

FTIR_Protocol cluster_0 Instrument Preparation cluster_1 Sample Analysis cluster_2 Post-Analysis A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Acquire a background spectrum A->B C Apply a small drop of liquid sample to the crystal B->C D Acquire the sample spectrum C->D E Clean the ATR crystal thoroughly D->E F Process the spectrum (e.g., baseline correction, peak picking) E->F MS_Protocol cluster_0 Sample Introduction cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol) B Introduce the sample into the mass spectrometer (e.g., via GC or direct infusion) A->B C Ionize the sample (e.g., using electron ionization) B->C D Separate ions based on their mass-to-charge ratio C->D E Detect the ions D->E F Generate the mass spectrum E->F G Identify the molecular ion and key fragment peaks F->G H Interpret the fragmentation pattern G->H

References

Safety Operating Guide

Proper Disposal of 2-Butanone, 4-methoxy-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-Butanone, 4-methoxy- as a flammable liquid and potentially hazardous waste. Adherence to local, regional, and national regulations is mandatory for its disposal. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this chemical.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety precautions for handling 2-Butanone, 4-methoxy-.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves.[1]

  • Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially in poorly ventilated areas.[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not breathe mists or vapors.

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • Use only non-sparking tools.[2][3][4]

  • Take precautionary measures against static discharge.[2][3][4]

  • Ensure adequate ventilation.

II. Spill Management

In the event of a spill, follow these steps to contain and clean up the material for proper disposal:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spilled liquid.[5]

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material and place it into a suitable, labeled, and closed container for disposal.[5]

  • Decontaminate the Area: Clean the spill area thoroughly.

III. Disposal Procedure

The disposal of 2-Butanone, 4-methoxy- must be conducted in compliance with all applicable environmental regulations.

  • Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]

  • Containerization:

    • Place waste 2-Butanone, 4-methoxy- into a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with incompatible wastes.

  • Engage a Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal company.[6]

  • Documentation: Maintain all necessary records of the disposal process as required by your institution and local regulations.

IV. Quantitative Data for 2-Butanone, 4-methoxy-

PropertyValueSource
Molecular Formula C₅H₁₀O₂[7]
Molecular Weight 102.13 g/mol [7]
Boiling Point 152-153 °C at 15 mmHg[1]
Melting Point 8 °C[1]
Density 1.046 g/mL at 25 °C[1]
Refractive Index n20/D 1.519[1]
GHS Hazard Class Flammable liquid and vapor[7]

V. Experimental Protocols and Workflows

Disposal Workflow for 2-Butanone, 4-methoxy-

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Butanone, 4-methoxy-.

cluster_start Start: Unwanted 2-Butanone, 4-methoxy- cluster_assessment Hazard Assessment cluster_spill Spill Scenario cluster_disposal Disposal Path start Identify Waste Chemical assess Consult SDS and Regulations start->assess is_hazardous Hazardous Waste? assess->is_hazardous package Package and Label Waste Container is_hazardous->package Yes spill Accidental Spill Occurs contain Contain with Inert Absorbent spill->contain collect_spill Collect in Labeled Container contain->collect_spill collect_spill->package licensed_disposal Transfer to Licensed Disposal Company package->licensed_disposal document Document Disposal licensed_disposal->document

Caption: Disposal workflow for 2-Butanone, 4-methoxy-.

References

Essential Safety and Operational Guide for Handling 2-Butanone, 4-methoxy-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Butanone, 4-methoxy- (CAS 6975-85-5). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Chemical Hazard and Property Overview

2-Butanone, 4-methoxy- is a flammable liquid that also poses risks of skin, eye, and respiratory irritation.[1] A comprehensive understanding of its properties is the first step in safe handling.

Table 1: Physicochemical and Hazard Properties of 2-Butanone, 4-methoxy-

PropertyValueReference
CAS Number 6975-85-5[1]
Molecular Formula C5H10O2[1]
Molecular Weight 102.13 g/mol [1]
Appearance Colorless liquid
Boiling Point Not available
Flash Point Not available
GHS Hazard Classifications Flammable Liquid (Category 3), Skin Irritant (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified hazards. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment for 2-Butanone, 4-methoxy-

Body PartPPE RecommendationSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are recommended for handling 2-Butanone, 4-methoxy-. Given the lack of specific breakthrough time data for this chemical, a conservative approach is to double-glove and change gloves immediately after any suspected contact or after a maximum of two hours of continuous use. Regularly inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing.
Eyes/Face Safety goggles with side shields or a face shieldStandard laboratory safety glasses are insufficient. Chemical splash goggles are required to provide a seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Flame-resistant laboratory coatA lab coat made of a flame-resistant material (e.g., Nomex® or treated cotton) is essential due to the flammability of the chemical. Ensure the lab coat is fully buttoned.
Respiratory Use in a certified chemical fume hoodAll handling of 2-Butanone, 4-methoxy- must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate PPE when handling 2-Butanone, 4-methoxy-.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling 2-Butanone, 4-methoxy- fume_hood Is a certified chemical fume hood available? start->fume_hood no_fume_hood Work is not permitted without proper ventilation fume_hood->no_fume_hood No eye_protection Wear chemical splash goggles fume_hood->eye_protection Yes respirator Use NIOSH-approved respirator with organic vapor cartridge no_fume_hood->respirator splash_risk Is there a significant splash risk? eye_protection->splash_risk face_shield Wear a face shield in addition to goggles splash_risk->face_shield Yes hand_protection Wear nitrile gloves (double-gloved) splash_risk->hand_protection No face_shield->hand_protection body_protection Wear a flame-resistant lab coat hand_protection->body_protection end_ppe Proceed with handling body_protection->end_ppe

Caption: PPE selection workflow for handling 2-Butanone, 4-methoxy-.

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Always handle 2-Butanone, 4-methoxy- in a well-ventilated area, preferably within a certified chemical fume hood.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Spill Response Protocol

Immediate and decisive action is required in the event of a spill.

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Ventilate: If it can be done safely, increase ventilation to the area.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Neutralization: There is no specific neutralization agent for this chemical.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.

Disposal Plan

All waste containing 2-Butanone, 4-methoxy- must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing 2-Butanone, 4-methoxy- in a designated, properly labeled, and sealed waste container. The container should be compatible with flammable organic liquids.

  • Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a sealed and labeled hazardous waste container.

  • Disposal Method: The primary recommended method for the disposal of ketones is incineration.[3] Do not dispose of 2-Butanone, 4-methoxy- down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific disposal procedures.[3][4][5]

Emergency First Aid Procedures

Table 3: First Aid Measures for 2-Butanone, 4-methoxy- Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disclaimer: This information is intended for guidance in a laboratory setting and is not a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for 2-Butanone, 4-methoxy- before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butanone, 4-methoxy-
Reactant of Route 2
Reactant of Route 2
2-Butanone, 4-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.